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  • Product: 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide
  • CAS: 6341-35-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals Foreword: The Convergence of Proven Pharmacophores In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Convergence of Proven Pharmacophores

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. This guide focuses on 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide , a molecule that elegantly marries the therapeutic legacy of the sulfonamide group with the versatile furan scaffold. The benzenesulfonamide moiety is a privileged structure found in a wide array of clinically significant drugs, including diuretics, hypoglycemic agents, and antibiotics.[1] Concurrently, the furan ring is a key component in numerous natural products and synthetic drugs, contributing to a spectrum of biological activities.[2] The introduction of a fluorine atom to the phenyl ring further allows for the fine-tuning of physicochemical properties such as lipophilicity and metabolic stability, a common strategy in modern drug development.

This document provides a comprehensive technical overview of the synthesis and characterization of 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide, intended to serve as a practical resource for researchers engaged in the exploration of novel sulfonamide-based therapeutics.

I. Synthetic Strategy: A Robust and Scalable Approach

The synthesis of 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide is predicated on the classical and highly reliable reaction between a sulfonyl chloride and a primary amine. This nucleophilic substitution reaction is a fundamental transformation in organic chemistry, prized for its efficiency and broad applicability.

A. Reaction Rationale and Mechanism

The core of the synthesis involves the reaction of 4-fluorobenzenesulfonyl chloride with furfurylamine (furan-2-ylmethylamine). The mechanism is a nucleophilic attack of the lone pair of electrons on the nitrogen atom of furfurylamine on the electrophilic sulfur atom of 4-fluorobenzenesulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonamide linkage. A base, typically pyridine, is employed to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Synthesis_Mechanism reagents 4-Fluorobenzenesulfonyl Chloride + Furfurylamine intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide intermediate->product Elimination of HCl pyridine Pyridine (Base) intermediate->pyridine Proton Abstraction

Caption: Synthetic workflow for 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide.

B. Step-by-Step Experimental Protocol

This protocol is a generalized procedure based on established methods for sulfonamide synthesis.[3]

Materials:

  • 4-Fluorobenzenesulfonyl chloride (1.0 eq)

  • Furfurylamine (1.0 eq)

  • Anhydrous Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Hexane

  • Ethyl Acetate

Procedure:

  • To a solution of furfurylamine (1.0 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, add anhydrous pyridine (2.0 mmol) dropwise with stirring.

  • Slowly add a solution of 4-fluorobenzenesulfonyl chloride (1.0 mmol) in anhydrous dichloromethane (5 mL) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system.

  • Upon completion, quench the reaction with deionized water (20 mL).

  • Separate the organic layer and wash sequentially with 1M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide.

II. Physicochemical and Spectroscopic Characterization

Thorough characterization is imperative to confirm the identity and purity of the synthesized compound.

A. Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₁H₁₀FNO₃S[4]
Molecular Weight 255.27 g/mol [4]
Appearance Off-white to pale yellow solid (predicted)General observation for similar compounds
Melting Point Not reported, expected to be a crystalline solidN/A
B. Spectroscopic Data and Interpretation

The following data represents the expected spectroscopic characteristics based on the structure of 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide and data from analogous compounds.

1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the fluorophenyl and furan rings, the methylene protons, and the sulfonamide N-H proton.

  • Aromatic Protons (Fluorophenyl): Two doublets of doublets (or multiplets) in the range of δ 7.2-8.0 ppm.

  • Furan Protons: Three distinct signals in the range of δ 6.0-7.5 ppm.

  • Methylene Protons (-CH₂-): A doublet around δ 4.0-4.5 ppm, coupled to the N-H proton.

  • Sulfonamide Proton (-NH-): A triplet (or broad singlet) around δ 5.0-6.0 ppm.

2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide evidence for all carbon atoms in the molecule.[4]

Carbon EnvironmentExpected Chemical Shift (δ, ppm)
Fluorophenyl C-F 160-165 (d, ¹JCF ≈ 250 Hz)
Fluorophenyl C-S 135-140
Fluorophenyl CH 115-130
Furan C-O 140-145
Furan CH 105-115
Methylene C 40-45

3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • N-H Stretch: A sharp peak around 3300-3200 cm⁻¹.

  • C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹.

  • S=O Stretch (Asymmetric): A strong band around 1350-1320 cm⁻¹.[5]

  • S=O Stretch (Symmetric): A strong band around 1170-1150 cm⁻¹.[5]

  • S-N Stretch: A band in the region of 950-900 cm⁻¹.[5]

  • C-F Stretch: A strong absorption in the 1250-1000 cm⁻¹ region.

4. Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

  • Expected [M]+ or [M+H]+: m/z = 255.0365 or 256.0443.[4]

Characterization_Workflow synthesis Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms structure Structural Confirmation & Purity Assessment nmr->structure ir->structure ms->structure

Caption: A logical workflow for the characterization of the synthesized compound.

III. Potential Applications and Future Directions

The convergence of the sulfonamide and furan moieties in 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide suggests a rich potential for biological activity. Sulfonamides are known to exhibit a wide range of therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.[6] The furan ring system is also a well-established pharmacophore with diverse biological activities.[2]

Further research into the biological profile of this molecule is warranted. Screening against various cancer cell lines, bacterial and fungal strains, and inflammatory pathway targets could unveil novel therapeutic applications. The synthetic route outlined in this guide provides a solid foundation for the generation of analogues, allowing for the systematic exploration of structure-activity relationships and the optimization of lead compounds.

IV. Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide. The described synthetic protocol is robust and relies on well-established chemical principles, making it accessible to a broad range of synthetic chemists. The detailed characterization data provides a benchmark for the confirmation of the molecular structure and purity. The promising structural features of this compound suggest that it is a valuable candidate for further investigation in the context of drug discovery and development.

References

  • Supporting Information for Synthesis of N-arylsulfonamides via Fe-promoted reaction of sulfonyl chlorides and nitroarenes. (n.d.). Retrieved from [Link]

  • 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide. (n.d.). PubChem. Retrieved from [Link]

  • 4-fluoro-N-mesitylbenzenesulfonamide. (n.d.). PubChem. Retrieved from [Link]

  • 4-Fluorobenzenesulfonyl chloride. (n.d.). PubChem. Retrieved from [Link]

  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2016). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 125–133. [Link]

  • Patel, R. V., & Patel, J. K. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(3), 591-599. [Link]

  • Kumar, A., & Sharma, S. (2005). Biological Activities Of Sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(2), 141-148. [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116. [Link]

  • Kumar, S., & Kumar, A. (2021). Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. Beni-Suef University Journal of Basic and Applied Sciences, 10(1), 1-13. [Link]

  • 4-fluoro-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzenesulfonamide. (n.d.). SpectraBase. Retrieved from [Link]

  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (n.d.). Google Patents.
  • Gowda, B. T., & Usha, K. M. (2003). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X= H; CH3; C2H5; F; Cl; Br; I or NO2 and. Zeitschrift für Naturforschung A, 58(7), 351-357. [Link]

  • Biological activities of sulfonamides. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive examination of the physicochemical properties of the compound 4-fluoro-N-(furan-2-y...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties of the compound 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide (CAS RN: 6341-35-1). While this specific molecule is noted in chemical databases, a thorough review of publicly accessible scientific literature and databases reveals a conspicuous absence of experimentally determined physicochemical data. Addressing this knowledge gap, this document serves as a foundational resource for researchers. It consolidates available computed data for the target compound, presents experimentally determined properties of a key structural analog, 4-fluorobenzenesulfonamide, to provide scientific context, and outlines detailed, field-proven experimental protocols for the systematic determination of its core physicochemical characteristics. This guide is structured to empower researchers with the necessary theoretical framework and practical methodologies to synthesize, characterize, and evaluate this compound for potential applications in medicinal chemistry and drug discovery.

Introduction and Molecular Identity

4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide is a synthetic organic compound featuring a central benzenesulfonamide core. The sulfonamide nitrogen is substituted with a furan-2-ylmethyl group, and the benzene ring is functionalized with a fluorine atom at the para-position. The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, suggesting the potential for interesting biological activity.[1][2][3] The presence of a fluorine atom can significantly influence key drug-like properties, including metabolic stability and binding affinity.

The fundamental identification and computed physicochemical parameters for 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide are summarized in Table 1. It is critical to underscore that these values are derived from computational models and await experimental verification.[4]

Table 1: Molecular Identity and Computed Physicochemical Properties of 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide

ParameterValueSource
IUPAC Name 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamidePubChem[4]
CAS Number 6341-35-1PubChem[4]
Molecular Formula C₁₁H₁₀FNO₃SPubChem[4]
Molecular Weight 255.27 g/mol PubChem[4]
XLogP3-AA (Computed) 1.6PubChem[4]
Hydrogen Bond Donor Count 1PubChem[4]
Hydrogen Bond Acceptor Count 4PubChem[4]
Rotatable Bond Count 3PubChem[4]

Physicochemical Profile: An Analog-Based Approach

Given the absence of experimental data for the title compound, an analysis of its structural analog, 4-fluorobenzenesulfonamide (CAS RN: 402-46-0), provides valuable predictive insights. This analog retains the core 4-fluorobenzenesulfonamide moiety, lacking only the N-(furan-2-ylmethyl) substitution.

Table 2: Experimental Physicochemical Properties of 4-Fluorobenzenesulfonamide

ParameterValueSource
Melting Point 124-127 °CSigma-Aldrich[5], Chemsrc[6]
Water Solubility SolubleChemicalBook[2], CymitQuimica[7]
Appearance White to off-white solid/powder to crystalCymitQuimica[7], ChemicalBook[2]

The melting point of 4-fluorobenzenesulfonamide is well-defined, suggesting a crystalline solid at room temperature.[5][6] Its reported solubility in water is a key parameter for potential pharmaceutical development.[2][7] It is anticipated that the addition of the furan-2-ylmethyl group in the title compound will increase its lipophilicity and likely decrease its aqueous solubility compared to this analog.

General Synthesis and Chemical Stability

Synthetic Strategy

The synthesis of N-substituted benzenesulfonamides is a well-established transformation in organic chemistry. A general and robust method involves the reaction of a substituted benzenesulfonyl chloride with a primary or secondary amine.[8] For the synthesis of 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide, the logical precursors would be 4-fluorobenzenesulfonyl chloride and furfurylamine (furan-2-ylmethanamine).

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Pyridine or a tertiary amine like triethylamine in an inert solvent such as dichloromethane or tetrahydrofuran are common choices.[8]

G cluster_reactants Reactants cluster_conditions Reaction Conditions 4-fluorobenzenesulfonyl_chloride 4-fluorobenzenesulfonyl chloride reaction_vessel Reaction Mixture 4-fluorobenzenesulfonyl_chloride->reaction_vessel furfurylamine Furfurylamine furfurylamine->reaction_vessel base Base (e.g., Pyridine) base->reaction_vessel solvent Inert Solvent (e.g., DCM) solvent->reaction_vessel workup Aqueous Workup & Purification reaction_vessel->workup product 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide workup->product caption General Synthetic Workflow

Caption: General Synthetic Workflow for 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide.

Chemical Stability

N-aryl and N-alkyl sulfonamides are generally considered to be chemically robust functional groups.[9] They are typically stable to a range of reaction conditions, including mild acids and bases. However, strong acidic or basic conditions, particularly at elevated temperatures, can lead to hydrolysis of the sulfonamide bond. The furan ring is known to be sensitive to strong acids, which can cause polymerization.[10] Therefore, formulation and storage in neutral or near-neutral pH conditions would be advisable to ensure the long-term stability of 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide.

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard, validated methodologies for determining the key physicochemical properties of the title compound.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the sample of 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide is thoroughly dried and finely powdered.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Rapid Determination (Optional): Perform a rapid heating run to determine an approximate melting range.

  • Accurate Determination: For a fresh sample, heat the apparatus to a temperature approximately 10-15 °C below the estimated melting point. Then, increase the temperature at a slow, controlled rate (e.g., 1-2 °C per minute).

  • Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point.

G start Start prep Prepare Dry, Powdered Sample start->prep load Load Sample into Capillary Tube prep->load setup Place in Melting Point Apparatus load->setup heat Heat at a Controlled Rate (1-2 °C/min) setup->heat observe Observe for Phase Change heat->observe record Record Temperature Range of Melting observe->record end End record->end caption Melting Point Determination Workflow

Caption: Workflow for Capillary Melting Point Determination.

Solubility Assessment

Aqueous solubility is a critical parameter for drug absorption and formulation. The shake-flask method is the gold standard for determining equilibrium solubility.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

  • Solvent Preparation: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Sample Addition: Add an excess amount of solid 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide to a known volume of each buffer in separate sealed vials. The excess solid ensures that a saturated solution is formed.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples.

  • Sampling and Analysis: Carefully withdraw an aliquot from the supernatant of each vial and filter it through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The determined concentration represents the equilibrium solubility at that specific pH and temperature.

Lipophilicity Determination (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties, including absorption and distribution.

Protocol: logP Determination (Shake-Flask Method)

  • System Preparation: Use n-octanol and a relevant aqueous buffer (e.g., pH 7.4 phosphate buffer) as the biphasic system. Pre-saturate the n-octanol with the buffer and the buffer with n-octanol.

  • Compound Dissolution: Prepare a stock solution of 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide in the pre-saturated n-octanol.

  • Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated aqueous buffer in a sealed container.

  • Equilibration: Agitate the mixture for a sufficient time to allow for partitioning equilibrium to be reached (e.g., several hours).

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Sampling and Analysis: Carefully sample both the n-octanol and aqueous phases.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

G start Start prepare_phases Prepare Pre-saturated n-Octanol and Aqueous Buffer start->prepare_phases dissolve Dissolve Compound in n-Octanol prepare_phases->dissolve mix Mix n-Octanol and Aqueous Phases dissolve->mix equilibrate Agitate to Reach Equilibrium mix->equilibrate separate Separate Phases via Centrifugation equilibrate->separate sample Sample Both Phases separate->sample quantify Quantify Compound Concentration in Each Phase sample->quantify calculate Calculate P = [Octanol]/[Aqueous] logP = log10(P) quantify->calculate end End calculate->end caption logP Determination Workflow

Sources

Foundational

Probing the Enigmatic Mechanism of Action of 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide: A Technical Guide for Preclinical Investigation

Foreword: Decoding a Novel Molecular Entity In the landscape of contemporary drug discovery, the exploration of novel chemical entities with therapeutic potential is paramount. The compound 4-fluoro-N-(furan-2-ylmethyl)b...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Decoding a Novel Molecular Entity

In the landscape of contemporary drug discovery, the exploration of novel chemical entities with therapeutic potential is paramount. The compound 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide presents an intriguing scaffold, wedding the well-established benzenesulfonamide core with a furan moiety. While its specific biological activities remain largely uncharacterized in publicly accessible literature[1], its structural components provide a fertile ground for mechanistic speculation. This guide is crafted for researchers, medicinal chemists, and drug development professionals to navigate the preclinical investigation of this compound. We will dissect its constituent parts, propose a primary and alternative hypotheses for its mechanism of action, and lay out a comprehensive, technically-grounded experimental roadmap for elucidation. Our approach is rooted in a philosophy of rigorous scientific inquiry, where each experimental step is a deliberate query aimed at revealing the compound's biological secrets.

Deconstruction of a Promising Scaffold: Clues from Chemical Architecture

The structure of 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide is a composite of two key pharmacophores: the benzenesulfonamide group and the N-linked furfuryl group.

  • The Benzenesulfonamide Core: This functional group is the cornerstone of a multitude of clinically significant drugs.[2][3][4] Its primary and most extensively documented role is as a potent inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes.[2][4][5] The sulfonamide moiety (SO₂NH₂) is known to coordinate with the zinc ion in the active site of CAs, leading to their inhibition.[4] The substitution pattern on the benzene ring significantly influences the inhibitory potency and isoform selectivity.[4][5][6] Benzenesulfonamide derivatives have found applications as diuretics, antiepileptics, and even as anticancer agents targeting tumor-associated CA isoforms like CA IX and CA XII.[2][3][5][7]

  • The Furan Moiety: As a five-membered aromatic heterocycle, the furan ring is a privileged scaffold in medicinal chemistry.[8][9][10][11] It is present in a wide array of compounds exhibiting diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8][10][11] The furan ring can act as a bioisostere for a phenyl group and can participate in hydrogen bonding and π–π stacking interactions with biological targets.[8] Its presence can modulate a compound's pharmacokinetic and pharmacodynamic profile.[8][10]

The combination of these two moieties in 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide suggests a strong possibility of carbonic anhydrase inhibition, with the furfuryl group potentially influencing its binding affinity and isoform selectivity.

Primary Hypothesis: A Novel Carbonic Anhydrase Inhibitor

Based on the robust evidence surrounding the benzenesulfonamide scaffold, our primary hypothesis is that 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide acts as an inhibitor of one or more human carbonic anhydrase (hCA) isoforms. The specific isoforms targeted will determine its potential therapeutic applications. For instance, inhibition of hCA II and hCA VII is associated with anticonvulsant activity[2][12], while targeting tumor-associated isoforms hCA IX and hCA XII is a strategy in cancer therapy.[3][5][6][7]

Proposed Signaling Pathway: Inhibition of Carbonic Anhydrase

The canonical function of carbonic anhydrase is the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is fundamental to pH regulation, CO₂ transport, and various metabolic pathways. By inhibiting this enzyme, 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide could disrupt these processes in a cell- or tissue-specific manner, depending on its isoform selectivity and distribution.

CA_Inhibition cluster_0 Cellular Environment CO2_H2O CO₂ + H₂O hCA Carbonic Anhydrase (hCA) CO2_H2O->hCA Substrates H2CO3 H₂CO₃ HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H Spontaneous dissociation hCA->H2CO3 Catalysis Physiological_Effect Disruption of pH balance, ion transport, and metabolism hCA->Physiological_Effect Modulates Compound 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide Compound->hCA Inhibition Inhibition

Caption: Proposed mechanism of carbonic anhydrase inhibition.

Experimental Workflow for Validating the Primary Hypothesis

To systematically investigate the primary hypothesis, a multi-tiered experimental approach is recommended.

Tier 1: In Vitro Carbonic Anhydrase Inhibition Assays

The initial step is to determine if the compound directly inhibits a panel of physiologically relevant hCA isoforms.

Protocol: Stopped-Flow Carbonic Anhydrase Activity Assay

  • Enzyme Preparation: Obtain purified recombinant human CA isoforms (e.g., hCA I, II, IV, VII, IX, and XII). Prepare stock solutions of each enzyme in a suitable buffer (e.g., 10 mM HEPES-Tris, pH 7.4).

  • Compound Preparation: Prepare a stock solution of 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide in DMSO. Generate a series of dilutions to determine the IC₅₀ value.

  • Assay Principle: This assay measures the enzyme's ability to catalyze the hydration of CO₂. The subsequent drop in pH is monitored using a pH indicator (e.g., p-nitrophenol).

  • Procedure: a. Equilibrate the enzyme solution and the buffer containing the pH indicator to the desired temperature (e.g., 25°C). b. In a stopped-flow spectrophotometer, rapidly mix the enzyme solution (with or without the inhibitor) with a CO₂-saturated solution. c. Monitor the change in absorbance of the pH indicator over time. d. Calculate the initial rate of the reaction.

  • Data Analysis: Determine the inhibitory activity by comparing the reaction rates in the presence and absence of the compound. Calculate the IC₅₀ values for each isoform. Acetazolamide should be used as a positive control.[2]

Parameter Description
Enzyme Panel hCA I, II, IV, VII, IX, XII
Substrate CO₂
Detection Method Stopped-flow spectrophotometry with a pH indicator
Positive Control Acetazolamide
Primary Endpoint IC₅₀ values for each hCA isoform
Secondary Endpoint Determination of inhibition kinetics (e.g., competitive, non-competitive) using Lineweaver-Burk plots.
Tier 2: Cellular Assays to Confirm Target Engagement

If in vitro inhibition is confirmed, the next step is to assess the compound's activity in a cellular context.

Protocol: Cell-Based Thermal Shift Assay (CETSA)

  • Cell Culture: Culture a cell line known to express the target CA isoform(s) (e.g., a cancer cell line for hCA IX).

  • Compound Treatment: Treat the cells with varying concentrations of 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide.

  • Thermal Challenge: Heat the cell lysates to a range of temperatures.

  • Protein Analysis: Separate the soluble and aggregated protein fractions by centrifugation. Analyze the amount of the target CA isoform in the soluble fraction by Western blotting or ELISA.

  • Data Analysis: Ligand binding stabilizes the protein, resulting in a higher melting temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

Tier 3: Downstream Functional Assays

Based on the isoform selectivity profile, specific functional assays should be conducted. For example, if potent hCA IX inhibition is observed, an assay to measure the inhibition of hypoxia-induced acidification of the extracellular medium in a cancer cell line would be appropriate.

Experimental_Workflow Start Start: Compound Synthesis and Characterization Tier1 Tier 1: In Vitro hCA Inhibition (Stopped-Flow Assay) Start->Tier1 Decision1 Significant Inhibition? Tier1->Decision1 Tier2 Tier 2: Cellular Target Engagement (CETSA) Decision1->Tier2 Yes Alternative Investigate Alternative Hypotheses Decision1->Alternative No Decision2 Target Engagement Confirmed? Tier2->Decision2 Tier3 Tier 3: Downstream Functional Assays (e.g., pH regulation, cell proliferation) Decision2->Tier3 Yes Decision2->Alternative No End End: Mechanism Elucidated Tier3->End

Caption: A tiered experimental workflow for mechanism of action elucidation.

Alternative Mechanistic Hypotheses

While CA inhibition is the most probable mechanism, the diverse biological activities of both benzenesulfonamides and furans warrant consideration of alternative hypotheses.

  • Inhibition of Other Enzymes: The compound could target other enzymes where a sulfonamide or furan moiety can interact with the active site. Examples include kinases, proteases, or receptor tyrosine kinases.[13]

  • Modulation of Ion Channels: Some sulfonamide derivatives have been reported to affect ion channel activity.[14]

  • Antimicrobial Activity: The furan ring is a component of some antimicrobial agents.[8][11] The compound could potentially interfere with bacterial metabolic pathways or cell wall synthesis.[15]

  • Anti-inflammatory Effects: Furan-containing molecules can inhibit enzymes like cyclooxygenase (COX), reducing inflammation.[8][11]

Should the primary hypothesis of CA inhibition be refuted by the initial experimental tiers, a broad-based phenotypic screening approach followed by target deconvolution studies would be a logical next step to explore these alternative mechanisms.

Conclusion and Future Directions

The compound 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide stands as a molecule of interest at the intersection of well-established pharmacophores. The systematic, hypothesis-driven experimental workflow detailed in this guide provides a robust framework for elucidating its mechanism of action. A thorough investigation commencing with the primary hypothesis of carbonic anhydrase inhibition, supported by the extensive literature on benzenesulfonamides, is the most scientifically sound and resource-efficient path forward. The results of these studies will not only illuminate the biological function of this specific molecule but also contribute to the broader understanding of how the interplay between different chemical moieties can give rise to novel therapeutic activities.

References

  • Aggarwal, M., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 61(7), 3151-3165. [Link]

  • Osman, M. E. (2025). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

  • Guzel, E., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(8), 957-962. [Link]

  • Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. Current Opinion in Drug Discovery & Development, 8(6), 723-740. [Link]

  • O'Sullivan, S., et al. (2016). Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. Bioorganic & Medicinal Chemistry, 24(16), 3447-3453. [Link]

  • Semantic Scholar. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

  • Vaškevičiūtė, K., et al. (2020). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 25(21), 5136. [Link]

  • Guzel, E., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(8), 957-962. [Link]

  • Sperry, J. B., & Wright, D. L. (2005). Furans, Thiophenes and Related Heterocycles in Drug Discovery. Current Opinion in Drug Discovery & Development, 8(6), 723-740. [Link]

  • Nemr, M. T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27285-27303. [Link]

  • Al-Suhaimi, E. A., et al. (2016). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. PLoS One, 11(3), e0151097. [Link]

  • PubChem. (n.d.). 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide. [Link]

  • Clements, J. M., et al. (2001). Antibiotic Activity and Characterization of BB-3497, a Novel Peptide Deformylase Inhibitor. Antimicrobial Agents and Chemotherapy, 45(2), 563-570. [Link]

  • Figueroa-Valverde, L., et al. (2023). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 540. [Link]

  • Clements, J. M., et al. (2001). Antibiotic Activity and Characterization of BB-3497, a Novel Peptide Deformylase Inhibitor. Antimicrobial Agents and Chemotherapy, 45(2), 563-570. [Link]

  • Aggarwal, M., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 61(7), 3151-3165. [Link]

  • Kostikov, A., et al. (2012). 4-[18F]Fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide ([18F]F-SA): a versatile building block for labeling of peptides, proteins and oligonucleotides with fluorine-18 via Cu(I)-mediated click chemistry. Amino Acids, 42(2-3), 881-889. [Link]

  • Frontiers. (n.d.). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. [Link]

  • PubChem. (n.d.). 4-fluoro-N,N-dimethylbenzenesulfonamide. [Link]

  • Wang, G., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(6), 463-467. [Link]

  • Ayimbila, S. N., et al. (2024). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PeerJ, 12, e16827. [Link]

  • PubChem. (n.d.). 4-fluoro-N-mesitylbenzenesulfonamide. [Link]

  • Li, G., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry, 63(9), 4875-4893. [Link]

  • Clements, J. M., et al. (2001). Antibiotic activity and characterization of BB-3497, a novel peptide deformylase inhibitor. Antimicrobial Agents and Chemotherapy, 45(2), 563-570. [Link]

  • Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(1), 115-122. [Link]

  • Allen, N. E., et al. (2002). Mechanism of Action of Oritavancin and Related Glycopeptide Antibiotics. FEMS Microbiology Reviews, 26(5), 511-532. [Link]

  • Li, G., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry, 63(9), 4875-4893. [Link]

  • Li, G., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry, 63(9), 4875-4893. [Link]

  • ResearchGate. (n.d.). N-fluoro-N-(phenylsulfonyl)benzenesulfonamide. [Link]

  • Faculty. (n.d.). 11958297 files 8600432 settings 8347444 us 5796345 in 5557369. [Link]

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Exploratory

Potential biological activity of novel fluorinated benzenesulfonamides

An In-depth Technical Guide to the Potential Biological Activity of Novel Fluorinated Benzenesulfonamides Authored by: A Senior Application Scientist Abstract The strategic incorporation of fluorine into benzenesulfonami...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Activity of Novel Fluorinated Benzenesulfonamides

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of fluorine into benzenesulfonamide scaffolds has unlocked a new frontier in medicinal chemistry, yielding compounds with remarkable and diverse biological activities. This technical guide provides an in-depth exploration of the multifaceted potential of these novel chemical entities. We will dissect the core mechanisms underpinning their anticancer, anti-amyloidogenic, and antimicrobial properties, supported by a robust framework of experimental validation. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable, field-proven protocols to empower the next wave of discovery in this exciting area. Our narrative is built upon the pillars of expertise, trustworthiness, and authoritative scientific grounding, ensuring a comprehensive and reliable resource for the scientific community.

The Fluorine Advantage in Benzenesulfonamide Drug Discovery

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, and in the context of benzenesulfonamides, this has proven to be a particularly fruitful strategy. The high electronegativity of fluorine can modulate the acidity of the sulfonamide proton, often leading to stronger interactions with biological targets.[1][2] Furthermore, fluorine can enhance metabolic stability and membrane permeability, crucial attributes for any successful therapeutic agent. This guide will delve into the specific biological activities that have been significantly impacted by the fluorination of the benzenesulfonamide core.

Anticancer Activity: Targeting Carbonic Anhydrases

A primary and extensively studied biological activity of fluorinated benzenesulfonamides is their potent and often selective inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[1][2][3][4] These enzymes play a critical role in maintaining the pH balance in solid tumors, contributing to tumor growth, proliferation, and metastasis.[2]

Mechanism of Action: Enhanced Inhibition of Tumor-Associated CAs

The sulfonamide moiety of benzenesulfonamides acts as a zinc-binding group, anchoring the inhibitor to the active site of the CA enzyme. The fluorination of the benzene ring lowers the pKa of the sulfonamide group, resulting in a stronger coordination bond with the zinc ion in the enzyme's active site.[1][2] This enhanced binding affinity often translates to picomolar inhibition constants for specific fluorinated derivatives against CA IX.[1][2]

The strategic placement of bulky hydrophobic substituents on the fluorinated benzene ring can further enhance selectivity for CA IX and CA XII over other isoforms like CA I and CA II, which are more ubiquitously expressed in healthy tissues.[1][2] This selectivity is crucial for minimizing off-target effects and improving the therapeutic window of potential anticancer drugs.[5]

cluster_TumorCell Tumor Microenvironment cluster_Inhibitor Therapeutic Intervention Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a Induces CAIX CA IX Expression HIF1a->CAIX Upregulates pH_regulation Extracellular Acidification Intracellular Alkalinization CAIX->pH_regulation Catalyzes CO2 Hydration Tumor_Progression Tumor Growth, Metastasis, & Chemoresistance pH_regulation->Tumor_Progression Promotes FBSA Fluorinated Benzenesulfonamide Inhibition Inhibition of CA IX FBSA->Inhibition Binds to Active Site Inhibition->pH_regulation Disrupts Apoptosis Tumor Cell Apoptosis Inhibition->Apoptosis Leads to

Figure 1: Mechanism of CA IX-mediated tumor progression and its inhibition by fluorinated benzenesulfonamides.

Experimental Workflow: Assessing Anticancer Potential

A robust evaluation of the anticancer activity of novel fluorinated benzenesulfonamides involves a multi-tiered approach, from initial enzyme inhibition assays to cellular and in vivo studies.

This assay directly measures the enzymatic activity of CA isoforms and their inhibition by the test compounds.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the purified recombinant human CA isoform (e.g., CA IX, CA II) in a suitable buffer (e.g., 10 mM HEPES, pH 7.5).

    • Prepare a stock solution of the fluorinated benzenesulfonamide in DMSO.

    • Prepare a CO₂-saturated water solution by bubbling CO₂ gas through deionized water.

    • Prepare a pH indicator solution (e.g., bromothymol blue) in the same buffer.

  • Assay Procedure:

    • In a stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with the CO₂-saturated water and the pH indicator solution.

    • Monitor the change in absorbance of the pH indicator over time as the hydration of CO₂ to bicarbonate and a proton causes a pH drop.

    • The initial rate of the reaction is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial rates for the uninhibited and inhibited reactions.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This assay assesses the ability of the compounds to inhibit the proliferation of cancer cells.

Protocol:

  • Cell Culture:

    • Culture human cancer cell lines known to express the target CA isoform (e.g., MDA-MB-231 for CA IX) in appropriate media and conditions.[6][7]

  • Compound Treatment:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the fluorinated benzenesulfonamide for a specified period (e.g., 72 hours).[4]

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.

The zebrafish model offers a rapid and cost-effective method for preliminary in vivo toxicity and efficacy evaluation.[5]

Protocol:

  • Embryo Collection and Staging:

    • Collect freshly fertilized zebrafish embryos and stage them according to standard protocols.

  • Compound Exposure:

    • Expose the embryos to different concentrations of the fluorinated benzenesulfonamide in multi-well plates.

  • Toxicity Assessment:

    • Monitor the embryos for developmental abnormalities, mortality, and cardiotoxicity over a period of several days.[5]

    • Determine the LC₅₀ (lethal concentration 50%) value.[5]

  • Efficacy Assessment (in cancer models):

    • In transgenic zebrafish cancer models, the effect of the compound on tumor growth and metastasis can be visualized and quantified.

Anti-Amyloidogenic Activity: A New Therapeutic Avenue

Recent studies have unveiled a fascinating and promising biological activity of fluorinated benzenesulfonamides: the inhibition of protein fibrillation.[8][9] This has significant implications for the development of therapeutics for neurodegenerative diseases such as Alzheimer's and Parkinson's, which are characterized by the aggregation of amyloid proteins.[8][9][10]

Mechanism of Action: Stabilizing Native Protein Conformations

Fluorinated sulfonamides have been shown to inhibit the fibrillation of proteins like insulin, α-synuclein, and amyloid-beta (Aβ).[8][10] The proposed mechanism involves the interaction of these compounds with the native, monomeric state of the protein, thereby preventing the conformational changes that lead to aggregation.[8] Molecular dynamics simulations suggest that these compounds can interact with key residues at the dimer interface of proteins like insulin, inhibiting self-association.[8]

Monomer Native Monomeric Protein Unfolded Partially Unfolded Monomer Monomer->Unfolded Unfolding Stabilized Stabilized Native Monomer Monomer->Stabilized Oligomer Soluble Oligomers Unfolded->Oligomer Aggregation Fibril Amyloid Fibrils Oligomer->Fibril Fibrillation FBSA Fluorinated Benzenesulfonamide FBSA->Stabilized Binds to Stabilized->Unfolded Inhibits

Sources

Foundational

An In-Depth Technical Guide to 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals Introduction 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry and drug discove...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry and drug discovery. The sulfonamide functional group is a cornerstone in the development of a wide array of therapeutic agents, owing to its ability to mimic a p-aminobenzoic acid (PABA) scaffold and interact with a variety of biological targets. The incorporation of a furan moiety introduces additional structural and electronic features that can be exploited for modulating pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the key chemical information, spectral data, and a representative synthetic protocol for this compound.

Chemical Identity and Properties

CAS Number: 6341-35-1[1]

Molecular Formula: C₁₁H₁₀FNO₃S[1]

Molecular Weight: 255.27 g/mol [1]

PropertyValueSource
IUPAC Name4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamidePubChem
InChIInChI=1S/C11H10FNO3S/c12-9-3-5-11(6-4-9)17(14,15)13-8-10-2-1-7-16-10/h1-7,13H,8H2PubChem
InChIKeyYZOCTNGXNPMLGJ-UHFFFAOYSA-NPubChem
Canonical SMILESC1=COC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)FPubChem

Spectral Data (Predicted and Expected)

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to exhibit the following signals. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.8 - 7.9Doublet of doublets2HProtons ortho to the sulfonyl group on the fluorophenyl ring
~7.2 - 7.3Doublet of doublets2HProtons meta to the sulfonyl group on the fluorophenyl ring
~7.3 - 7.4Doublet1HProton at position 5 of the furan ring
~6.3 - 6.4Doublet of doublets1HProton at position 4 of the furan ring
~6.2 - 6.3Doublet1HProton at position 3 of the furan ring
~4.9 - 5.0Triplet1HN-H proton of the sulfonamide
~4.2 - 4.3Doublet2HMethylene (CH₂) protons
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is predicted to show the following resonances:

Chemical Shift (ppm)Assignment
~165 (d, J ≈ 255 Hz)Carbon bearing the fluorine atom
~149C2 of the furan ring
~143C5 of the furan ring
~137 (d, J ≈ 3 Hz)C4 of the fluorophenyl ring
~130 (d, J ≈ 9 Hz)C2 and C6 of the fluorophenyl ring
~116 (d, J ≈ 22 Hz)C3 and C5 of the fluorophenyl ring
~111C4 of the furan ring
~108C3 of the furan ring
~40Methylene (CH₂) carbon
Mass Spectrometry (MS) - Expected Fragmentation

In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be expected at m/z 256. The fragmentation of sulfonamides is well-characterized. Key expected fragments for 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide would include:

  • Loss of SO₂: A fragment corresponding to the loss of sulfur dioxide from the parent ion.

  • Cleavage of the S-N bond: This would lead to fragments corresponding to the 4-fluorobenzenesulfonyl moiety (m/z 159) and the furfurylamine cation (m/z 98) or related fragments.

  • Cleavage of the N-C bond: This would result in the formation of the 4-fluorobenzenesulfonamide cation (m/z 176).

Infrared (IR) Spectroscopy - Expected Absorptions

The IR spectrum of a sulfonamide is characterized by several strong absorption bands. For the title compound, the following characteristic peaks are expected:

Wavenumber (cm⁻¹)Vibration
~3300N-H stretch
~1350-1320Asymmetric SO₂ stretch
~1170-1150Symmetric SO₂ stretch
~1600, ~1490C=C stretching in aromatic rings
~1250C-F stretch
~1090S-N stretch

Synthesis Protocol: A General and Robust Method

The synthesis of 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide can be readily achieved through the reaction of 4-fluorobenzenesulfonyl chloride with furfurylamine. This is a standard and widely used method for the preparation of N-substituted sulfonamides.

Experimental Workflow Diagram

SynthesisWorkflow cluster_reagents Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 4-Fluorobenzenesulfonyl_Chloride 4-Fluorobenzenesulfonyl Chloride Reaction_Mixture Combine Reagents in DCM Stir at Room Temperature 4-Fluorobenzenesulfonyl_Chloride->Reaction_Mixture Furfurylamine Furfurylamine Furfurylamine->Reaction_Mixture Pyridine Pyridine (Base) Pyridine->Reaction_Mixture DCM Dichloromethane (Solvent) DCM->Reaction_Mixture Wash_HCl Wash with aq. HCl Reaction_Mixture->Wash_HCl Wash_NaHCO3 Wash with aq. NaHCO₃ Wash_HCl->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry over Na₂SO₄ Wash_Brine->Dry Filter_Concentrate Filter and Concentrate Dry->Filter_Concentrate Column_Chromatography Silica Gel Column Chromatography Filter_Concentrate->Column_Chromatography Product 4-fluoro-N-(furan-2-ylmethyl)- benzenesulfonamide Column_Chromatography->Product

Caption: General workflow for the synthesis of 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide.

Step-by-Step Methodology
  • Reaction Setup: To a solution of furfurylamine (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar, add pyridine (1.2 equivalents) as a base. Cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve 4-fluorobenzenesulfonyl chloride (1.1 equivalents) in a minimal amount of DCM and add it dropwise to the stirred amine solution at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1M hydrochloric acid (to remove excess pyridine and unreacted amine), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide.

  • Characterization: Confirm the identity and purity of the final product using NMR, MS, and IR spectroscopy.

Conclusion

This technical guide provides essential information on 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide for researchers and professionals in the field of drug development. While experimental spectral data is not currently available, the predicted data and the general synthetic protocol offer a solid foundation for the synthesis, characterization, and further investigation of this compound and its potential biological activities. The provided methodologies are robust and can be readily adapted for the synthesis of analogous sulfonamide derivatives.

References

  • PubChem. 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide. National Center for Biotechnology Information. [Link]

Sources

Exploratory

Structure Elucidation of Furan-Containing Benzenesulfonamide Derivatives: An Integrated Spectroscopic and Crystallographic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: The Rationale for a Multi-Modal Strategy The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale for a Multi-Modal Strategy

The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1][2] When this privileged scaffold is combined with a furan ring—a heterocycle known to modulate pharmacokinetic properties and serve as a versatile synthetic handle—the resulting derivatives present compelling candidates for drug discovery programs.[3][4] However, the synthesis of novel chemical entities necessitates an unimpeachable and rigorous confirmation of their molecular structure.

This guide eschews a simple recitation of procedures. Instead, it presents an integrated, field-proven strategy for the complete structure elucidation of furan-containing benzenesulfonamide derivatives. As a senior application scientist, my experience dictates that no single technique is infallible. True scientific integrity is achieved through a self-validating system where orthogonal methods converge upon a single, unambiguous structural assignment. We will explore the causality behind our experimental choices, moving logically from the elemental composition to the complete three-dimensional architecture of the molecule.

The Elucidation Workflow: A Synergistic Approach

The definitive determination of a novel molecular structure is not a linear process but an interconnected workflow. Each analytical technique provides a unique piece of the puzzle, and the true power lies in their synergy. High-Resolution Mass Spectrometry (HRMS) establishes the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy maps the atomic connectivity, and Single-Crystal X-ray Crystallography provides the ultimate, unambiguous 3D structure.

G cluster_0 cluster_1 Phase 1: Foundational Analysis cluster_2 Phase 2: Connectivity Mapping cluster_3 Phase 3: Definitive Confirmation A Hypothesized Structure (from synthesis) B High-Resolution Mass Spectrometry (HRMS) A->B C Molecular Formula (e.g., C11H10FNO3S) B->C Provides Exact Mass D Degree of Unsaturation C->D Calculate E 1D NMR (¹H, ¹³C, DEPT) D->E G Fragment Assembly & Connectivity Map E->G Identifies Chemical Environments F 2D NMR (COSY, HSQC, HMBC) F->G Establishes Bond Correlations J Final Validated Structure G->J H X-Ray Crystallography I Unambiguous 3D Structure (Connectivity & Stereochemistry) H->I Provides Atomic Coordinates I->J

Figure 1: Integrated workflow for structure elucidation.

Part 1: Foundational Analysis with High-Resolution Mass Spectrometry (HRMS)

The first and most fundamental question is: "What is the molecular formula?" HRMS provides the answer with exceptional precision. Unlike low-resolution MS, which measures mass to the nearest integer, HRMS determines the exact mass to several decimal places. This precision is possible because atomic masses are not exact integers (e.g., ¹H = 1.007825 amu, ¹²C = 12.000000 amu, ¹⁶O = 15.994915 amu).[5][6] This allows software algorithms to identify the unique combination of atoms that corresponds to the measured exact mass, thereby revealing the molecular formula.[7][8]

Causality: Why HRMS is the Starting Point

Starting with HRMS is a strategic choice. The molecular formula it provides immediately establishes the number and type of atoms present. From this, we calculate the Degree of Unsaturation (Double Bond Equivalents) , which offers the first clue about the number of rings and/or multiple bonds in the molecule. This information is critical for interpreting the subsequent, more complex NMR data.

Insights from Fragmentation

While the primary goal of HRMS is determining the parent ion's mass, analyzing the fragmentation pattern from tandem MS (MS/MS) experiments provides valuable preliminary structural clues. Sulfonamides exhibit characteristic fragmentation pathways. A common and diagnostic fragmentation is the loss of sulfur dioxide (SO₂), a neutral loss of 64 Da.[9][10] This often occurs through rearrangement mechanisms in the gas phase.[10][11] The presence of a bromine or chlorine atom would be immediately obvious from its characteristic isotopic pattern (e.g., a 1:1 M/M+2 pattern for bromine).[12]

G Parent [M+H]⁺ Protonated Parent Ion Frag1 [M+H - SO₂]⁺ Loss of Sulfur Dioxide Parent->Frag1 - 64 Da Frag2 Benzenesulfonyl Cation [ArSO₂]⁺ Parent->Frag2 S-N Bond Cleavage Frag3 Furan-containing Amine Cation [Furan-CH₂-NH₂]⁺ Parent->Frag3 S-N Bond Cleavage Frag4 Further Fragmentation Frag1->Frag4

Figure 2: Common MS/MS fragmentation pathways for sulfonamides.
Table 1: Characteristic Mass Spectrometry Data
FeatureDescriptionSignificance
Exact Mass Mass of the molecular ion measured to >4 decimal places.Determines the unique molecular formula.[6]
Isotopic Pattern Relative intensity of peaks due to natural isotopes.Confirms elemental composition (esp. for Cl, Br).[12]
[M+H - 64]⁺ Loss of a neutral SO₂ molecule.Highly characteristic of an arylsulfonamide moiety.[10]
S-N Cleavage Fragmentation at the sulfur-nitrogen bond.Generates ions corresponding to the amine and sulfonyl parts.[11]
Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the purified compound (~10-100 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile). The solvent should be compatible with electrospray ionization (ESI).

  • Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source. Calibrate the instrument immediately prior to analysis to ensure high mass accuracy (<5 ppm).

  • Data Acquisition (MS1): Infuse the sample solution into the ESI source. Acquire full scan mass spectra in positive ion mode to detect the protonated molecule [M+H]⁺. The measured m/z value will be the exact mass.

  • Formula Determination: Use the instrument's software to generate possible molecular formulas based on the exact mass.[13] Constrain the search by elements expected from the synthesis (C, H, N, O, S, and any halogens).

  • Data Acquisition (MS/MS): Perform a product ion scan on the [M+H]⁺ parent ion. This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

  • Analysis: Analyze the resulting MS/MS spectrum for characteristic neutral losses and fragment ions as detailed in Table 1.

Part 2: Connectivity Mapping with NMR Spectroscopy

With the molecular formula established, NMR spectroscopy is employed to piece together the atomic puzzle. It is the most powerful technique for determining the precise connectivity and chemical environment of atoms in a molecule dissolved in solution.[14] We use a suite of 1D and 2D experiments to build the structure piece by piece.

1D NMR: The Initial Sketch (¹H and ¹³C)
  • ¹H NMR: Provides information about the number of different types of protons, their relative numbers (via integration), and their neighboring protons (via spin-spin coupling). The chemical shifts (δ) are highly diagnostic. For a furan-containing benzenesulfonamide, we expect to see signals in the aromatic region for both rings, a signal for the sulfonamide N-H proton (which may be broad and is D₂O exchangeable), and signals for any aliphatic linkers.[15][16]

  • ¹³C NMR: Shows the number of different types of carbon atoms. Combined with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, it allows for the differentiation of CH₃, CH₂, CH, and quaternary carbons.

Table 2: Typical NMR Chemical Shift (δ) Ranges in CDCl₃
MoietyAtomTypical Chemical Shift (ppm)Notes
Benzenesulfonamide Aromatic C-H7.5 - 8.2Protons ortho to the SO₂ group are typically downfield.
Aromatic C125 - 145
SO₂NH 8.0 - 10.5Often broad; position is solvent and concentration dependent.[15]
Furan Ring H-2 / H-5 (α)7.3 - 7.5The proton adjacent to the oxygen is most downfield.[17][18]
H-3 / H-4 (β)6.3 - 6.5[17][18]
C-2 / C-5 (α)140 - 145
C-3 / C-4 (β)109 - 112
Aliphatic Linker N-CH₂ -Furan4.2 - 4.6Methylene group attached to the sulfonamide nitrogen.
2D NMR: The Detailed Blueprint (COSY, HSQC, HMBC)

While 1D NMR provides a sketch, 2D NMR experiments provide the unambiguous connections.[19]

  • COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically through two or three bonds (e.g., H-C-H).[20] It reveals which protons are neighbors, allowing for the assembly of spin systems like the protons on the furan ring or a substituted benzene ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to.[20] It is an exceptionally reliable way to assign carbon resonances.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for elucidating the overall structure. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four).[20] It is through HMBC that we connect the individual fragments. For example, an HMBC correlation from the methylene protons (N-CH₂ ) to the carbons of the furan ring and to the quaternary carbon of the benzenesulfonamide ring would definitively establish the link between the three core fragments.[21]

G cluster_0 Data Acquisition cluster_1 Data Interpretation NMR1D ¹H, ¹³C, DEPT Identify Identify Spin Systems (e.g., Furan, Benzene) NMR1D->Identify NMR2D COSY, HSQC, HMBC AssignC Assign Carbons (via HSQC) NMR2D->AssignC Connect Connect Fragments (via HMBC) Identify->Connect AssignC->Connect Structure Proposed Structure Connect->Structure

Figure 3: Logic flow for structure assembly using NMR data.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-15 mg of the highly purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[14] The choice of solvent is critical to ensure the compound is fully dissolved and that solvent signals do not obscure key resonances.

  • 1D Spectra Acquisition: Acquire a ¹H NMR spectrum. Following this, acquire a quantitative ¹³C NMR spectrum and a DEPT-135 spectrum.

  • 2D Spectra Acquisition: Using the same sample, acquire the following 2D spectra:

    • ¹H-¹H COSY

    • ¹H-¹³C HSQC

    • ¹H-¹³C HMBC (optimize for a long-range coupling constant of ~8 Hz, which is typical for 2-3 bond correlations).

  • Data Processing and Analysis:

    • Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift axis using the residual solvent peak or an internal standard (TMS).

    • Systematically analyze the data: Use HSQC to link protons to their carbons. Use COSY to trace out proton-proton networks. Use HMBC to find the long-range correlations that piece the entire structure together.

Part 3: Definitive Proof with X-ray Crystallography

While the combination of MS and NMR provides a highly confident structural assignment, single-crystal X-ray crystallography is the gold standard.[22] It provides an unambiguous, three-dimensional map of the atoms in the solid state, confirming not only the connectivity but also the precise bond lengths, bond angles, and any stereochemistry.[23][24]

Causality: Why Crystallography is the Ultimate Arbiter

In cases of complex substitution patterns, unexpected rearrangements during synthesis, or ambiguous stereochemistry, NMR data can sometimes be interpreted in multiple ways. X-ray crystallography bypasses interpretation by providing a direct visualization of the molecular structure. Its result is considered definitive proof. The primary challenge is not the analysis but the often-difficult process of growing a single, high-quality crystal suitable for diffraction.[22]

Experimental Protocol: The Crystallographic Workflow
  • Crystallization: The goal is to grow well-ordered, single crystals of sufficient size (typically 0.1-0.5 mm). This is often the most challenging step. Common techniques include:

    • Slow Evaporation: Dissolve the purified compound in a suitable solvent and allow the solvent to evaporate slowly over several days or weeks.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial, which is then placed in a sealed jar containing a "poor" solvent (in which the compound is less soluble). The vapor of the poor solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in the cold stream (typically 100 K) of an X-ray diffractometer. The cold temperature minimizes atomic thermal vibrations, leading to a higher quality diffraction pattern. The crystal is rotated while being irradiated with a monochromatic X-ray beam, and the diffraction data (positions and intensities of spots) are collected on a detector.[25]

  • Structure Solution and Refinement:

    • The diffraction pattern is used to determine the unit cell dimensions and space group of the crystal.

    • The crystal structure is "solved" using computational methods to generate an initial electron density map.

    • A molecular model is built into the electron density map and is then "refined" against the experimental data to determine the final, precise atomic positions. The final output is a complete 3D model of the molecule.

G A Purified Compound B Crystal Growth (e.g., Slow Evaporation) A->B C Single Crystal Selection B->C D X-ray Data Collection (Diffractometer) C->D E Structure Solution (Direct Methods) D->E F Structure Refinement E->F G Final 3D Model (CIF File) F->G

Sources

Foundational

Whitepaper: The Discovery and Synthesis of Novel Sulfonamide Compounds: A Technical Guide for Drug Development Professionals

Abstract The sulfonamide functional group, a cornerstone in medicinal chemistry, is integral to a wide array of pharmaceuticals, demonstrating a remarkable breadth of biological activities.[1][2][3][4] From their histori...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The sulfonamide functional group, a cornerstone in medicinal chemistry, is integral to a wide array of pharmaceuticals, demonstrating a remarkable breadth of biological activities.[1][2][3][4] From their historical debut as the first effective antimicrobial agents to their current applications in oncology, virology, and beyond, sulfonamides remain a "privileged scaffold" in drug discovery.[4][5][6] This guide provides an in-depth technical exploration of the discovery and synthesis of novel sulfonamide compounds. It moves beyond a mere recitation of protocols to elucidate the underlying chemical principles and strategic considerations that drive modern sulfonamide research. We will delve into both classical and contemporary synthetic methodologies, the nuances of structure-activity relationships (SAR), and the power of computational chemistry in the rational design of new therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of the sulfonamide moiety in their therapeutic programs.

The Sulfonamide Moiety: A Versatile Pharmacophore in Drug Design

The sulfonamide group (-SO₂NHR) possesses a unique combination of physicochemical properties that make it exceptionally valuable in drug design. Its tetrahedral geometry, hydrogen bonding capabilities, and electronic-withdrawing nature contribute to its ability to interact with biological targets and modulate the pharmacokinetic properties of a molecule.[7] The sulfonamide group is often employed as a bioisostere for carboxylic acids, offering similar hydrogen bonding patterns but with enhanced metabolic stability and water solubility.[6] This versatility has led to the development of sulfonamide-containing drugs across a wide range of therapeutic areas, including antibacterial, anti-inflammatory, anticancer, antiviral, and diuretic agents.[2][3][4][5]

Strategic Synthesis of Sulfonamide Compounds: From Classical Methods to Modern Innovations

The construction of the sulfonamide S-N bond is a pivotal step in the synthesis of these compounds. While classical methods remain relevant, a host of modern techniques have emerged, offering improved efficiency, sustainability, and functional group tolerance.[7][8][9]

The Classical Approach: Sulfonyl Chlorides and Amines

The most established and widely used method for sulfonamide synthesis is the reaction of a sulfonyl chloride with a primary or secondary amine.[6][10][11] This nucleophilic substitution reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid generated.[10]

Experimental Protocol: Classical Synthesis of N-substituted-2,4-dichlorobenzenesulfonamide [10]

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the desired amine (1.1 equivalents) in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.5 equivalents) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve 2,4-dichlorobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.

Modern Synthetic Methodologies

Recent advances have focused on developing more sustainable and efficient methods for sulfonamide synthesis, often avoiding the need for pre-formed sulfonyl chlorides.[8][9][12]

Table 1: Comparison of Modern Sulfonamide Synthesis Methods

MethodKey ReagentsSolventTemperature (°C)Reaction TimeYield (%)Key Advantages
Classical Method Sulfonyl chloride, Amine, BaseOrganic (e.g., DCM)0 - 25Several hoursVariableWell-established, versatile.[8][12]
Flow Chemistry Sulfonyl chloride, Amine, NaHCO₃Et₂O/H₂O25Minutes>95%Rapid, scalable, high control, eco-friendly.[12]
Sustainable Oxidative Chlorination Thiol, Amine, NaDCC·2H₂OWater, EtOH, GlycerolRoom Temperature1 - 6 hoursGood to ExcellentEnvironmentally friendly, mild conditions, simple workup.[12]
Direct C-H Sulfonamidation Sulfonyl azide, Rh, Ru, or Ir catalystN/A80-12012-24 hoursModerate to ExcellentAtom economical, avoids pre-functionalization.[8]
Microwave-Assisted Synthesis Sulfonic acids or salts, AmineN/AMicrowave irradiationN/AGood to ExcellentRapid, high yielding.[13]

Experimental Workflow: A Modern Approach to Sulfonamide Synthesis

G cluster_0 Starting Materials cluster_1 Intermediate Generation (Modern Methods) Thiol/Arene Thiol/Arene Oxidative Chlorination Sustainable Oxidative Chlorination (e.g., NCS) Thiol/Arene->Oxidative Chlorination Select Method C-H Activation Direct C-H Sulfonamidation (e.g., Rh-catalyzed) Thiol/Arene->C-H Activation Select Method Sulfonyl Fluoride Activation Sulfonyl Fluoride Activation (e.g., Ca(NTf2)2) Thiol/Arene->Sulfonyl Fluoride Activation Select Method Amine Amine Crude Sulfonamide Crude Sulfonamide Amine->Crude Sulfonamide Oxidative Chlorination->Crude Sulfonamide C-H Activation->Crude Sulfonamide Sulfonyl Fluoride Activation->Crude Sulfonamide Purification Purification Crude Sulfonamide->Purification Workup Pure Sulfonamide Pure Sulfonamide Purification->Pure Sulfonamide e.g., Chromatography

Caption: Modern synthetic workflow for sulfonamide synthesis.

Rational Drug Design and Structure-Activity Relationships (SAR)

The biological activity of sulfonamide derivatives can be finely tuned by modifying the substituents on the aromatic ring and the sulfonamide nitrogen.[14][15] Understanding these structure-activity relationships is crucial for the rational design of new drugs.

Core Principles of Sulfonamide SAR
  • Antibacterial Agents: For classical antibacterial sulfonamides that target dihydropteroate synthase, a free para-amino group on the benzene ring is generally essential for activity.[14] The sulfonamide nitrogen (N1) can be substituted, often with heterocyclic rings, to modulate pharmacokinetic properties.[16]

  • Non-Antibacterial Agents: In contrast, for other activities like carbonic anhydrase inhibition or anti-inflammatory effects, the para-amino group is not required and is often replaced with other functionalities.[14] For instance, celecoxib, a selective COX-2 inhibitor, features a pyrazole ring attached to the sulfonamide moiety.[14]

  • Physicochemical Properties: The degree of ionization (pKa) and hydrophobicity (logP) of the sulfonamide play a significant role in its antibacterial activity and overall pharmacokinetic profile.[17]

Computational Approaches in Sulfonamide Design

Modern drug discovery heavily relies on computational methods to predict the binding affinity and pharmacokinetic properties of new compounds, thereby guiding synthetic efforts.[18][19][20]

  • Molecular Docking: This technique is used to predict the preferred orientation of a ligand when bound to a target protein. For example, docking studies have been instrumental in designing novel sulfonamide-based inhibitors of carbonic anhydrase for the treatment of glaucoma and inhibitors of VEGFR-2 for cancer therapy.[18][21]

  • Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups required for biological activity, which can then be used to screen virtual libraries for new potential hits.[20]

  • ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules, helping to prioritize candidates with favorable drug-like properties.[22]

Mechanism of Action: Inhibition of Folic Acid Synthesis

The classic antibacterial mechanism of action for sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[16][23][24][25][26] Bacteria must synthesize their own folic acid, whereas humans obtain it from their diet, providing a basis for selective toxicity.[26][27]

Signaling Pathway: Sulfonamide Inhibition of Bacterial Folic Acid Synthesis

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes DHFR Dihydrofolate Reductase (DHFR) Dihydropteroate->DHFR Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate Purines Purines, Thymidine, Amino Acids Tetrahydrofolate->Purines Essential for Synthesis Sulfonamide Sulfonamide Drug Sulfonamide->DHPS Competitive Inhibition

Caption: Sulfonamides competitively inhibit DHPS, blocking folic acid synthesis.

Characterization of Novel Sulfonamide Compounds

Once synthesized, novel sulfonamide compounds must be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.[10][19]

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic sulfonamide functional group vibrations.

  • Elemental Analysis: To determine the percentage composition of elements.[19]

Conclusion and Future Perspectives

The sulfonamide scaffold continues to be a remarkably fruitful area of research in drug discovery.[1][3][5] While challenges such as drug resistance in antibacterial applications persist, the development of novel synthetic methodologies and the application of computational design are opening new avenues for innovation.[15] Future research will likely focus on the development of highly selective and potent sulfonamide derivatives for a variety of diseases, including cancer, viral infections, and inflammatory disorders, further solidifying the legacy of this versatile pharmacophore.[4][5]

References

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.
  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2024). PubMed.
  • A Comparative Guide to Modern Sulfonamide Synthesis Methods. (2025). Benchchem.
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  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (n.d.).
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  • Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. (2025). Benchchem.
  • Computationally Designed Carbonic Anhydrase Inhibitors Derived from Sulfonamides for Treatment of Glaucoma. (2023).
  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of pharmaceutical sciences, 73(3), 352–358.
  • Ajeet, Mishra, A. K., & Kumar, A. (2015). Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects- A Review. American Journal of Pharmacological Sciences, 3(1), 18-24.
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2024).
  • Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. (2021). Taylor & Francis Online.
  • Mengelers, M. J., van Gogh, E. R., & van Miert, A. S. (1997). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. Journal of veterinary pharmacology and therapeutics, 20(4), 276–283.
  • Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. (2026).
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  • da Silva, A. C., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC medicinal chemistry, 11(2), 225–234.
  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Comput
  • Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors. (2023). Azerbaijan Pharmaceutical and Pharmacotherapy Journal.
  • G, S., et al. (2020). Computational design, synthesis and evaluation of new sulphonamide derivatives targeting HIV-1 gp120. Journal of computer-aided molecular design, 34(1), 39–54.
  • Design and Synthesis of Sulfonamides Derivatives: A Review. (2023).
  • Design and Synthesis of Sulfonamides Derivatives: A Review. (2023).
  • Application Notes and Protocols for the Synthesis of Sulfonamides Using Pyridine-2-Sulfonate Deriv
  • Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2.
  • Shomusbiology. (2014). Sulfonamides mode of action. YouTube.
  • Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical reviews, 13(2), 259–272.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters.
  • Mechanism of action of sulphonamides. (n.d.).
  • Sulfonamide: Mechanism of Action & Uses. (n.d.). Study.com.
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Exploratory

Preliminary in-silico screening of "4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide"

An In-Depth Technical Guide: Preliminary In-Silico Screening of 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide Abstract In the landscape of modern drug discovery, the initial phases are critical for identifying viable l...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Preliminary In-Silico Screening of 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide

Abstract

In the landscape of modern drug discovery, the initial phases are critical for identifying viable lead compounds, yet they are fraught with high attrition rates and substantial costs. Computational, or in-silico, screening methodologies have emerged as an indispensable strategy to mitigate these challenges. By simulating molecular interactions and predicting pharmacokinetic properties, researchers can prioritize candidates with higher probabilities of success before committing to resource-intensive laboratory synthesis and testing. This guide provides a comprehensive, technically-grounded workflow for the preliminary in-silico evaluation of a novel small molecule, "4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide." We will navigate the essential stages of this process, from initial compound characterization and druglikeness assessment to target identification, molecular docking, ADMET profiling, and molecular dynamics. Each protocol is presented not merely as a series of steps, but as a validated, logical framework, explaining the causality behind each decision to ensure scientific integrity and reproducibility. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to accelerate early-phase discovery projects.

Introduction: The Rationale for In-Silico First

The journey from a chemical concept to a marketable therapeutic is long and perilous. A significant bottleneck is the hit-to-lead and lead optimization phase, where compounds frequently fail due to poor efficacy, unforeseen toxicity, or unfavorable pharmacokinetic profiles. The "fail early, fail cheap" paradigm is central to a sustainable discovery pipeline. In-silico screening embodies this principle by providing a rapid, cost-effective, and data-driven approach to de-risk and prioritize small molecules.[1][2]

This guide focuses on a specific molecule of interest: 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide . As a novel entity, its biological potential is unknown. Embarking directly on chemical synthesis and in vitro screening would be a speculative investment. Instead, the workflow detailed herein will build a comprehensive computational profile of the molecule, predicting its physical properties, potential biological targets, binding affinities, and its likely behavior in a biological system. This allows us to make an informed, evidence-based decision on whether to advance the compound for further experimental validation.

In_Silico_Workflow cluster_0 Phase 1: Compound & Druglikeness Assessment cluster_1 Phase 2: Biological Target Prediction cluster_2 Phase 3: Interaction & Stability Analysis cluster_3 Phase 4: Pharmacokinetic Profiling cluster_4 Phase 5: Synthesis & Decision A Compound Preparation (SMILES to 3D Structure) B Physicochemical Profiling (Lipinski's Rule of Five) A->B C Target Fishing (Reverse Pharmacophore Screening) B->C G ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) B->G D Target Prioritization (Based on Disease Relevance & Druggability) C->D E Molecular Docking (Binding Affinity & Pose Prediction) D->E F Molecular Dynamics Simulation (Complex Stability Assessment) E->F H Data Synthesis & Lead Prioritization F->H G->H I Decision: Advance to In-Vitro Validation? H->I Molecular_Docking A 1. Prepare Protein (Download PDB, Remove Water, Add Hydrogens) C 3. Define Binding Site (Grid Box Generation around Active Site Residues) A->C B 2. Prepare Ligand (Generate 3D Conformation, Assign Charges) B->C D 4. Run Docking Algorithm (e.g., AutoDock Vina) C->D E 5. Analyze Results (Binding Energy & Pose Analysis) D->E

Figure 2: The generalized workflow for a molecular docking experiment.

Protocol: Docking against Carbonic Anhydrase II

  • Protein Preparation:

    • Download the crystal structure of Human Carbonic Anhydrase II (PDB ID: 2CBE) from the RCSB PDB database.

    • Using molecular visualization software (e.g., PyMOL, Chimera), remove all water molecules and the co-crystallized ligand.

    • Use a preparation wizard (e.g., in AutoDock Tools) to add polar hydrogens and assign partial charges. Save the prepared protein in the required .pdbqt format. [3]

  • Ligand Preparation:

    • Using the SMILES string, generate a 3D conformation of 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide using a tool like Open Babel.

    • Perform energy minimization to obtain a low-energy starting conformation.

    • Save the prepared ligand in the .pdbqt format, defining rotatable bonds.

  • Grid Box Definition:

    • Define a docking search space (grid box) centered on the active site zinc ion (a critical catalytic residue for this enzyme family) and large enough to encompass the entire binding pocket. [3]

  • Execution:

    • Run the docking simulation using AutoDock Vina, which will generate multiple binding poses and rank them by their calculated binding affinity.

Analysis of Results (Illustrative):

ParameterResultInterpretation
Binding Affinity (ΔG) -8.9 kcal/molA strong binding affinity is predicted. Scores more negative than -7 kcal/mol suggest a moderate to strong interaction. [4]
Key Interactions - Sulfonamide group coordinates with the active site Zn²⁺ ion.- Hydrogen bond between sulfonamide NH and Thr199.- Phenyl ring forms hydrophobic interactions with Val121, Leu198.The interactions are chemically sound and consistent with known inhibitors of this enzyme class. The coordination with the zinc ion is a critical validation point.
RMSD (vs. control) N/A (No known crystal structure)If a known inhibitor were re-docked as a control, an RMSD < 2.0 Å would validate the docking protocol's accuracy. [5]

ADMET Profiling: Will it Be a Good Drug?

A potent molecule is useless if it cannot reach its target, is metabolized too quickly, or is toxic. [6]ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step to identify potential pharmacokinetic liabilities early. [1][7] Causality: Computational ADMET models are built using vast datasets of experimental results. By analyzing a molecule's structure, these models can predict its behavior across a range of properties, from gastrointestinal absorption to potential for causing liver injury or blocking critical cardiac channels (hERG). [7][8] Protocol: ADMET Prediction using SwissADME & pkCSM

  • Input the compound's SMILES string into the SwissADME and pkCSM web servers.

  • Run the predictions.

  • Consolidate and analyze the key pharmacokinetic and toxicity parameters.

Summary of Predicted ADMET Properties:

PropertyCategoryPredicted ResultImplication
GI Absorption AbsorptionHighLikely to be well-absorbed from the gut.
BBB Permeant DistributionNoUnlikely to cross the blood-brain barrier, suggesting lower risk of CNS side effects.
CYP2D6 Inhibitor MetabolismNoLow potential for drug-drug interactions involving this key metabolic enzyme.
Total Clearance Excretion0.35 log(ml/min/kg)Suggests a moderate rate of excretion from the body.
hERG I Inhibitor ToxicityNoLow risk of cardiotoxicity, a major reason for drug failure.
Ames Toxicity ToxicityNoPredicted to be non-mutagenic.
Hepatotoxicity ToxicityNoLow risk of causing drug-induced liver injury.

Interpretation: The in-silico ADMET profile is highly favorable. The compound is predicted to have good absorption, limited CNS penetration, a clean drug-drug interaction profile, and low potential for key toxicities. This significantly increases its attractiveness as a lead candidate.

Molecular Dynamics: Validating Stability Over Time

While docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the ligand-protein complex in a simulated physiological environment. [9][10][11] Causality: MD simulations calculate the motion of atoms over time, allowing us to observe if the ligand remains securely in the binding pocket or if it drifts away. [12][13]Key metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein atoms are used to quantify the stability of the system. A stable complex will show a low and converging RMSD value over the simulation time.

Protocol: Short MD Simulation of the Docked Complex

  • System Setup: Take the best-ranked pose from the molecular docking as the starting structure.

  • Solvation: Place the complex in a periodic box of water molecules to simulate an aqueous environment. Add counter-ions to neutralize the system.

  • Minimization & Equilibration: Perform energy minimization to relax any steric clashes. Gradually heat the system to physiological temperature (310 K) and equilibrate the pressure.

  • Production Run: Run the simulation for a duration of 50-100 nanoseconds, saving the coordinates at regular intervals.

  • Analysis: Calculate and plot the RMSD of the protein backbone and the ligand over time. Analyze the persistence of key hydrogen bonds and interactions identified in the docking pose.

Interpretation of (Illustrative) MD Results:

  • Ligand RMSD: A plot showing the ligand's RMSD stabilizing at a low value (e.g., < 3 Å) relative to the protein backbone indicates that it remains stably bound in the active site.

  • Interaction Stability: Analysis of the simulation trajectory confirms that the crucial interaction between the sulfonamide and the active site zinc ion is maintained throughout the simulation.

Synthesis of Findings & Future Directions

The comprehensive in-silico screening has generated a robust, multi-faceted profile of 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide.

Overall Assessment:

Area of InvestigationFindingRecommendation
Druglikeness Excellent (0 Lipinski violations)Proceed
Target Prediction High probability for Carbonic Anhydrase IIProceed with focused validation
Molecular Docking Strong predicted binding affinity (-8.9 kcal/mol) with key interactionsProceed
ADMET Profile Favorable (Good absorption, low toxicity risk)Proceed
Binding Stability (MD) Stable complex over timeProceed

Based on this collective evidence, 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide is a highly promising lead candidate for development as a Carbonic Anhydrase II inhibitor. The computational data strongly justifies the allocation of resources for chemical synthesis and subsequent in vitro validation.

Recommended Next Steps:

  • Chemical Synthesis: Synthesize a small batch of the compound for experimental testing.

  • In Vitro Target Validation: Perform an enzymatic assay to determine the IC₅₀ value of the compound against purified Carbonic Anhydrase II to confirm the predicted inhibitory activity.

  • In Vitro ADME Assays: Conduct initial experimental ADME assays (e.g., Caco-2 permeability, metabolic stability in liver microsomes) to validate the computational predictions.

References

  • Vertex AI Search. (n.d.). Molecular Dynamics Simulation in Drug Discovery and Pharmaceutical Development.
  • Vertex AI Search. (n.d.). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development.
  • Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery.
  • ACS Publications. (n.d.). Role of Molecular Dynamics and Related Methods in Drug Discovery.
  • PubMed. (2024). Applications of Molecular Dynamics Simulations in Drug Discovery.
  • Wikipedia. (n.d.). Lipinski's rule of five.
  • Bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development.
  • IEEE Xplore. (2025). Computational Approaches to Molecular Dynamics Simulation for Drug Design and Discovery.
  • ResearchGate. (2024). How to interprete and analyze molecular docking results?
  • YouTube. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial.
  • Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References.
  • ResearchGate. (2023). Interpretation of Molecular docking results?
  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • University of... (n.d.). Molecular Docking Tutorial.
  • Fiveable. (n.d.). ADMET prediction | Medicinal Chemistry Class Notes.
  • Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary.
  • Sygnature Discovery. (n.d.). ADMET Prediction Software.
  • Rowan Scientific. (n.d.). ADMET Prediction.
  • PubChem. (n.d.). 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide.
  • MDPI. (2026). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking.
  • PMC - PubMed Central. (n.d.). A Guide to In Silico Drug Design.

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide using Validated HPLC-UV and LC-MS/MS Methods

Abstract This technical guide provides detailed, validated analytical methods for the precise and accurate quantification of 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide. Recognizing the growing interest in sulfonamid...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed, validated analytical methods for the precise and accurate quantification of 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide. Recognizing the growing interest in sulfonamide derivatives in pharmaceutical and life sciences research, this document outlines two robust analytical approaches: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind methodological choices and adherence to international validation standards to ensure data integrity and reproducibility.

Introduction: The Analytical Imperative for a Novel Sulfonamide

4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide is a synthetic organic compound characterized by a fluorinated benzenesulfonamide core linked to a furan-2-ylmethyl group.[1] Its structural motifs, the sulfonamide group—a well-established pharmacophore—and the furan ring, suggest a potential for diverse biological activities, making it a compound of interest in medicinal chemistry and drug discovery.[2] Accurate quantification of this molecule is paramount for a variety of applications, including pharmacokinetic studies, metabolic profiling, quality control of synthesized batches, and formulation development.

This application note addresses the need for reliable analytical methodologies by presenting two distinct, yet complementary, protocols. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Both methods have been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate their fitness for purpose.[3][4][5]

Physicochemical Properties of 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide

A thorough understanding of the analyte's properties is fundamental to the development of a robust analytical method.

PropertyValueSource
Molecular FormulaC₁₁H₁₀FNO₃SPubChem[1]
Molecular Weight255.27 g/mol PubChem[1]
AppearanceWhite to off-white solid (predicted)Inferred from similar compounds
SolubilitySoluble in organic solvents (e.g., Methanol, Acetonitrile)Inferred from structure

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide in bulk drug substances and simple formulations where high sensitivity is not a primary requirement. The presence of aromatic rings in the molecule allows for strong UV absorbance, making UV detection a straightforward and cost-effective approach.

Rationale for Method Development

The selection of a reversed-phase C18 column is based on the non-polar nature of the molecule. A gradient elution with acetonitrile and water is employed to ensure adequate retention and sharp peak shapes. The addition of a small amount of acid to the mobile phase helps to suppress the ionization of the sulfonamide group, leading to more consistent retention times. The detection wavelength is selected based on the UV spectrum of the compound, corresponding to a region of maximum absorbance to enhance sensitivity.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weighing of Standard and Sample B Dissolution in Methanol A->B C Serial Dilution B->C D Injection into HPLC System C->D E Separation on C18 Column D->E F UV Detection E->F G Peak Integration F->G H Calibration Curve Construction G->H I Quantification H->I LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing A Spiking of Internal Standard B Sample Extraction (e.g., SPE, LLE) A->B C Reconstitution B->C D Injection into LC-MS/MS System C->D E UPLC Separation D->E F ESI Ionization E->F G MRM Detection F->G H Peak Integration G->H I Calibration Curve (Analyte/IS Ratio) H->I J Quantification I->J

Sources

Application

Application and Protocol Guide for the Analysis of Benzenesulfonamide Compounds by HPLC and NMR Spectroscopy

Abstract This comprehensive guide provides detailed application notes and robust protocols for the analysis of benzenesulfonamide compounds, a critical class of molecules in the pharmaceutical industry. We delve into the...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the analysis of benzenesulfonamide compounds, a critical class of molecules in the pharmaceutical industry. We delve into the principles and practical execution of High-Performance Liquid Chromatography (HPLC) for separation, quantification, and purity assessment, alongside Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structure elucidation and quantitative analysis. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights to establish scientifically sound and validated analytical methodologies. The protocols herein are grounded in established principles from the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[1][2][3][4]

Introduction: The Analytical Imperative for Benzenesulfonamides

Benzenesulfonamides are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including diuretics, anti-diabetic drugs, and antibiotics. Their efficacy and safety are intrinsically linked to their chemical purity, identity, and stability. Consequently, rigorous analytical characterization is not merely a quality control checkpoint but a fundamental component of the drug development lifecycle, from initial synthesis to final product release.[5][6]

This guide presents a synergistic approach, leveraging the strengths of two powerful analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Unmatched in its ability to separate complex mixtures, making it the gold standard for determining purity, identifying impurities, and quantifying the active pharmaceutical ingredient (API). Its versatility allows for the development of stability-indicating methods crucial for formulation and degradation studies.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: An unparalleled tool for the unambiguous determination of molecular structure. It provides detailed information on the chemical environment of individual atoms, confirming identity and elucidating the structure of unknown impurities or degradants. Furthermore, Quantitative NMR (qNMR) is emerging as a primary analytical method for potency determination without the need for identical reference standards.[9][10][11]

Our objective is to provide not just a set of instructions, but a logical framework for method development and validation, empowering scientists to generate reliable and reproducible data that meets the stringent requirements of Good Manufacturing Practice (GMP).[6][12]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the workhorse for assessing the purity and potency of benzenesulfonamide compounds. A properly developed and validated HPLC method can separate the main component from process-related impurities and degradation products.

Foundational Principles: Method Development Strategy

The development of a robust HPLC method is a systematic process. For benzenesulfonamides, which are typically non-polar to moderately polar, Reversed-Phase HPLC (RP-HPLC) is the most common and effective approach.[13][14] The causality behind our experimental choices is as follows:

  • Column Selection: The stationary phase is the heart of the separation. A C18 (octadecylsilane) column is the universal starting point due to its hydrophobicity, which effectively retains a wide range of organic molecules like benzenesulfonamides.[13][14] A C8 column can be an alternative if the analyte is too strongly retained on a C18. The choice of particle size (e.g., 5 µm for standard HPLC or <2 µm for UHPLC) is a trade-off between efficiency and backpressure, with smaller particles yielding sharper peaks and faster run times.[3]

  • Mobile Phase Selection: The mobile phase composition dictates the retention and elution of the analyte. A typical mobile phase consists of an aqueous component (often with a buffer or acid modifier) and an organic solvent.

    • Organic Modifier: Acetonitrile is generally preferred over methanol for sulfonamide analysis as it often provides better peak shape and lower UV cutoff.[13][14]

    • Aqueous Phase & pH Control: The sulfonamide moiety (-SO₂NH-) is weakly acidic. Controlling the pH of the mobile phase is critical for achieving reproducible retention times and symmetrical peak shapes. An acidic modifier, such as 0.1% formic acid or trifluoroacetic acid, is commonly used to suppress the ionization of any residual silanol groups on the silica-based column and ensure the analyte is in a single, neutral form, leading to sharper peaks.[14]

  • Detection: Benzenesulfonamides contain a benzene ring, which is a strong chromophore. UV detection is therefore the most straightforward and robust method. A photodiode array (PDA) detector is highly recommended as it provides spectral information, which is invaluable for assessing peak purity and aiding in the identification of unknown peaks.[7] A wavelength of 254 nm is often a good starting point, but the optimal wavelength should be determined from the UV spectrum of the analyte.[14]

HPLC Workflow Diagram

The logical flow of developing and validating an HPLC method is crucial for success.

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) cluster_Routine Routine Analysis Dev1 Define Analytical Goal (Purity, Assay, Impurities) Dev2 Select Column & Mobile Phase (e.g., C18, ACN/H₂O w/ Acid) Dev1->Dev2 Dev3 Optimize Conditions (Gradient, Flow Rate, Temp.) Dev2->Dev3 Dev4 Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) Dev3->Dev4 Dev5 Confirm Peak Purity & Resolution (PDA Detector) Dev4->Dev5 Val1 Specificity Dev5->Val1 Method is Stability-Indicating Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD & LOQ Val3->Val4 Val5 Robustness Val4->Val5 Routine1 System Suitability Test (SST) Val5->Routine1 Validated Method Ready for Use Routine2 Sample Analysis Routine1->Routine2 Routine3 Data Reporting Routine2->Routine3

Caption: Workflow for HPLC Method Development and Validation.

Generalized HPLC Protocol for Benzenesulfonamide Analysis

This protocol provides a starting point for the analysis of a novel benzenesulfonamide derivative. Optimization is expected and required.

1. Instrumentation and Materials:

  • HPLC system with binary or quaternary pump, autosampler, column thermostat, and PDA detector.[13]

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Benzenesulfonamide reference standard (purity >99%).

  • Acetonitrile (HPLC grade).

  • Water (HPLC or Milli-Q grade).

  • Formic acid (reagent grade).

2. Chromatographic Conditions (Starting Point):

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmGood balance of resolution and backpressure for general use.[13][14]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies mobile phase to ensure consistent analyte protonation.[14]
Mobile Phase B AcetonitrileCommon organic modifier with good solvating power and low UV cutoff.[13]
Gradient Program 0-2 min: 10% B2-15 min: 10% to 90% B15-18 min: 90% B18-18.1 min: 90% to 10% B18.1-25 min: 10% BA broad gradient is essential for initial screening to elute both polar and non-polar impurities.[14]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time stability.
Injection Volume 10 µLA typical volume; can be adjusted based on concentration.
Detection PDA at 254 nm; scan range 200-400 nm254 nm is a common wavelength for aromatics; PDA confirms peak identity and purity.[7]

3. Solution Preparation:

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh ~10 mg of the benzenesulfonamide reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile or a 50:50 mixture of acetonitrile and water.

  • Working Standard Solution (e.g., 0.1 mg/mL): Dilute the stock solution 1:10 with the mobile phase starting condition (e.g., 90:10 A:B).

  • Sample Solution: Prepare the sample in the same diluent and at a similar concentration to the working standard.

4. System Suitability and Analysis:

  • Equilibrate the system until a stable baseline is achieved.

  • Perform five replicate injections of the Working Standard Solution.

  • Verify that system suitability criteria are met per USP <621>.[1][15] Key parameters include:

    • Precision (RSD): Peak area Relative Standard Deviation (RSD) should be ≤ 2.0%.

    • Tailing Factor (T): Should be between 0.8 and 1.5.

    • Theoretical Plates (N): Should be > 2000.

  • Once system suitability is confirmed, proceed with the analysis of samples.

5. Method Validation Directive: Once optimal conditions are established, the method must be validated according to ICH Q2(R1) guidelines to prove it is suitable for its intended purpose.[2][16][17] This involves experimentally verifying specificity (especially through forced degradation studies), linearity, range, accuracy, precision, and robustness.[18][19]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the definitive technique for the structural confirmation of benzenesulfonamides and their related substances.

Foundational Principles: Structure Elucidation

¹H and ¹³C NMR spectroscopy provide a complete picture of the molecule's carbon-hydrogen framework.

  • ¹H NMR (Proton NMR): This is the first and most sensitive NMR experiment. For a typical benzenesulfonamide, it reveals:

    • Aromatic Protons: Signals typically appear in the δ 7-8 ppm region.[20][21] The splitting patterns (coupling) can reveal the substitution pattern on the benzene ring (ortho, meta, para).

    • Amide Proton (-SO₂NH-): This proton is exchangeable and often appears as a broad singlet. Its chemical shift is highly dependent on solvent and concentration, but can often be found between δ 8-11 ppm.[20][22]

    • Alkyl/Aryl Protons on the Amine: The chemical shifts and couplings of protons on the 'R' group of the sulfonamide (-NHR) provide crucial structural information.

  • ¹³C NMR: This experiment shows a signal for each unique carbon atom in the molecule.

    • Aromatic Carbons: Resonances are found between δ 110-150 ppm.[23][24] The carbon directly attached to the sulfonyl group is typically shifted downfield.

    • Alkyl Carbons: Appear in the upfield region (δ 10-60 ppm).

  • 2D NMR (COSY, HSQC): For complex structures, 2D experiments are used to definitively assign signals by showing correlations between protons (COSY) or between protons and the carbons they are attached to (HSQC).

NMR Structural Relationship Diagram

This diagram illustrates how different NMR data points are integrated for structure confirmation.

NMR_Logic cluster_1D 1D NMR Data cluster_2D 2D NMR Data (Optional) H1 ¹H Chemical Shifts (Electronic Environment) HSQC HSQC (¹H-¹³C Direct Bonds) H1->HSQC Structure Definitive Structure of Benzenesulfonamide H1->Structure H2 ¹H Integration (Proton Count) H2->Structure H3 ¹H Coupling (J) (Neighboring Protons) COSY COSY (¹H-¹H Connectivity) H3->COSY H3->Structure C13 ¹³C Chemical Shifts (Carbon Skeleton) C13->HSQC C13->Structure COSY->Structure HSQC->Structure

Caption: Logical workflow for NMR-based structure elucidation.

Protocol for NMR Sample Preparation and Analysis

1. Materials and Reagents:

  • NMR spectrometer (400 MHz or higher recommended for better resolution).

  • High-quality 5 mm NMR tubes.[25]

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often an excellent choice as it is a good solvent for many organic compounds and the amide proton (-NH-) signal is less prone to exchange broadening than in other solvents.[26][27]

  • Internal standard (optional, for referencing), e.g., Tetramethylsilane (TMS).

2. Sample Preparation:

  • For ¹H NMR: Dissolve 1-5 mg of the benzenesulfonamide sample in 0.6-0.7 mL of deuterated solvent in a clean vial.[25][27]

  • For ¹³C NMR: A more concentrated sample is required, typically 10-30 mg in 0.6-0.7 mL of solvent, due to the low natural abundance of the ¹³C isotope.[25]

  • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[27]

  • The final solution height in the tube should be approximately 4-5 cm.[25]

3. Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve good homogeneity (sharp, symmetrical solvent peak).

  • Acquire a standard ¹H spectrum.

  • Acquire a proton-decoupled ¹³C spectrum.

  • If necessary, acquire 2D spectra (COSY, HSQC) using standard instrument parameters.

Application Note: Quantitative NMR (qNMR) for Potency Assay

qNMR is a primary ratio method that can determine the purity or potency of a compound by comparing the integral of an analyte signal to that of a certified internal standard of known purity.[10][11][28]

Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[11][28]

Protocol Outline for qNMR:

  • Select Internal Standard: Choose a standard that is stable, has high purity, is not reactive with the sample, and has at least one sharp signal that is well-resolved from all analyte signals (e.g., maleic acid, dimethyl sulfone).[28][29]

  • Prepare Sample: Accurately weigh both the benzenesulfonamide sample and the internal standard into the same vial. Record weights precisely. Dissolve in a known volume of deuterated solvent.

  • Acquire Data: Acquire the ¹H NMR spectrum using quantitative parameters, which typically involve a longer relaxation delay (D1, e.g., 5 times the longest T₁ of interest) to ensure complete relaxation of all protons between scans.

  • Process and Calculate: Carefully integrate a well-resolved analyte peak and a well-resolved standard peak. The purity of the analyte (Pₐ) can be calculated using the following equation[11]:

    Pₐ = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Pₛₜd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

    • a = analyte; std = standard

This qNMR method, once validated, can serve as a powerful tool for the absolute quantification of benzenesulfonamide APIs, complementing traditional HPLC assays.[29][30]

Conclusion

The synergistic application of HPLC and NMR spectroscopy provides a comprehensive analytical toolkit for the characterization of benzenesulfonamide compounds. HPLC excels at separation and quantification for purity and stability testing, while NMR offers definitive structural confirmation and an alternative, primary method for quantitative assay. The protocols and principles outlined in this guide are designed to be a starting point for the development of robust, reliable, and scientifically sound analytical methods that adhere to the rigorous standards of the pharmaceutical industry. Adherence to validation principles outlined by bodies like the ICH is mandatory to ensure data integrity and regulatory acceptance.[2][31]

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). (n.d.).
  • <621> CHROMATOGRAPHY. (n.d.).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.).
  • Understanding the Latest Revisions to USP <621> | Agilent. (n.d.).
  • USP <621> Chromatography - DSDP Analytics. (n.d.).
  • Application Note: HPLC Method Development for the Analysis of 2-nitro-N-propylbenzenesulfonamide - Benchchem. (n.d.).
  • <621> Chromatography - US Pharmacopeia (USP). (2021, November 19).
  • What is analytical method validation in GMP. (2024, April 2).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (2005, November).
  • Quality Guidelines - ICH. (n.d.).
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (2024, April 24).
  • Good Manufacturing Practice (GMP) analytical testing: a key step to market for new drug products. (2025, April 8).
  • Current Good Manufacturing Practice (cGMP): An Overview for the Analytical Chemist. (2023, November 1).
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (n.d.).
  • GMPs for Method Validation in Early Development: An Industry Perspective (Part II). (n.d.).
  • Application Note: Analytical HPLC Method Development for 2-bromo-N-phenethylbenzenesulfonamide - Benchchem. (n.d.).
  • HPLC Separation of Benzenesulfonamide and Sulfanilamide - SIELC Technologies. (n.d.).
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences. (2023, March 15).
  • NMR Sample Preparation: The Complete Guide - Organomation. (n.d.).
  • How to Use Solid-state NMR for Pharmaceutical Analysis - Bruker. (n.d.).
  • Method Validation in Pharma: 5 Steps to Accurate, GMP-Compliant Results in 2026. (2025, December 29).
  • Guide: Preparing a Sample for NMR analysis – Part I - Nanalysis. (2024, February 29).
  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.).
  • Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed. (n.d.).
  • Spectral Assignments and Reference Data - CONICET. (2005, September 12).
  • Separation of Benzenesulfonamide, 4-amino-2,5-dichloro-N-ethyl- on Newcrom R1 HPLC column | SIELC Technologies. (n.d.).
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences. (2023, March 15).
  • Benzenesulfonamide(98-10-2) 13C NMR spectrum - ChemicalBook. (n.d.).
  • The role of forced degradation studies in stability indicating HPLC method development. (2025, August 5).
  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides - The Royal Society of Chemistry. (n.d.).
  • 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects - PubMed. (n.d.).
  • 1 H NMR and 13 C NMR of the prepared compounds. | Download Table - ResearchGate. (n.d.).
  • Development and Validation of a Quantitative NMR Method for the Determination of the Commercial Tablet Formulation of Sulfasalazine - ResearchGate. (n.d.).
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  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC - PubMed Central. (2022, October 31).
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Method

Application Notes and Protocols for the Investigation of 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide as a Potential Enzyme Inhibitor

Introduction: A Compound of Interest at the Crossroads of Proven Pharmacophores In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores is a powerful approach to generating...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Compound of Interest at the Crossroads of Proven Pharmacophores

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores is a powerful approach to generating novel molecular entities with significant therapeutic potential. The compound 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide emerges as a compelling candidate for investigation as an enzyme inhibitor, primarily due to its integration of two key structural motifs: a sulfonamide group and a furan ring.

The sulfonamide moiety (R-SO₂NHR') is a cornerstone in medicinal chemistry, renowned for its role in a multitude of therapeutic agents.[1][2][3] Sulfonamides are classic zinc-binding groups, leading to potent inhibition of metalloenzymes, most notably the carbonic anhydrases (CAs).[1][3] The various isoforms of carbonic anhydrase are implicated in a range of physiological processes and disease states, including glaucoma, epilepsy, and cancer, making them attractive therapeutic targets.[1][4][5] Beyond CAs, the sulfonamide scaffold is present in inhibitors of proteases, kinases, and other enzyme classes, highlighting its versatility.[2][6] The fluorine substitution on the benzene ring can further enhance binding affinity and modulate the physicochemical properties of the molecule.[7]

The furan ring , a five-membered aromatic heterocycle, is another privileged structure in biologically active compounds.[8][9][10] It is a component of numerous drugs and natural products, contributing to a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[8][9][10] Notably, furan-containing molecules have been identified as inhibitors of enzymes such as cyclooxygenases (COX) and monoamine oxidases (MAOs).[8][11] The furan ring can engage in various non-covalent interactions within an enzyme's active site and can serve as a bioisostere for other aromatic rings, offering unique electronic and solubility characteristics.[8]

The conjugation of a benzenesulfonamide with a furan-2-ylmethyl group in 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide therefore presents a logical and intriguing starting point for an enzyme inhibitor discovery campaign. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and evaluation of this compound's potential as an enzyme inhibitor, with a focus on carbonic anhydrases and cyclooxygenases as primary, high-probability targets.

PART 1: Synthesis and Characterization of 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide

A crucial prerequisite for any biological evaluation is the unambiguous synthesis and thorough characterization of the compound of interest. The following protocol outlines a general and reliable method for the preparation of 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide.

Experimental Protocol: Synthesis

Objective: To synthesize 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide from commercially available starting materials.

Materials:

  • 4-Fluorobenzenesulfonyl chloride

  • Furan-2-ylmethanamine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve furan-2-ylmethanamine (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 equivalents) to the solution.

  • In a separate flask, dissolve 4-fluorobenzenesulfonyl chloride (1.05 equivalents) in anhydrous DCM.

  • Add the 4-fluorobenzenesulfonyl chloride solution dropwise to the stirring amine solution at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Combine the fractions containing the pure product and evaporate the solvent to yield 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide as a solid.

Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

Analytical Technique Purpose Expected Observations
¹H and ¹³C NMR Spectroscopy Structural elucidation and confirmation.The spectra should be consistent with the structure of 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide, showing characteristic peaks for the aromatic protons of the fluorophenyl and furan rings, the methylene bridge, and the sulfonamide NH proton.
High-Resolution Mass Spectrometry (HRMS) Determination of the exact mass and confirmation of the molecular formula (C₁₁H₁₀FNO₃S).[12]The measured mass should correspond to the calculated exact mass of the compound.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of key functional groups.Characteristic absorption bands for the N-H bond, S=O stretching of the sulfonamide, and C-F bond should be present.
Melting Point Assessment of purity.A sharp and defined melting point range indicates a high degree of purity.
High-Performance Liquid Chromatography (HPLC) Determination of purity.A single major peak should be observed, with purity typically >95%.

PART 2: Protocols for Enzyme Inhibition Assays

Based on the structural motifs of 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide, carbonic anhydrases and cyclooxygenases are logical primary targets for screening.

Protocol 2.1: Carbonic Anhydrase Inhibition Assay

Background: Carbonic anhydrases (CAs) are zinc metalloenzymes that catalyze the reversible hydration of CO₂ to bicarbonate and a proton.[1] Sulfonamides are known to inhibit CAs by coordinating to the active site zinc ion.[1][3] A common method for assessing CA inhibition is a colorimetric assay using p-nitrophenyl acetate (p-NPA) as a substrate, which is hydrolyzed by the esterase activity of CA to the colored product p-nitrophenol.[1]

Workflow for Carbonic Anhydrase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Assay Buffer (Tris-SO₄) - CA Enzyme Solution - p-NPA Substrate - Test Compound Stock (DMSO) - Acetazolamide (Control) prep_dilutions Prepare Serial Dilutions of Test Compound and Control prep_reagents->prep_dilutions add_compound Add Test Compound/ Control/DMSO prep_dilutions->add_compound add_buffer Add Assay Buffer add_buffer->add_compound add_enzyme Add CA Enzyme Solution add_compound->add_enzyme pre_incubate Pre-incubate at 25°C for 10 minutes add_enzyme->pre_incubate add_substrate Initiate Reaction: Add p-NPA Substrate pre_incubate->add_substrate measure Measure Absorbance at 400 nm (Kinetic or Endpoint) add_substrate->measure calc_rate Calculate Reaction Rates measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot % Inhibition vs. [Inhibitor] calc_inhibition->plot_curve calc_ic50 Determine IC₅₀ Value plot_curve->calc_ic50

Caption: Workflow for the carbonic anhydrase inhibition assay.

Materials:

  • Purified human carbonic anhydrase II (hCA II)

  • Tris-sulfate buffer (50 mM, pH 7.6)

  • p-Nitrophenyl acetate (p-NPA)

  • 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide (Test Compound)

  • Acetazolamide (Positive Control Inhibitor)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and acetazolamide in DMSO (e.g., 10 mM).

    • Prepare a working solution of hCA II in Tris-sulfate buffer.

    • Prepare a working solution of p-NPA in a solvent miscible with the aqueous buffer (e.g., acetonitrile).

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add buffer and DMSO.

    • Control wells (100% activity): Add buffer, enzyme solution, and DMSO.

    • Test wells: Add buffer, enzyme solution, and serial dilutions of the test compound.

    • Positive control wells: Add buffer, enzyme solution, and serial dilutions of acetazolamide.

  • Pre-incubation: Add 60 µL of buffer, 10 µL of the test compound/control/DMSO, and 10 µL of the enzyme solution to the appropriate wells. Mix and pre-incubate for 10 minutes at 25°C.[1]

  • Reaction Initiation: Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

  • Measurement: Immediately measure the increase in absorbance at 400 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve.

Protocol 2.2: Cyclooxygenase (COX) Inhibition Assay

Background: Cyclooxygenases (COX-1 and COX-2) are key enzymes in the biosynthesis of prostaglandins from arachidonic acid.[13] Inhibition of COX enzymes is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). Furan-containing compounds have been reported as COX inhibitors.[8][10] A common method to measure COX activity is to quantify the production of prostaglandin E₂ (PGE₂) using an Enzyme-Linked Immunosorbent Assay (ELISA).

Workflow for Cyclooxygenase Inhibition Assay

G cluster_prep Preparation cluster_assay Enzymatic Reaction cluster_elisa PGE₂ Quantification (ELISA) cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Assay Buffer - COX-1/COX-2 Enzyme - Arachidonic Acid (Substrate) - Test Compound Stock (DMSO) - Indomethacin (Control) prep_dilutions Prepare Serial Dilutions of Test Compound and Control prep_reagents->prep_dilutions add_compound Add Test Compound/ Control/DMSO prep_dilutions->add_compound add_buffer Add Buffer, Heme, and Enzyme to Reaction Tube add_buffer->add_compound pre_incubate Pre-incubate at 37°C for 10 minutes add_compound->pre_incubate add_substrate Initiate Reaction: Add Arachidonic Acid pre_incubate->add_substrate incubate_react Incubate at 37°C for 2 minutes add_substrate->incubate_react stop_reaction Stop Reaction with 1 M HCl incubate_react->stop_reaction run_elisa Perform PGE₂ ELISA on Reaction Supernatant stop_reaction->run_elisa measure_elisa Read Absorbance at 450 nm run_elisa->measure_elisa calc_pge2 Calculate PGE₂ Concentration measure_elisa->calc_pge2 calc_inhibition Calculate % Inhibition calc_pge2->calc_inhibition plot_curve Plot % Inhibition vs. [Inhibitor] calc_inhibition->plot_curve calc_ic50 Determine IC₅₀ Value plot_curve->calc_ic50

Caption: Workflow for the cyclooxygenase (COX) inhibition assay using ELISA.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide (Test Compound)

  • Indomethacin or a selective COX-2 inhibitor (e.g., Celecoxib) as a positive control

  • Dimethyl sulfoxide (DMSO)

  • 1 M Hydrochloric acid (HCl)

  • PGE₂ ELISA Kit

  • Microcentrifuge tubes

  • Water bath or incubator at 37°C

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the test compound and control inhibitor in DMSO.

    • Prepare working solutions of COX-1 and COX-2 enzymes, arachidonic acid, and heme in the assay buffer.

  • Enzymatic Reaction:

    • In microcentrifuge tubes, add assay buffer, heme, and the respective COX enzyme.

    • Add the test compound, control inhibitor, or DMSO (for 100% activity control).

    • Pre-incubate the mixture for 10 minutes at 37°C.[14]

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a short, defined period (e.g., 2 minutes) at 37°C.

    • Terminate the reaction by adding 1 M HCl.

  • PGE₂ Quantification:

    • Centrifuge the tubes to pellet any precipitate.

    • Use the supernatant to quantify the amount of PGE₂ produced using a commercial PGE₂ ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve for the PGE₂ ELISA.

    • Determine the concentration of PGE₂ in each sample from the standard curve.

    • Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [1 - (PGE₂_inhibitor / PGE₂_control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

PART 3: Data Interpretation and Further Steps

Interpreting Inhibition Data

A summary of the expected quantitative data from these assays should be compiled for clear comparison.

Target Enzyme Test Compound IC₅₀ (µM) Control Inhibitor IC₅₀ (µM) Selectivity Index
hCA II Experimental ValueAcetazolamide: ValueN/A
COX-1 Experimental ValueIndomethacin: Value(IC₅₀ COX-1) / (IC₅₀ COX-2)
COX-2 Experimental ValueCelecoxib: Value

A low IC₅₀ value indicates high inhibitory potency. The selectivity index for COX inhibitors reveals the compound's preference for one isoform over the other, a critical parameter in developing safer anti-inflammatory drugs.[15]

Logical Next Steps in the Research Cascade

The initial screening provides the foundation for a more in-depth investigation into the compound's mechanism of action and therapeutic potential.

Research Cascade for a Confirmed "Hit"

G initial_screen Initial Screening (IC₅₀ Determination for CA, COX) mechanism Mechanism of Action Studies - Reversibility Assays - Enzyme Kinetics (Ki determination) initial_screen->mechanism selectivity Selectivity Profiling - Screen against a panel of related enzymes (e.g., other CA isoforms, kinases) initial_screen->selectivity cellular_assays Cell-Based Assays - Assess activity in a cellular context (e.g., anti-proliferation, anti-inflammatory) mechanism->cellular_assays selectivity->cellular_assays sar Structure-Activity Relationship (SAR) - Synthesize and test analogues cellular_assays->sar

Sources

Application

In Vitro Assay Development for 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide: A Guide to Carbonic Anhydrase II Inhibition Screening

Introduction: Unveiling the Therapeutic Potential of a Novel Sulfonamide The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with di...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Sulfonamide

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse biological activities, including anticancer, antibacterial, and diuretic properties. A significant portion of the therapeutic efficacy of many sulfonamides is attributed to their potent inhibition of carbonic anhydrases (CAs), a family of ubiquitous zinc-containing metalloenzymes.[1][2] The compound of interest, 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide, is a novel molecule incorporating this key benzenesulfonamide moiety. While its specific biological targets are yet to be fully elucidated, its structural similarity to known carbonic anhydrase inhibitors (CAIs) strongly suggests it may exhibit activity against one or more of the 15 known human (h) CA isoforms.

Human carbonic anhydrase II (hCA II) is one of the most widespread and catalytically efficient isoforms, playing a critical role in physiological processes such as pH regulation, CO2 transport, and bone resorption.[3] Its dysfunction is implicated in several pathologies, including glaucoma, osteopetrosis, and certain cancers, making it a prime target for drug discovery.[1][3][4] Therefore, establishing a robust in vitro assay to determine the inhibitory potential of 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide against hCA II is a logical and critical first step in characterizing its pharmacological profile.

This comprehensive guide provides a detailed framework for the development and validation of an in vitro enzymatic assay to screen for and characterize the inhibitory activity of 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide against hCA II. We will delve into the scientific principles underpinning the assay, provide step-by-step protocols, and offer insights into data analysis and interpretation, thereby equipping researchers with the necessary tools to rigorously evaluate this promising compound.

High-Level Assay Development Workflow

The development of a reliable in vitro assay is a systematic process that begins with understanding the target and the compound, followed by methodical protocol development, validation, and data analysis. The following diagram outlines the comprehensive workflow for assessing the inhibitory activity of 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide against hCA II.

Assay_Development_Workflow cluster_prep Phase 1: Preparation & Planning cluster_dev Phase 2: Assay Protocol Development cluster_val Phase 3: Validation & Execution cluster_analysis Phase 4: Data Analysis & Interpretation A Compound Characterization (Solubility & Stability Testing) B Target Selection (hCA II Rationale) A->B C Assay Principle Selection (pNPA Colorimetric Method) B->C D Reagent Preparation (Enzyme, Substrate, Buffers) C->D E Assay Optimization (Enzyme/Substrate Concentrations) D->E F Protocol Finalization (Step-by-Step Procedure) E->F G Primary Screening (Single Concentration) F->G H Dose-Response Assay (IC50 Determination) G->H I Assay Validation (Z'-factor, Control Inhibitor) H->I J Data Processing (Rate Calculation) I->J K IC50 Curve Fitting J->K L Results Interpretation & Reporting K->L

Caption: High-level workflow for in vitro assay development.

Principle of the Carbonic Anhydrase Inhibition Assay

The most common and robust method for screening CA inhibitors in a high-throughput format is a colorimetric assay that leverages the enzyme's esterase activity. While the physiological reaction of carbonic anhydrase is the reversible hydration of carbon dioxide, it also catalyzes the hydrolysis of certain esters.[3] The assay employs p-nitrophenyl acetate (pNPA) as a chromogenic substrate. In the presence of active hCA II, the colorless pNPA is hydrolyzed to p-nitrophenol (pNP) and acetate. The resulting product, p-nitrophenol, is a yellow-colored compound that can be quantified by measuring the increase in absorbance at 400-405 nm.[5]

When an inhibitor, such as 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide, binds to the active site of hCA II, the rate of pNPA hydrolysis is reduced. This decrease in the rate of p-nitrophenol production is directly proportional to the inhibitory potency of the compound. The half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%, can then be determined.

Assay_Principle cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Mechanism pNPA p-Nitrophenyl Acetate (Substrate, Colorless) hCAII hCA II pNPA->hCAII hydrolyzes pNP p-Nitrophenol (Product, Yellow) Measurement Increased Absorbance at 400-405 nm pNP->Measurement leads to hCAII->pNP Inhibited_hCAII Inhibited hCA II (Inactive) Inhibitor 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide Inhibitor->hCAII binds to No_Reaction Reduced/No Increase in Absorbance Inhibited_hCAII->No_Reaction

Caption: Principle of the pNPA-based hCA II inhibition assay.

Materials and Reagents

  • Enzyme: Human Carbonic Anhydrase II (hCA II), recombinant, expressed in E. coli (e.g., Sigma-Aldrich, Cat. No. C2522 or equivalent)

  • Substrate: p-Nitrophenyl acetate (pNPA) (e.g., Sigma-Aldrich, Cat. No. N8130 or equivalent)

  • Test Compound: 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide

  • Control Inhibitor: Acetazolamide (a known potent CA inhibitor) (e.g., Sigma-Aldrich, Cat. No. A6011 or equivalent)

  • Buffer: 50 mM Tris-SO4, pH 7.6

  • Solvent for Compounds: Dimethyl sulfoxide (DMSO), cell culture grade

  • Solvent for Substrate: Acetonitrile or DMSO

  • Microplates: 96-well, clear, flat-bottom

  • Instrumentation: Microplate reader capable of measuring absorbance at 400-405 nm in kinetic mode.

Protocol: Step-by-Step hCA II Inhibition Assay

Preparation of Reagents
  • Assay Buffer (50 mM Tris-SO4, pH 7.6): Prepare the buffer and adjust the pH accurately. This buffer is used for diluting the enzyme and for the assay reaction.

  • hCA II Stock Solution: Reconstitute lyophilized hCA II in the assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. On the day of the experiment, thaw an aliquot and dilute it further in assay buffer to the final working concentration (typically 0.2-0.3 µM).

  • pNPA Stock Solution (20 mM): Dissolve pNPA in acetonitrile or DMSO to a concentration of 20 mM. This solution should be prepared fresh daily.

  • Test Compound Stock Solution (10 mM): Dissolve 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide in 100% DMSO to a stock concentration of 10 mM. The predicted aqueous solubility of benzenesulfonamides can be low, so starting with a DMSO stock is crucial.

  • Control Inhibitor Stock Solution (10 mM): Prepare a 10 mM stock solution of Acetazolamide in DMSO.

Assay Procedure (96-well plate format)
  • Compound Dilution:

    • Perform serial dilutions of the 10 mM test compound stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).

    • Prepare a similar dilution series for the control inhibitor, Acetazolamide.

    • In the wells designated for "no inhibitor" and "blank" controls, use DMSO only.

  • Assay Plate Setup:

    • Add 180 µL of Assay Buffer to each well of a 96-well microplate.

    • Add 2 µL of the serially diluted test compound, control inhibitor, or DMSO to the appropriate wells. This results in a final DMSO concentration of 1% in the assay, which is generally well-tolerated by the enzyme.

    • Include the following controls:

      • 100% Activity Control (No Inhibitor): Wells containing assay buffer, enzyme, and DMSO.

      • Inhibitor Wells: Wells containing assay buffer, enzyme, and the test compound at various concentrations.

      • Blank (No Enzyme): Wells containing assay buffer, substrate, and DMSO, but no enzyme. This is to account for any non-enzymatic hydrolysis of pNPA.

  • Enzyme Addition and Pre-incubation:

    • Add 10 µL of the diluted hCA II working solution to all wells except the "Blank" wells.

    • Mix the contents of the wells gently using a plate shaker.

    • Incubate the plate at room temperature for 15 minutes to allow the test compound to interact with the enzyme.

  • Initiation of the Enzymatic Reaction:

    • To initiate the reaction, add 10 µL of the 20 mM pNPA stock solution to all wells. The final pNPA concentration in the well will be 1 mM.

    • Immediately place the microplate in a plate reader pre-set to 25°C.

  • Data Acquisition:

    • Measure the absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for a total of 10-15 minutes.

Assay Validation: A Self-Validating System

Ensuring the reliability and reproducibility of the assay is paramount. The following workflow outlines the key steps for validating the hCA II inhibition assay.

Assay_Validation_Workflow Start Assay Protocol Developed Z_factor Calculate Z'-factor (Signal Window & Variability) Start->Z_factor Control_IC50 Determine IC50 of Control Inhibitor (Acetazolamide) Start->Control_IC50 Decision Is Z' > 0.5 and IC50 comparable? Z_factor->Decision Compare_IC50 Compare IC50 to Literature Values Control_IC50->Compare_IC50 Compare_IC50->Decision Validated Assay Validated Proceed with Screening Decision->Validated Yes Troubleshoot Troubleshoot Assay (Re-optimize Conditions) Decision->Troubleshoot No Troubleshoot->Start

Caption: Workflow for the validation of the hCA II inhibition assay.

Data Analysis and Interpretation

  • Calculate the Rate of Reaction: For each well, determine the initial rate of the reaction (V₀) by plotting absorbance versus time and calculating the slope of the linear portion of the curve (ΔAbs/min).

  • Correct for Blank: Subtract the rate of the "Blank" (no enzyme) wells from all other wells to correct for non-enzymatic substrate hydrolysis.

  • Calculate Percent Inhibition: The percent inhibition for each concentration of the test compound is calculated using the following formula:

    % Inhibition = (1 - (Rate with Inhibitor / Rate of 100% Activity Control)) * 100

  • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

Hypothetical Data Presentation

The results of the dose-response experiment can be summarized in a table for clear comparison.

CompoundhCA II IC50 (µM)
4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamideTBD
Acetazolamide (Control)~0.9 - 1.2

Note: The IC50 for Acetazolamide against hCA II is well-established in the literature and should fall within the expected range, validating the assay conditions.[5]

Conclusion and Future Directions

This application note provides a comprehensive and scientifically grounded protocol for the in vitro screening of 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide as a potential inhibitor of human carbonic anhydrase II. By following these detailed steps for assay development, validation, and data analysis, researchers can obtain reliable and reproducible data on the compound's inhibitory potency.

A confirmed "hit" from this primary screen would warrant further investigation, including:

  • Isoform Selectivity Screening: Testing the compound against a panel of other CA isoforms (e.g., CA I, CA IX, CA XII) to determine its selectivity profile, which is crucial for predicting therapeutic efficacy and potential side effects.

  • Mechanism of Action Studies: Performing kinetic experiments to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

  • Cell-Based Assays: Evaluating the compound's activity in a more physiologically relevant context.

The methodologies outlined herein serve as a robust foundation for the initial characterization of 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide and will guide future research in unlocking its potential as a novel therapeutic agent.

References

  • CA2 Gene: Function, Role in Health, and Disease. (URL: [Link])

  • Aikkal, R. (2025). Carbonic Anhydrase II (CA2): Structure, Function, and Pharmacological Significance. ResearchGate. (URL: [Link])

  • Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Omega. (2021). (URL: [Link])

  • Multiple Binding Modes of Inhibitors to Human Carbonic Anhydrases: An Update on the Design of Isoform-Specific Modulators of Activity. PubMed. (2025). (URL: [Link])

  • Carbonic anhydrase II - Wikipedia. (URL: [Link])

  • Carbonic anhydrase II deficiency. PubMed. (2023). (URL: [Link])

  • Structure-based drug discovery of carbonic anhydrase inhibitors. PubMed. (2012). (URL: [Link])

  • Structure-based drug discovery of carbonic anhydrase inhibitors. Taylor & Francis Online. (URL: [Link])

  • Human carbonic anhydrase II as a model for probing metal-ligand interactions in a metalloprotein active site. National Institutes of Health. (URL: [Link])

  • Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. PubMed. (URL: [Link])

  • Carbonic anhydrase inhibitors drug design. PubMed. (URL: [Link])

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. MDPI. (URL: [Link])

  • 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide | C11H10FNO3S. PubChem. (URL: [Link])

Sources

Method

Application Notes and Protocols for the Crystallization of 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide

Introduction 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide is a sulfonamide derivative with potential applications in drug discovery and development. The isolation and purification of this compound in a highly crystall...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide is a sulfonamide derivative with potential applications in drug discovery and development. The isolation and purification of this compound in a highly crystalline form are critical for its characterization, formulation, and ultimately, its therapeutic efficacy. The crystalline state of an active pharmaceutical ingredient (API) influences key physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. This document provides a comprehensive guide to various crystallization techniques applicable to 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide, offering researchers a systematic approach to obtaining high-quality crystalline material.

Sulfonamides as a class of compounds are known to exhibit polymorphism, a phenomenon where a substance can exist in multiple crystalline forms with different molecular packing arrangements.[1][2] These polymorphs can have distinct physical properties, making the control of crystallization a critical aspect of drug development. The protocols outlined herein are designed to not only purify the compound but also to explore and control its crystalline landscape.

Physicochemical Properties of 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide

A thorough understanding of the physicochemical properties of a compound is the foundation for developing a robust crystallization process. While experimental data for 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide is not extensively available in the public domain, we can infer some properties based on its structure and data from similar compounds.

Table 1: Physicochemical Properties of 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide and Related Analogs

Property4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide4-Fluorobenzenesulfonamide4-fluoro-2-methyl-benzenesulfonamide4-Acetamidobenzenesulfonamide
Molecular Formula C₁₁H₁₀FNO₃S[2]C₆H₆FNO₂SC₇H₈FNO₂SC₈H₁₀N₂O₃S
Molecular Weight 255.27 g/mol [2]175.18 g/mol 189.21 g/mol 214.2 g/mol
Melting Point (°C) Data not available124-127[1]180-184[1]Not specified
Solubility Data not availableData not availableData not available~30 mg/mL in DMSO and DMF; sparingly soluble in aqueous buffers.[3]
CAS Number 6341-35-1[2]402-46-0489-17-8121-61-9

Based on the melting points of its analogs, 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide is expected to be a solid at room temperature with a relatively high melting point, indicating good thermal stability. The solubility of related sulfonamides suggests that polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are likely to be good solvents, while aqueous solutions will likely act as anti-solvents.

Guiding Principles of Crystallization

The formation of crystals from a solution is governed by the principles of supersaturation. A supersaturated solution contains more dissolved solute than it would at equilibrium. The generation of supersaturation is the driving force for both nucleation (the formation of new crystal nuclei) and crystal growth. The method by which supersaturation is achieved can significantly impact the crystal form, size distribution, and purity.

Caption: Key methods for generating supersaturation leading to nucleation and crystal growth.

Systematic Approach to Crystallization of 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide

Given the absence of specific solubility data, a systematic screening approach is recommended. This involves testing the solubility of the compound in a range of solvents with varying polarities and functionalities.

Protocol 1: Solvent Solubility Screening

Objective: To identify suitable solvents ("good" solvents) and anti-solvents ("poor" solvents) for the crystallization of 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide.

Materials:

  • 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide (crude or purified)

  • A selection of solvents (see Table 2)

  • Small vials (e.g., 2 mL glass vials) with caps

  • Magnetic stirrer and stir bars

  • Hot plate/stirrer

  • Vortex mixer

Procedure:

  • Initial Screening at Room Temperature:

    • Place a small, known amount of the compound (e.g., 10 mg) into a series of labeled vials.

    • Add a small volume (e.g., 0.1 mL) of each selected solvent to the respective vials.

    • Vortex or stir the mixtures at room temperature for a few minutes.

    • Observe and record the solubility:

      • Soluble: The solid completely dissolves.

      • Partially Soluble: Some solid remains undissolved.

      • Insoluble: The solid does not appear to dissolve.

    • For partially soluble samples, continue adding the solvent in small increments (e.g., 0.1 mL) until the solid dissolves or a significant volume has been added. Record the approximate solubility.

  • Elevated Temperature Screening:

    • For solvents in which the compound was partially soluble or insoluble at room temperature, gently heat the vials on a hot plate with stirring.

    • Gradually increase the temperature, but do not exceed the boiling point of the solvent.

    • Observe and record any changes in solubility with increasing temperature. A significant increase in solubility with temperature suggests that slow cooling crystallization may be a suitable method.

Table 2: Suggested Solvents for Screening

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolCan form hydrogen bonds; often good solvents for sulfonamides.
Ketones Acetone, Methyl Ethyl KetonePolar aprotic solvents.
Esters Ethyl AcetateMedium polarity solvent.
Ethers Tetrahydrofuran (THF), DioxaneGood solvents for a range of organic compounds.
Halogenated Dichloromethane (DCM)Can be a good solvent for less polar compounds.
Aprotic Polar Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Often have high solvating power for polar molecules.
Hydrocarbons Heptane, Hexane, TolueneLikely to be anti-solvents due to their non-polar nature.
Aqueous WaterLikely to be an anti-solvent.

Crystallization Protocols

Based on the results of the solubility screening, one or more of the following crystallization techniques can be employed.

Protocol 2: Slow Cooling Crystallization

Principle: This technique relies on the principle that the solubility of most solids in a liquid increases with temperature. A saturated solution at an elevated temperature becomes supersaturated upon cooling, leading to crystallization.

Procedure:

  • Dissolve the crude 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide in the minimum amount of a suitable "good" solvent at an elevated temperature (e.g., near the boiling point of the solvent).

  • If the solution is colored or contains insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper.

  • Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow down the cooling rate.

  • For even slower cooling, the flask can be placed in an insulated container (e.g., a Dewar flask).

  • Once the solution has reached room temperature, it can be placed in an ice bath or a refrigerator to maximize the yield of crystals.

  • Collect the crystals by filtration (e.g., using a Büchner funnel), wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 3: Solvent Evaporation

Principle: Supersaturation is achieved by slowly removing the solvent from a solution of the compound. This method is particularly useful for compounds that are highly soluble at room temperature or are thermally unstable.

Procedure:

  • Dissolve the compound in a suitable volatile solvent at room temperature.

  • Filter the solution to remove any insoluble impurities.

  • Place the solution in a loosely covered container (e.g., a beaker covered with perforated parafilm or a flask with a needle-pierced septum) to allow for slow evaporation of the solvent.

  • Allow the solvent to evaporate undisturbed at room temperature. Crystal growth can take from several hours to several days.

  • Once a suitable amount of crystals has formed, they can be collected by filtration.

Protocol 4: Anti-Solvent Addition (Solvent-Precipitation)

Principle: This technique involves adding a "poor" solvent (anti-solvent) to a solution of the compound in a "good" solvent. The addition of the anti-solvent reduces the overall solubility of the compound, leading to supersaturation and crystallization.

Procedure:

  • Dissolve the compound in a minimum amount of a "good" solvent.

  • Slowly add a miscible anti-solvent dropwise to the solution while stirring.

  • Continue adding the anti-solvent until the solution becomes slightly turbid (cloudy). This indicates that the solution is supersaturated.

  • If crystallization does not occur immediately, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Allow the mixture to stand undisturbed to allow for crystal growth.

  • Collect the crystals by filtration, wash with a mixture of the good solvent and anti-solvent, and dry.

Caption: Workflow for anti-solvent addition crystallization.

Protocol 5: Vapor Diffusion

Principle: This is a variation of the anti-solvent addition method, where the anti-solvent is introduced slowly via the vapor phase. This very slow rate of addition can often lead to the growth of high-quality single crystals suitable for X-ray diffraction.

Procedure:

  • Dissolve the compound in a small amount of a relatively non-volatile "good" solvent in a small, open container (e.g., a small vial).

  • Place this small container inside a larger, sealed container (e.g., a beaker or jar).

  • Add a larger volume of a more volatile anti-solvent to the bottom of the larger container, ensuring that the level of the anti-solvent is below the top of the inner container.

  • Seal the larger container. The anti-solvent will slowly vaporize and diffuse into the solution of the compound, causing it to become supersaturated and leading to crystallization.

  • Allow the setup to remain undisturbed for several days to weeks.

Troubleshooting Common Crystallization Issues

Table 3: Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Oiling Out The solution is too concentrated; the cooling rate is too fast; the compound's melting point is lower than the boiling point of the solvent.Add more solvent to the hot solution; slow down the cooling rate; try a lower-boiling point solvent.
No Crystals Form The solution is not sufficiently supersaturated; nucleation is inhibited.Concentrate the solution by evaporating some of the solvent; cool the solution to a lower temperature; scratch the inside of the flask; add a seed crystal.
Formation of Amorphous Powder Very rapid precipitation from a highly supersaturated solution.Reduce the level of supersaturation by using a more dilute solution or a slower cooling/anti-solvent addition rate.
Poor Crystal Quality Rapid crystal growth; presence of impurities.Slow down the crystallization process; consider further purification of the starting material (e.g., by chromatography).

Conclusion

The crystallization of 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide is a crucial step in its purification and characterization. While specific experimental data for this compound is limited, a systematic approach based on solubility screening and the application of fundamental crystallization techniques can lead to the successful isolation of high-quality crystalline material. The protocols provided in this guide offer a starting point for researchers to develop a robust and reproducible crystallization process. Careful control of parameters such as solvent choice, temperature, and cooling rate will be key to achieving the desired crystalline form and purity.

References

  • PubChem. (n.d.). 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Cayman Chemical. (2022). 4-Acetamidobenzenesulfonamide Product Information. Retrieved from a product information sheet. (Please note: A direct, persistent URL for this specific document is not available, but similar documents are accessible through the Cayman Chemical website).

Sources

Application

Application Notes and Protocols: A Scalable Synthesis of 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide

Abstract This document provides a comprehensive, in-depth guide for the scalable synthesis of 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide, a key intermediate in pharmaceutical research. The protocol herein is designe...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth guide for the scalable synthesis of 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide, a key intermediate in pharmaceutical research. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a robust and reproducible methodology. This guide emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations critical for successful scale-up. By detailing the reaction mechanism, potential challenges, and optimization strategies, this application note serves as a complete resource for the synthesis of this important sulfonamide.

Introduction

Sulfonamides are a critical class of compounds in medicinal chemistry, known for their wide range of biological activities. The specific target molecule, 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide, holds significant interest due to the presence of a fluorine atom, which can enhance metabolic stability and binding affinity, and a furan moiety, a common pharmacophore. The reliable and scalable synthesis of this compound is therefore of high importance for advancing drug discovery programs.

This protocol outlines a well-established method for the synthesis of 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide via the reaction of 4-fluorobenzenesulfonyl chloride with furfurylamine. This approach is favored for its high efficiency and amenability to scale-up.

Chemical Properties of 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide:
PropertyValueSource
Molecular FormulaC11H10FNO3S[1]
Molecular Weight255.27 g/mol [1]
IUPAC Name4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide[1]
CAS Number6341-35-1[1]

Health and Safety

Extreme caution must be exercised when handling the reagents involved in this synthesis.

  • 4-Fluorobenzenesulfonyl chloride: This compound is corrosive and causes severe skin burns and eye damage.[2][3][4][5] It is also harmful if swallowed.[3] Inhalation may lead to corrosive injuries to the upper respiratory tract and lungs.[3] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][6][7] An emergency eye wash and safety shower should be readily accessible.[7]

  • Furfurylamine: This reagent is a flammable liquid and vapor.[8] It is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage.[8] It is also corrosive to the respiratory tract.[8] All handling should be performed in a fume hood, away from ignition sources.[8] Protective gloves, eye/face protection, and appropriate clothing are mandatory.[8]

  • Triethylamine (or other base): Triethylamine is a flammable and corrosive liquid. It can cause severe skin burns and eye damage. Use in a well-ventilated area and wear appropriate PPE.

  • Solvents (e.g., Dichloromethane): Dichloromethane is a volatile solvent and a suspected carcinogen. Handle in a fume hood and minimize inhalation.

Refer to the Safety Data Sheets (SDS) for all chemicals before commencing any experimental work.[6][9]

Synthetic Protocol

The synthesis of 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide is typically achieved through the nucleophilic substitution of the chloride on 4-fluorobenzenesulfonyl chloride by the primary amine, furfurylamine. A base, such as triethylamine or pyridine, is used to quench the hydrochloric acid byproduct.[10]

Reaction Scheme

G cluster_reactants Reactants cluster_product Product cluster_byproduct Byproduct A 4-Fluorobenzenesulfonyl Chloride (FC6H4SO2Cl) F + A->F B Furfurylamine (C5H7NO) B->F C Base (e.g., Triethylamine) C->F D 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide (C11H10FNO3S) E Triethylamine Hydrochloride F->D F->E

Caption: Reaction scheme for the synthesis of 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (for 10 mmol scale)
4-Fluorobenzenesulfonyl chloride349-88-2194.611.95 g (1.0 eq)
Furfurylamine617-89-097.121.07 g (1.1 eq)
Triethylamine121-44-8101.191.52 mL (1.1 eq)
Dichloromethane (DCM)75-09-284.9350 mL
1 M Hydrochloric Acid7647-01-0-As needed
Saturated Sodium Bicarbonate Solution--As needed
Brine--As needed
Anhydrous Magnesium Sulfate7487-88-9120.37As needed
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-fluorobenzenesulfonyl chloride (1.95 g, 10 mmol) in dichloromethane (50 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize side product formation.[10]

  • Addition of Amine and Base: In a separate flask, prepare a solution of furfurylamine (1.07 g, 11 mmol, 1.1 eq) and triethylamine (1.52 mL, 11 mmol, 1.1 eq) in dichloromethane (10 mL). Add this solution dropwise to the cooled solution of 4-fluorobenzenesulfonyl chloride over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding 1 M hydrochloric acid (20 mL) to the flask. Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M hydrochloric acid (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL). The acid wash removes excess amine and base, while the bicarbonate wash neutralizes any remaining acid.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Scale-Up Considerations

Scaling up this synthesis requires careful attention to several factors to maintain yield and purity.

Challenges and Solutions
SymptomPossible CauseSuggested Solution
Low YieldIncomplete reaction due to insufficient mixing or reaction time.Monitor reaction progress using HPLC or TLC. Optimize mixing speed and reaction time for the larger scale.[11]
Product loss during work-up/purification.Optimize extraction and purification protocols for the larger volume. For crystallization, control the cooling rate to maximize crystal formation.[11]
High Impurity LevelsSide reactions due to poor temperature control.Ensure precise temperature control of the reactor, especially during the initial addition, as the reaction is exothermic.[11]
Impurities in starting materials.Analyze raw materials for impurities that may interfere with the reaction.[11]
Process Flow Diagram for Scale-Up

G A Reactor Charging (4-Fluorobenzenesulfonyl Chloride, DCM) B Cooling to 0 °C A->B C Slow Addition of Furfurylamine & Triethylamine Solution B->C D Reaction at Room Temperature (Monitor by HPLC/TLC) C->D E Aqueous Work-up (HCl, NaHCO3, Brine) D->E F Phase Separation E->F G Drying of Organic Phase (Anhydrous MgSO4) F->G H Filtration G->H I Solvent Removal (Rotary Evaporation) H->I J Purification (Recrystallization or Chromatography) I->J K Drying of Final Product J->K L Quality Control (NMR, LC-MS, Purity) K->L

Caption: Process flow for the scaled-up synthesis of 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide. By following the outlined procedures and paying close attention to the safety and scale-up considerations, researchers can reliably produce this valuable compound for their drug discovery and development efforts. The key to a successful and safe synthesis lies in careful planning, precise control of reaction conditions, and adherence to all safety guidelines.

References

  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides. BenchChem.
  • ResearchGate. (n.d.). Preparative scale synthesis of sulfonimidamides from TrNSO, including incorporation of a challenging 2‐pyridyl unit.
  • Books. (2016, August 1). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.
  • RSC Publishing. (2021, October 1). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances. DOI:10.1039/D1RA04368D.
  • Who we serve. (2024, December 6).
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Fluorobenzenesulfonyl chloride. Fisher Scientific.
  • Unknown. (2016, December 8). 3-Chloro-4-fluorobenzenesulfonyl chloride.
  • ECHEMI. (n.d.).
  • PubMed. (n.d.). 4-[18F]Fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide ([18F]F-SA): a versatile building block for labeling of peptides, proteins and oligonucleotides with fluorine-18 via Cu(I)
  • Thermo Fisher Scientific. (2025, September 5).
  • ChemPoint.com. (n.d.). SAFETY DATA SHEET - Furfurylamine. ChemPoint.com.
  • PubChem. (n.d.). 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide | C11H10FNO3S. PubChem.
  • Sigma-Aldrich. (n.d.). N-FURAN-2-YLMETHYL-4-METHYL-BENZENESULFONAMIDE AldrichCPR. Sigma-Aldrich.
  • PubChem. (n.d.). 4-Fluorobenzenesulfonyl chloride | C6H4ClFO2S. PubChem.
  • ChemicalBook. (n.d.). 4-Fluorobenzenesulfonyl chloride | 349-88-2. ChemicalBook.
  • Organic Syntheses Procedure. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide.
  • European Journal of Chemistry. (n.d.).
  • Google Patents. (n.d.).
  • Sigma-Aldrich. (n.d.). 4-Fluorobenzenesulfonyl chloride 98 349-88-2. Sigma-Aldrich.
  • Thermo Fisher Scientific. (n.d.). 4-Fluorobenzenesulfonyl chloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals.
  • Synblock. (n.d.). CAS 5626-92-6 | 4-Amino-N-(furan-2-ylmethyl)benzenesulfonamide.
  • Organic Syntheses Procedure. (n.d.). DOI.

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Method

Application Notes and Protocols for Molecular Docking Studies of Benzenesulfonamide Derivatives

Introduction Benzenesulfonamide derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and enzyme inhibitory functions.[1][2][3] The sulf...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzenesulfonamide derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and enzyme inhibitory functions.[1][2][3] The sulfonamide group is a key pharmacophore that can interact with various biological targets, making these derivatives promising candidates for drug discovery.[4] A prominent example is their well-established role as inhibitors of carbonic anhydrases, enzymes implicated in conditions like glaucoma and epilepsy.[4][5] Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), such as a protein.[2] This in silico approach is instrumental in structure-based drug design, allowing researchers to elucidate binding modes, predict binding affinities, and screen virtual libraries of compounds before committing to costly and time-consuming experimental synthesis and testing.[6] This guide provides a detailed protocol for conducting molecular docking studies of benzenesulfonamide derivatives with their target proteins, focusing on practical application and the scientific rationale behind each step.

I. Pre-Docking Preparations: Setting the Stage for Accurate Simulations

Accurate molecular docking simulations are critically dependent on the meticulous preparation of both the ligand (benzenesulfonamide derivative) and the receptor (target protein). This phase involves fetching and refining the molecular structures to ensure they are in a state that is representative of the biological environment.

Ligand Preparation

The three-dimensional (3D) structure of the benzenesulfonamide derivative is the starting point. This can be obtained from chemical databases like PubChem or drawn using chemical drawing software such as ChemSketch or MarvinSketch.[7][8] The key steps in ligand preparation are:

  • 3D Structure Generation: If starting from a 2D representation, convert it to a 3D structure.

  • Energy Minimization: The initial 3D structure may not be in its most stable (lowest energy) conformation. Energy minimization is performed to optimize the geometry of the ligand.

  • Protonation State Determination: The pH of the biological environment influences the protonation state of ionizable groups on the ligand. It is crucial to assign the correct protonation state at physiological pH (typically around 7.4).[9][10]

  • File Format Conversion: Docking software often requires specific file formats (e.g., PDBQT for AutoDock Vina).[9] Tools like Open Babel can be used for this conversion.

Receptor Preparation

The 3D structure of the target protein is typically obtained from the Protein Data Bank (PDB). These structures are often crystallographic and may contain non-essential molecules or have missing atoms that need to be addressed.

  • PDB File Acquisition: Download the PDB file of the target protein from the RCSB PDB database.

  • Structural Refinement:

    • Remove Water Molecules and other Heteroatoms: Unless a water molecule is known to be critical for ligand binding, all water molecules and other non-essential heteroatoms (e.g., ions, co-solvents) should be removed.[11]

    • Add Polar Hydrogens: PDB files from X-ray crystallography often lack hydrogen atoms. It is essential to add polar hydrogens to the protein as they are crucial for forming hydrogen bonds.[11]

    • Assign Charges: Assign appropriate partial charges to the protein atoms. Kollman charges are commonly used in this step.[11]

  • File Format Conversion: Similar to the ligand, the prepared protein structure needs to be converted to the appropriate file format for the docking software (e.g., PDBQT).[11]

Defining the Binding Site (Grid Box Generation)

For the docking simulation to be computationally efficient, it is necessary to define the specific region of the protein where the ligand is expected to bind. This is known as the binding site or active site.

  • Identifying the Binding Pocket: If the PDB structure contains a co-crystallized ligand, the binding site can be defined around this ligand. In the absence of a co-crystallized ligand, literature information or binding site prediction tools can be used.

  • Grid Box Generation: A 3D grid is generated around the defined binding site. The docking algorithm will then search for the best ligand poses within this grid box.[6][11] The size and center of the grid box are critical parameters that need to be carefully defined.[6][9]

II. Molecular Docking Protocol using AutoDock Vina

AutoDock Vina is a widely used and robust open-source program for molecular docking.[6] The following protocol outlines a typical workflow using AutoDock Vina.

Software and Tools Required
  • AutoDock Tools (ADT): A graphical user interface for preparing docking input files.[6]

  • AutoDock Vina: The docking engine.[6][11]

  • PyMOL or UCSF Chimera: Molecular visualization software for analyzing the docking results.[7][12]

Step-by-Step Docking Protocol
  • Prepare the Receptor:

    • Load the cleaned PDB file of the target protein into AutoDock Tools.

    • Add polar hydrogens and assign Kollman charges.

    • Save the prepared receptor in PDBQT format.

  • Prepare the Ligand:

    • Load the 3D structure of the benzenesulfonamide derivative into AutoDock Tools.

    • Define the rotatable bonds.

    • Save the prepared ligand in PDBQT format.

  • Define the Grid Box:

    • In AutoDock Tools, open the "Grid" menu and select "Grid Box".

    • Adjust the dimensions and center of the grid box to encompass the binding site of the protein.[6]

    • Save the grid parameter file.

  • Create the Configuration File:

    • Create a text file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand files, the grid box parameters, and the output file name.[9][11]

  • Run the Docking Simulation:

    • Open a command-line terminal.

    • Navigate to the directory containing AutoDock Vina and your input files.

    • Execute the Vina command, specifying the configuration file.[11] For example: vina --config conf.txt --log log.txt

Visualization of the Docking Workflow

The overall workflow for a molecular docking study can be visualized as follows:

G cluster_prep Pre-Docking Preparation cluster_docking Docking Simulation cluster_analysis Post-Docking Analysis Ligand_Prep Ligand Preparation (3D Structure, Energy Minimization, Protonation, File Conversion) Grid_Box Define Binding Site (Grid Box Generation) Ligand_Prep->Grid_Box Receptor_Prep Receptor Preparation (Clean PDB, Add Hydrogens, Assign Charges, File Conversion) Receptor_Prep->Grid_Box Run_Vina Execute AutoDock Vina Grid_Box->Run_Vina Analyze_Results Analyze Docking Results (Binding Affinity, Poses) Run_Vina->Analyze_Results Visualize Visualize Interactions (PyMOL, Chimera) Analyze_Results->Visualize

Caption: A flowchart illustrating the key stages of a molecular docking study.

III. Post-Docking Analysis and Interpretation

Analyzing Docking Results
  • Binding Affinity: AutoDock Vina provides a binding affinity score in kcal/mol.[13] More negative values indicate a stronger predicted binding affinity.[13][14] It is generally considered that values less than -10 kcal/mol suggest strong interactions.[13]

  • Binding Poses: The docking output will contain multiple binding poses (conformations) of the ligand within the protein's binding site, ranked by their binding affinity.[15]

  • Root Mean Square Deviation (RMSD): RMSD is a measure of the average distance between the atoms of two superimposed molecules.[15] When a co-crystallized ligand is available, the RMSD between the docked pose and the experimental pose can be calculated to validate the docking protocol.[16] An RMSD value of less than 2.0 Å is generally considered a good result.[16]

Visualization and Interaction Analysis

Molecular visualization software like PyMOL is essential for inspecting the binding poses and understanding the interactions between the benzenesulfonamide derivative and the target protein.[12][17]

  • Loading the Results: Load the protein structure and the docked ligand poses into PyMOL.[12]

  • Identifying Interactions: Analyze the non-covalent interactions that stabilize the protein-ligand complex. These include:

    • Hydrogen Bonds: Identify hydrogen bonds between the ligand and specific amino acid residues in the binding site.[14]

    • Hydrophobic Interactions: Visualize hydrophobic interactions between nonpolar regions of the ligand and the protein.[14]

    • Ionic Interactions: Look for salt bridges or other electrostatic interactions.

  • Key Residue Identification: Note the specific amino acid residues that are involved in these interactions.[14] This information is crucial for understanding the structure-activity relationship (SAR) and for designing more potent derivatives.

Tabulating Docking Results

Summarizing the quantitative data in a table allows for easy comparison of different benzenesulfonamide derivatives.

DerivativeBinding Affinity (kcal/mol)Number of H-BondsInteracting Residues
Compound A-9.53Tyr123, Ser234, Asn345
Compound B-10.24Tyr123, Ser234, Gly346, Arg456
Compound C-8.72Tyr123, Asn345
Visualizing Protein-Ligand Interactions

A diagram can effectively illustrate the key interactions between the ligand and the active site residues.

G cluster_protein Protein Active Site Tyr123 Tyr123 Ser234 Ser234 Asn345 Asn345 Gly346 Gly346 Arg456 Arg456 Ligand Benzenesulfonamide Derivative Ligand->Tyr123 H-Bond Ligand->Ser234 H-Bond Ligand->Asn345 Hydrophobic Ligand->Gly346 H-Bond Ligand->Arg456 Ionic

Caption: Key interactions between a benzenesulfonamide derivative and active site residues.

IV. Validation of Docking Results

It is crucial to validate the docking protocol to ensure the reliability of the predictions.

  • Re-docking: If a co-crystallized ligand is present in the PDB structure, it can be extracted and re-docked into the same binding site.[16] The RMSD between the re-docked pose and the original crystal structure pose is then calculated. An RMSD below 2.0 Å suggests that the docking protocol is reliable.[16]

  • Comparison with Experimental Data: The predicted binding affinities can be compared with experimentally determined values, such as IC50 or Ki values, if available.[18] A good correlation between the computational and experimental data provides confidence in the docking results.

  • Use of Decoy Sets: Docking a set of known inactive compounds (decoys) along with known active compounds can assess the ability of the docking protocol to distinguish between binders and non-binders.[19]

V. Conclusion

Molecular docking is an invaluable tool in the study of benzenesulfonamide derivatives and their interactions with biological targets. By following a systematic and rigorous protocol, researchers can gain significant insights into the binding mechanisms of these compounds, which can guide the rational design and optimization of new therapeutic agents. The combination of computational prediction and experimental validation is a powerful strategy to accelerate the drug discovery process.

References

  • Taslimi, P., Işık, M., Türkan, F., Durgun, M., Türkeş, C., Gülçin, İ., & Beydemir, Ş. (2017). Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. Journal of Biochemical and Molecular Toxicology, 31(11), e21953. [Link]

  • ResearchGate. (2022). How to validate the molecular docking results? [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • The Bioinformatics Manual. (2021). Visualizing protein-protein docking using PyMOL. Medium. [Link]

  • Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

  • ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand? [Link]

  • Eagon, S. Vina Docking Tutorial. Eagon Research Group. [Link]

  • Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. [Link]

  • Vaitkienė, P., Zubrienė, A., Baranauskienė, L., Mickevičiūtė, A., Michailovienė, V., Jachno, J., ... & Matulis, D. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 23(11), 2893. [Link]

  • AutoDock Vina 1.2.0 documentation. Basic docking. Read the Docs. [Link]

  • De Vita, D., Angeli, A., Ferraz, V., ... & Supuran, C. T. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2197175. [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results? [Link]

  • ResearchGate. (2023). (PDF) Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. [Link]

  • Sakkiah, S., Thangapandian, S., John, S., & Lee, K. W. (2011). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. BioMed Research International, 2011, 689204. [Link]

  • Bioinformatics Review. (2023). [Tutorial] Performing docking using DockingPie plugin in PyMOL. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Enzyme Inhibition: The Role of 4-Chlorobenzenesulfonamide in Biochemical Research. [Link]

  • Lee, J., Cheng, X., Swails, J. M., ... & Im, W. (2016). Preparing membrane proteins for simulation using CHARMM-GUI. Methods in Molecular Biology, 1415, 287–299. [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417–422. [Link]

  • YouTube. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. [Link]

  • YouTube. (2022). Autodock result protein-ligand interaction analysis using pymol. [Link]

  • Romanian Journal of Biophysics. (2012). MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. [Link]

  • Meiler Lab. Protein-Protein Docking Tutorial. [Link]

  • Longdom Publishing. (2022). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. [Link]

  • Scientific Reports. (2023). 4 and (E)-4- benzenesulfonamides; biological study, DFT, molecular docking, and ADMET predictions. [Link]

  • ResearchGate. (2021). Proteins and ligand preparation for docking. (a) Structure of a model... | Download Scientific Diagram. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide. We will explore common expe...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide. We will explore common experimental challenges, offer evidence-based solutions, and provide a validated protocol to help you consistently achieve higher yields and purity.

Introduction: The Challenge of Sulfonamide Synthesis

The synthesis of 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide involves the nucleophilic attack of furfurylamine on 4-fluorobenzenesulfonyl chloride. While seemingly straightforward, this reaction is frequently plagued by issues that can significantly reduce the yield and purity of the final product. The primary challenges stem from the high reactivity and moisture sensitivity of the sulfonyl chloride starting material, potential side reactions, and difficulties in product isolation.[1][2][3] This guide provides a systematic approach to troubleshooting and optimizing this critical transformation.

Troubleshooting Guide: Common Issues and Solutions

This section directly addresses the most common problems encountered during the synthesis. The following table is designed to help you quickly diagnose and resolve issues in your workflow.

Problem/Observation Potential Root Cause(s) Recommended Action & Scientific Rationale
Low or No Yield 1. Hydrolysis of 4-fluorobenzenesulfonyl chloride: This is the most common cause. Sulfonyl chlorides are highly reactive and readily hydrolyze with trace moisture to form the unreactive 4-fluorobenzenesulfonic acid.[1][4][5] 2. Poor quality of reagents: The amine may have degraded, or the sulfonyl chloride may be old and partially hydrolyzed.[4] 3. Inappropriate base or stoichiometry: An incorrect choice or amount of base can fail to neutralize the HCl byproduct effectively, protonating the amine and reducing its nucleophilicity.1. Ensure Strict Anhydrous Conditions: Thoroughly flame-dry all glassware under vacuum or oven-dry at >120°C for several hours. Use anhydrous solvents (e.g., dichloromethane, THF) and conduct the reaction under an inert atmosphere (Nitrogen or Argon).[1][2] 2. Verify Reagent Integrity: Use a fresh bottle of 4-fluorobenzenesulfonyl chloride or purify it before use. Ensure the furfurylamine is pure and dry. 3. Optimize Base and Stoichiometry: Use a non-nucleophilic organic base like triethylamine or pyridine (1.5 equivalents).[1][5] A slight excess of the amine (1.1-1.2 equivalents) can also be used to drive the reaction to completion.[1]
Formation of an Insoluble White Precipitate During Reaction Formation of triethylammonium chloride or pyridinium chloride: This is the salt byproduct formed when the base (triethylamine or pyridine) neutralizes the HCl generated during the reaction.This is an expected observation and indicates the reaction is proceeding. The salt is typically insoluble in common organic solvents like dichloromethane and will be removed during the aqueous workup phase.
Multiple Spots on TLC, Difficult Purification 1. Bis-sulfonylation: If the amine is primary, a common side reaction is the formation of a bis-sulfonated product, where two sulfonyl groups react with the amine.[1] 2. Unreacted Starting Materials: The reaction may not have gone to completion. 3. Degradation of Furan Ring: The furan moiety can be sensitive to strongly acidic conditions, which might be present if the HCl byproduct is not effectively neutralized.1. Control Stoichiometry & Addition: Slowly add the sulfonyl chloride (1.0 eq) to the solution of the amine and base. Maintaining a relative excess of the amine discourages the formation of the bis-sulfonated product. 2. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the limiting reagent (typically the sulfonyl chloride) before stopping the reaction. 3. Purification Strategy: Recrystallization is often the most effective method for purifying solid sulfonamides.[1] Test various solvent systems (e.g., ethanol/water, isopropanol) to find one that dissolves the product when hot but allows it to crystallize upon cooling, leaving impurities in the mother liquor. Column chromatography can also be used if recrystallization is ineffective.
Product is an Oil or Gummy Solid, Fails to Crystallize Presence of impurities: Residual solvent or side products can act as eutectic contaminants, preventing the formation of a crystalline lattice.1. Thorough Workup: Ensure the organic layer is washed sufficiently with 1M HCl (to remove excess amine and base), saturated sodium bicarbonate (to remove any acidic species), and brine (to remove bulk water).[1] 2. Dry Thoroughly: Dry the organic layer over a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure. For final drying, place the crude product under high vacuum for several hours. 3. Attempt Recrystallization from a Different Solvent System: If one solvent fails, try a solvent/anti-solvent combination. Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and slowly add a poor solvent (e.g., hexanes or pentane) until turbidity persists, then cool.

Synthesis Workflow and Key Checkpoints

The following diagram illustrates the critical steps in the synthesis of 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide. Each checkpoint represents a crucial stage where careful control is necessary to ensure a high yield.

Synthesis_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_monitoring Phase 3: Monitoring & Control cluster_workup Phase 4: Workup & Isolation cluster_purification Phase 5: Purification Reagents Verify Reagent Purity (Sulfonyl Chloride & Amine) Glassware Flame-Dry Glassware Under Inert Atmosphere Reagents->Glassware Solvent Use Anhydrous Solvent (e.g., DCM) Glassware->Solvent Setup Dissolve Amine & Base (Pyridine) in Anhydrous DCM Solvent->Setup Cooling Cool to 0 °C (Ice Bath) Setup->Cooling Addition Slow, Dropwise Addition of Sulfonyl Chloride Solution Cooling->Addition Stir Stir at RT for 2-12h Addition->Stir TLC Checkpoint: Monitor by TLC Is Starting Material Consumed? Stir->TLC TLC->Stir No, continue stirring Workup Aqueous Workup (1M HCl, sat. NaHCO₃, Brine) TLC->Workup Yes Dry Dry Organic Layer (e.g., Na₂SO₄) Workup->Dry Concentrate Concentrate Under Reduced Pressure Dry->Concentrate Crude Obtain Crude Product Concentrate->Crude Purify Recrystallization or Column Chromatography Crude->Purify Final Pure Crystalline Product Purify->Final

Caption: Workflow for optimizing sulfonamide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for this reaction? A1: The starting material, 4-fluorobenzenesulfonyl chloride, is highly susceptible to hydrolysis.[2] Any water present in the solvent, on the glassware, or from the atmosphere can react with the sulfonyl chloride to form 4-fluorobenzenesulfonic acid. This sulfonic acid is unreactive towards the amine under these conditions, meaning any hydrolyzed starting material represents a direct loss in potential yield.[1][4] Performing the reaction under an inert atmosphere (nitrogen or argon) is a best practice to prevent moisture from the air from interfering.[1]

Q2: Can I use an inorganic base like sodium hydroxide (NaOH) instead of triethylamine or pyridine? A2: While it is possible to perform sulfonamide synthesis under aqueous conditions (known as Schotten-Baumann conditions), it is generally not recommended for laboratory-scale synthesis.[1] Using an aqueous base like NaOH significantly increases the rate of the competing hydrolysis reaction of the sulfonyl chloride, which will almost certainly lower your yield.[2] Non-nucleophilic, organic bases like triethylamine or pyridine are preferred because they are soluble in the organic solvent, effectively neutralize the generated HCl, and do not introduce water into the system.[1][5]

Q3: My reaction seems to be very slow. Can I heat it to speed it up? A3: Gentle heating can be an option if the reaction is sluggish, particularly if you are working with a sterically hindered or electron-deficient amine.[2] However, excessive heat can promote side reactions and potentially lead to the degradation of the furan ring, which is known to be sensitive to heat and acid. The reaction is typically performed by starting at 0 °C and then allowing it to warm to room temperature.[4][5] Before applying heat, ensure that your reagents are pure and that the stoichiometry is correct.

Q4: How do I properly monitor the reaction with Thin Layer Chromatography (TLC)? A4: To monitor the reaction, spot three lanes on a TLC plate: your sulfonyl chloride starting material (SM), your amine starting material, and a co-spot (both starting materials in one lane), and finally, the reaction mixture (RM). Elute with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). The reaction is complete when the spot corresponding to the limiting reagent (usually the sulfonyl chloride) has completely disappeared from the reaction mixture lane and a new, more polar spot (the product) has appeared.

Detailed Optimized Protocol

This protocol is designed to maximize the yield and purity of 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide.

Materials:

  • 4-Fluorobenzenesulfonyl chloride (1.0 eq)

  • Furfurylamine (1.1 eq)

  • Pyridine or Triethylamine (1.5 eq), anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add furfurylamine (1.1 eq) and anhydrous dichloromethane. Stir the solution until the amine is fully dissolved.

  • Base Addition: Add anhydrous pyridine or triethylamine (1.5 eq) to the solution. Cool the flask to 0 °C in an ice-water bath.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve 4-fluorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes using a syringe or an addition funnel.[5]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-12 hours.

  • Monitoring: Monitor the progress of the reaction by TLC until the 4-fluorobenzenesulfonyl chloride is fully consumed.

  • Workup: Once the reaction is complete, dilute the mixture with additional DCM. Transfer the solution to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • 1M HCl (2x) to remove the pyridine/triethylamine and any unreacted furfurylamine.

    • Saturated aqueous NaHCO₃ (1x) to neutralize any remaining acid.

    • Brine (1x) to remove the bulk of the water.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or another suitable solvent system to obtain the final product, 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide, as a crystalline solid.

References

  • BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
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  • Georg Thieme Verlag KG. (2024, December 6).
  • BenchChem. (n.d.). Technical Support Center: Reactions of 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride with Nucleophiles.
  • PubMed. (2013, April). 4-[18F]Fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide ([18F]F-SA): a versatile building block for labeling of peptides, proteins and oligonucleotides with fluorine-18 via Cu(I)-mediated click chemistry. Retrieved from [Link]

  • Reddit. (2015, September 24). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). r/chemistry.
  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • American Chemical Society. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
  • MDPI. (n.d.). Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights. Retrieved from [Link]

  • PubChem. (n.d.). 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide. Retrieved from [Link]

  • American Chemical Society. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
  • PubMed. (2005, November 1). Synthesis of 4-(5-[18F]fluoromethyl-3-phenylisoxazol-4-yl)benzenesulfonamide, a new [18F]fluorinated analogue of valdecoxib, as a potential radiotracer for imaging cyclooxygenase-2 with positron emission tomography. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Retrieved from [Link]

  • European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
  • European Journal of Chemistry. (2021).
  • ResearchGate. (n.d.). Possible reaction path for the formation of furfurylamine under the.... Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorobenzenesulfonyl chloride. Retrieved from [Link]

  • PubMed. (2020, May 14). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Retrieved from [Link]

  • ResearchGate. (2020, April 20). Design, Synthesis, and Mechanism Study of Benzenesulfonamide- containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities.
  • Organic Syntheses. (n.d.). N-BENZYLIDENE-p-TOLUENESULFINAMIDE. Retrieved from [Link]

Sources

Optimization

Common side reactions in sulfonamide synthesis and their prevention.

Welcome to the Technical Support Center for Sulfonamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered d...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Sulfonamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of sulfonamides. Here, we provide in-depth troubleshooting guides, answers to frequently asked questions, and preventative strategies grounded in mechanistic insights to enhance the efficiency and success of your synthetic endeavors.

Troubleshooting Guide: Common Side Reactions

The synthesis of sulfonamides, typically involving the reaction of a sulfonyl chloride with a primary or secondary amine, is a cornerstone of medicinal chemistry.[1][2] However, this seemingly straightforward transformation is often plagued by side reactions that can significantly lower yields and complicate purification. This section provides a detailed analysis of these common issues and offers practical, field-proven solutions.

Problem 1: Low or No Yield of the Desired Sulfonamide

A consistently low yield is one of the most frequent issues encountered in sulfonamide synthesis.[3][4] This problem can often be traced back to the degradation of the starting materials or suboptimal reaction conditions.

Root Cause Analysis: Hydrolysis of Sulfonyl Chloride

The primary culprit for low yields is often the hydrolysis of the highly reactive sulfonyl chloride starting material.[5] Sulfonyl chlorides are susceptible to moisture, which converts them into the corresponding sulfonic acid. This sulfonic acid is unreactive towards amines under standard sulfonylation conditions, thus halting the desired reaction pathway.[3][4]

Mechanism of Hydrolysis:

The electrophilic sulfur atom of the sulfonyl chloride is readily attacked by water, a nucleophile, leading to the formation of sulfonic acid and hydrochloric acid.

Troubleshooting & Prevention Protocol
  • Ensure Anhydrous Conditions: All glassware must be rigorously dried prior to use (e.g., oven-drying at >100 °C for several hours or flame-drying under vacuum). Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system, to minimize the presence of water.[3][5]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.[4]

  • Reagent Quality: Use a fresh bottle of the sulfonyl chloride or purify it before use if it has been stored for an extended period. The purity of the amine is also critical; ensure it is dry and free from contaminants.[4]

  • Optimize Base and Solvent: The choice of base and solvent can significantly impact the reaction. A non-nucleophilic base, such as pyridine or triethylamine, is typically used to neutralize the HCl generated during the reaction.[1] The solvent should be chosen to dissolve both reactants effectively while remaining inert.

Experimental Protocol: Standard Sulfonamide Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dry_Glassware Dry Glassware Anhydrous_Solvent Use Anhydrous Solvent Inert_Atmosphere Establish Inert Atmosphere Dissolve_Amine Dissolve Amine & Base in Anhydrous Solvent Cool_Mixture Cool to 0°C Dissolve_Amine->Cool_Mixture Add_Sulfonyl_Chloride Add Sulfonyl Chloride (dropwise) Cool_Mixture->Add_Sulfonyl_Chloride Warm_to_RT Warm to Room Temp. & Stir Add_Sulfonyl_Chloride->Warm_to_RT Quench Quench Reaction Warm_to_RT->Quench Extract Extract Product Quench->Extract Purify Purify (e.g., Recrystallization) Extract->Purify

Caption: A generalized workflow for a standard sulfonamide synthesis, emphasizing key preventative steps.

Problem 2: Formation of a Disulfonated Byproduct (Polysulfonylation)

When using primary amines (R-NH₂), a common side reaction is the formation of a disulfonated product, R-N(SO₂R')₂. This occurs when the initially formed sulfonamide is further sulfonylated.

Root Cause Analysis: Deprotonation of the Sulfonamide

The hydrogen on the nitrogen of a primary sulfonamide is acidic and can be deprotonated by the base present in the reaction mixture. The resulting sulfonamide anion is a potent nucleophile that can react with another molecule of the sulfonyl chloride.

Troubleshooting & Prevention Protocol
  • Control Stoichiometry: Use a slight excess of the amine relative to the sulfonyl chloride (e.g., 1.1 to 1.2 equivalents of amine). This ensures that the sulfonyl chloride is consumed before it can react with the product.

  • Slow Addition of Sulfonyl Chloride: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (typically 0 °C). This maintains a low concentration of the electrophile and favors the reaction with the more nucleophilic primary amine over the sulfonamide anion.[6]

  • Choice of Base: A bulky, non-nucleophilic base can sometimes disfavor the deprotonation of the sterically more hindered sulfonamide product.

Problem 3: N-Alkylation of the Sulfonamide Product

In some cases, particularly when using certain solvents or if impurities are present, the sulfonamide product can undergo N-alkylation.

Root Cause Analysis: Presence of Alkylating Agents

This side reaction is often catalyzed by transition metals and can occur if alcohols are used as solvents or are present as impurities.[7][8] The mechanism can involve a "hydrogen-transfer" process where the alcohol is oxidized to an aldehyde, which then condenses with the sulfonamide to form an imine that is subsequently reduced.[7] Alkyl halides present as impurities can also lead to N-alkylation.[9]

Troubleshooting & Prevention Protocol
  • Solvent Purity: Use high-purity, anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. Avoid using alcohol-based solvents unless the N-alkylation is the desired reaction.

  • Inert Reaction Conditions: Ensure that the reaction is free from potential catalytic metal impurities.

  • Purification of Starting Materials: If alkyl halides are suspected impurities in the starting materials, they should be purified prior to use.

Problem 4: Polymerization

In syntheses starting with molecules containing both an amine and a group that can be converted to a sulfonyl chloride (e.g., sulfonation of aniline), polymerization can be a significant issue.[6]

Root Cause Analysis: Intermolecular Reactions

If the amine group is not protected, the newly formed sulfonyl chloride on one molecule can react with the amine of another, leading to a chain reaction and the formation of a polymer.[10]

Troubleshooting & Prevention Protocol
  • Protecting Groups: The most effective strategy is to protect the amine functionality before generating the sulfonyl chloride. Acetylation is a common and effective protection strategy.[6][10] The protecting group can be removed in a subsequent step after the sulfonamide has been formed.

  • Controlled Addition: Slow, dropwise addition of the sulfonating agent at low temperatures can help to minimize intermolecular reactions.[6]

G Start Low Sulfonamide Yield or Impure Product Check_Conditions Verify Anhydrous Conditions & Inert Atmosphere Start->Check_Conditions Check_Reagents Assess Reagent Purity (Sulfonyl Chloride, Amine, Solvent) Start->Check_Reagents Check_Stoichiometry Review Stoichiometry & Order of Addition Start->Check_Stoichiometry Identify_Byproduct Characterize Major Byproduct (NMR, MS) Start->Identify_Byproduct Solution_Hydrolysis Solution: - Dry all glassware & solvents - Use inert atmosphere (N2/Ar) Check_Conditions->Solution_Hydrolysis Moisture Suspected Solution_Polysulfonylation Solution: - Use slight excess of amine - Slow addition of sulfonyl chloride at 0°C Check_Stoichiometry->Solution_Polysulfonylation Primary Amine Used Identify_Byproduct->Solution_Polysulfonylation Disulfonated Product Detected Solution_Polymerization Solution: - Protect amine group before  sulfonyl chloride formation Identify_Byproduct->Solution_Polymerization Polymeric Material Observed Solution_Other Consult Further Literature for Specific Side Reaction Identify_Byproduct->Solution_Other Other Byproduct

Caption: A logical troubleshooting workflow for addressing common issues in sulfonamide synthesis.

Frequently Asked Questions (FAQs)

Q1: My sulfonamide product is difficult to purify. What are the best methods?

A1: Recrystallization is often an effective method for purifying sulfonamides, which are typically crystalline solids.[3] Choosing an appropriate solvent system where the sulfonamide has high solubility at elevated temperatures and low solubility at room temperature is key.[11] Column chromatography can also be used, but care must be taken as the acidic nature of sulfonamides can sometimes lead to streaking on silica gel. A small amount of a modifying solvent like triethylamine in the eluent can mitigate this.

Q2: Can I use alternative reagents to sulfonyl chlorides to avoid their instability?

A2: Yes, several alternatives exist. Sulfonyl fluorides are often more stable than their chloride counterparts and can provide better yields in some cases.[5] Another modern approach involves using stable sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) in multi-component reactions.[12][13][14] These methods can offer milder reaction conditions and broader substrate compatibility.

Q3: How does the nucleophilicity of the amine affect the reaction?

A3: The nucleophilicity of the amine is a critical factor. Electron-deficient anilines or sterically hindered amines are less nucleophilic and react more slowly.[5] For these less reactive amines, you may need to increase the reaction temperature or use a catalyst like 4-dimethylaminopyridine (DMAP) to enhance the reaction rate.[5]

Q4: I am starting my synthesis from a thiol. What specific side reactions should I be aware of?

A4: When synthesizing sulfonamides from thiols via in situ generation of the sulfonyl chloride, a common side reaction is the oxidative homocoupling of the thiol to form a disulfide.[6] The choice of oxidizing and chlorinating agents is crucial to minimize this byproduct. Systems like N-chlorosuccinimide (NCS)/tetrabutylammonium chloride (TBACl)/H₂O or H₂O₂/SOCl₂ have been used effectively.[6][13]

Summary of Common Issues and Prevention Strategies

Side Reaction/IssueCommon Cause(s)Prevention & Troubleshooting Strategies
Low/No Yield Hydrolysis of sulfonyl chloride due to moisture.[3][5]Ensure strictly anhydrous conditions; use an inert atmosphere; use high-purity reagents.[3][4]
Polysulfonylation Deprotonation of the primary sulfonamide product followed by reaction with more sulfonyl chloride.Use a slight excess of the amine; add sulfonyl chloride slowly at low temperature.[6]
N-Alkylation Presence of alcohols (as solvent or impurity) or other alkylating agents, sometimes with metal catalysis.[7][8]Use high-purity, aprotic solvents; ensure the reaction is free of metal contaminants.
Polymerization Intermolecular reaction between amine and sulfonyl chloride groups on the same bifunctional monomer.[6][10]Protect the amine group (e.g., via acetylation) before forming the sulfonyl chloride.[6]
Disulfide Formation (When starting from thiols) Oxidative homocoupling of the thiol starting material.[6]Optimize the choice of oxidizing and chlorinating agents for in situ sulfonyl chloride formation.[6][13]

References

  • BenchChem Technical Support Team. (2025). common issues in sulfonamide synthesis and solutions. BenchChem.
  • BenchChem. (2025).
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  • Various Authors. (2025).
  • Organic Chemistry Portal. (n.d.).
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  • Various Authors. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • Various Authors. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
  • Google Patents. (n.d.).
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  • Various Authors. (2011). A Green, Catalyst-Free Method for the Synthesis of Sulfonamides and Sulfonylazides.
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  • Wikipedia. (n.d.). Sulfonamide.
  • ResearchGate. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
  • Various Authors. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols.
  • Various Authors. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. NIH.
  • Various Authors. (2022). Modular Two-Step Route to Sulfondiimidamides. PMC - NIH.
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  • Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). r/chemistry.
  • ResearchGate. (2025).
  • Rattanburi, P., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.
  • Various Authors. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC - NIH.
  • MDPI. (n.d.).
  • Burlingham, B. T., & Widlanski, T. S. (2001). Synthesis and reactivity of polydisulfonimides. Journal of the American Chemical Society.
  • Various Authors. (2021). Synthesis and Post-Polymerization Modification of Poly(N-(4-Vinylphenyl)Sulfonamide)s.
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  • ResearchGate. (n.d.). Synthesis and Post‐Polymerization Modification of Poly(N‐(4‐Vinylphenyl)Sulfonamide)s.

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Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Coupling Sulfonyl Chlorides with Amines

Welcome to the Technical Support Center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of coupling sulfonyl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of coupling sulfonyl chlorides with amines. Here, we provide in-depth, experience-driven answers to frequently encountered issues, helping you optimize your reaction conditions for higher yields and purity.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the synthesis of sulfonamides, offering potential causes and actionable solutions in a question-and-answer format.

Q1: Why is my sulfonamide yield consistently low?

A1: Low yields are a frequent challenge in sulfonamide synthesis and can be attributed to several factors. Here’s a breakdown of the most common culprits and how to address them:

  • Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are highly reactive and susceptible to moisture.[1] The presence of water will convert the sulfonyl chloride into the corresponding sulfonic acid, which is unreactive under typical coupling conditions.[2]

    • Solution: Ensure all glassware is thoroughly dried, preferably in an oven, and use anhydrous solvents. Running the reaction under an inert atmosphere, such as nitrogen or argon, is also highly recommended to minimize exposure to atmospheric moisture.[1][3]

  • Poor Reactivity of the Amine: The nucleophilicity of the amine is a critical factor.[4] Sterically hindered amines or those with electron-withdrawing groups will be less reactive.

    • Solution: For less reactive amines, consider increasing the reaction temperature or extending the reaction time.[5] The use of a catalyst, such as 4-dimethylaminopyridine (DMAP), can also enhance the reaction rate by forming a more reactive intermediate with the sulfonyl chloride.[4]

  • Inappropriate Base or Solvent: The choice of base and solvent significantly impacts the reaction. The base neutralizes the HCl generated during the reaction, and if it's not strong enough or present in sufficient quantity, the reaction mixture can become acidic, protonating the amine and reducing its nucleophilicity.[3]

    • Solution: Aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are generally good choices.[3] For the base, tertiary amines like triethylamine (TEA) or pyridine are commonly used. At least one equivalent of the base is necessary. For particularly unreactive amines, a stronger base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) may be required.[3]

  • Side Reactions: The formation of byproducts can consume starting materials and lower the yield of the desired sulfonamide. A common side reaction with primary amines is the formation of a bis-sulfonated product.[1]

    • Solution: To minimize bis-sulfonylation, control the stoichiometry carefully and add the sulfonyl chloride slowly to the amine solution. Avoid high reaction temperatures which can promote this side reaction.[5]

Q2: My reaction is sluggish or not proceeding to completion. What can I do?

A2: A stalled reaction often points to issues with reactivity or reaction conditions. Here are some troubleshooting steps:

  • Assess Reagent Purity: Impurities in either the sulfonyl chloride or the amine can inhibit the reaction.

    • Solution: Ensure the purity of your starting materials. If necessary, purify the amine and use a fresh bottle of the sulfonyl chloride.[3]

  • Increase Activation: As mentioned previously, less nucleophilic amines may require more forcing conditions.

    • Solution: Gradually increase the reaction temperature. If heating doesn't improve the conversion, consider the addition of a catalyst. DMAP is a common choice, but other catalysts like CsF-Celite or various metal oxides have also been reported to be effective.[6][7]

  • Solvent Effects: The polarity of the solvent can influence the reaction rate.

    • Solution: If the reaction is slow in a non-polar solvent like DCM, switching to a more polar aprotic solvent like ACN or DMF might accelerate the reaction.

Q3: I'm observing multiple spots on my TLC, indicating the formation of byproducts. How can I improve the selectivity?

A3: The presence of multiple products suggests that side reactions are occurring. The most common side reactions are hydrolysis of the sulfonyl chloride and disulfonylation of primary amines.[5]

  • Minimizing Hydrolysis:

    • Solution: As emphasized before, rigorous exclusion of water is paramount. Use anhydrous solvents and perform the reaction under an inert atmosphere.[3] Performing any aqueous workup quickly and at a low temperature can also help.[4]

  • Preventing Disulfonylation:

    • Solution: This is more likely with highly reactive sulfonyl chlorides or when using an excess of the sulfonylating agent.[5] Use a 1:1 molar ratio of the amine to the sulfonyl chloride. The slow, dropwise addition of the sulfonyl chloride to a solution of the amine and base can significantly reduce the formation of the disulfonamide byproduct. Maintaining a lower reaction temperature (e.g., 0 °C to room temperature) is also beneficial.[2]

Q4: Are there alternative reagents to sulfonyl chlorides that might be more stable or reactive?

A4: Yes, while sulfonyl chlorides are the most common reagents, there are alternatives that can be advantageous in certain situations.

  • Sulfonyl Fluorides: These are often more stable than their chloride counterparts and can lead to better yields, especially when working with amines that have other sensitive functional groups.[4] However, their reactivity is lower, and they may require activation with a Lewis acid, such as calcium triflimide [Ca(NTf2)2], or harsher reaction conditions.[8]

  • In Situ Generation of Sulfonylating Agents: It is possible to generate the sulfonyl chloride in situ from thiols or sulfonic acids, which can then react directly with the amine.[9] This one-pot approach can be more efficient and avoids the handling of potentially unstable sulfonyl chlorides.

II. Understanding the Reaction: Mechanism and Key Parameters

A solid understanding of the reaction mechanism is crucial for effective troubleshooting. The coupling of a sulfonyl chloride with an amine is a nucleophilic acyl substitution-type reaction.

ReactionMechanism Amine R'-NH₂ Intermediate [Intermediate] Amine->Intermediate Nucleophilic Attack SulfonylChloride R-SO₂Cl SulfonylChloride->Intermediate Base Base: ProtonatedBase Base-H⁺Cl⁻ Base->ProtonatedBase Sulfonamide R-SO₂-NH-R' Intermediate->Sulfonamide Elimination of Cl⁻ HCl HCl HCl->ProtonatedBase

Caption: General mechanism for sulfonamide formation.

The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A chloride ion is subsequently eliminated, and a base is required to neutralize the resulting hydrochloric acid.

Key Parameters for Optimization:
ParameterRecommendationRationale
Solvent Aprotic (DCM, THF, ACN)Prevents solvolysis of the sulfonyl chloride and facilitates the reaction.
Base Tertiary amines (TEA, Pyridine), or stronger bases (DBU) for less reactive amines.Neutralizes the HCl byproduct, preventing protonation of the amine nucleophile.[3]
Temperature 0 °C to room temperatureBalances reaction rate with minimizing side reactions. Higher temperatures may be needed for less reactive substrates.[2]
Stoichiometry Amine:Sulfonyl Chloride ~1:1, Base ~1.1-1.5 equivalentsPrevents the formation of bis-sulfonated byproducts and ensures complete neutralization of HCl.[2]
Catalyst DMAP (optional)Increases the reactivity of the sulfonyl chloride, especially with poorly nucleophilic amines.[4]

III. Experimental Protocols

General Protocol for Sulfonamide Synthesis
  • Preparation: Dry all glassware in an oven at >100 °C for several hours and allow to cool under a stream of inert gas (nitrogen or argon).

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 equivalent) and an anhydrous aprotic solvent (e.g., DCM, THF).

  • Base Addition: Add the base (e.g., triethylamine, 1.2 equivalents) to the solution and stir.

  • Sulfonyl Chloride Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of the sulfonyl chloride (1.0 equivalent) in the same anhydrous solvent dropwise over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the desired time (typically 2-24 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[1]

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow Start Low Yield Observed Check_Purity Verify Reagent Purity and Anhydrous Conditions Start->Check_Purity Check_Stoichiometry Confirm Stoichiometry and Base Equivalents Check_Purity->Check_Stoichiometry Purity OK Check_Reactivity Assess Amine Nucleophilicity Check_Stoichiometry->Check_Reactivity Stoichiometry Correct Increase_Temp Increase Reaction Temperature Check_Reactivity->Increase_Temp Low Reactivity Suspected Add_Catalyst Add Catalyst (e.g., DMAP) Increase_Temp->Add_Catalyst No Improvement Success Improved Yield Increase_Temp->Success Improvement Change_Solvent Change to a More Polar Aprotic Solvent Add_Catalyst->Change_Solvent No Improvement Add_Catalyst->Success Improvement Change_Solvent->Success Improvement Failure Re-evaluate Strategy Change_Solvent->Failure Still Low Yield

Caption: A stepwise approach to troubleshooting low-yield sulfonamide reactions.

IV. References

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in Benzenesulfonamide Synthesis

Welcome to our dedicated technical support resource for professionals in research, discovery, and development. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions concerning...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support resource for professionals in research, discovery, and development. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions concerning the synthesis of benzenesulfonamides. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges, particularly that of low reaction yields.

Troubleshooting Guide: A Causal Approach

This section is designed to address specific problems you may be encountering during your benzenesulfonamide synthesis. We delve into the root causes of these issues and provide actionable, step-by-step protocols for resolution.

Question 1: My benzenesulfonamide yield is consistently low. What are the most critical factors I should investigate first?

Low yields in sulfonamide synthesis are a frequent challenge, often stemming from a few key areas. The primary culprit is typically the degradation of your starting materials or suboptimal reaction conditions that favor side reactions.[1][2]

Core Causality: The central issue is often the competitive hydrolysis of the highly reactive benzenesulfonyl chloride to the unreactive benzenesulfonic acid.[2][3] This occurs in the presence of even trace amounts of water.

Troubleshooting Workflow:

  • Reagent Integrity Check:

    • Benzenesulfonyl Chloride: This reagent is highly sensitive to moisture.[1][3] An older bottle that has been opened multiple times may have significant hydrolysis. It is best to use a fresh bottle or purify the sulfonyl chloride before use.[3]

    • Amine: Ensure your amine is pure and dry. Amines can absorb atmospheric carbon dioxide, which can interfere with the reaction.[3]

    • Solvent & Base: Use anhydrous solvents.[1][2][3] If using a liquid base like triethylamine or pyridine, ensure it is also dry.

  • Reaction Environment Control:

    • Anhydrous Conditions: All glassware must be thoroughly oven-dried or flame-dried before use.[1][2]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[2][3]

  • Stoichiometry and Reagent Addition:

    • Molar Ratios: A common starting point is a 1:1 to 1:1.2 ratio of the amine to the sulfonyl chloride, with a slight excess of a non-nucleophilic base (1.1-1.5 equivalents).[2][3]

    • Order of Addition: Typically, the amine is dissolved in the anhydrous solvent, followed by the addition of the base. The sulfonyl chloride is then added dropwise, often at a reduced temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions.[2]

Question 2: I'm observing an unexpected side product in my reaction with a primary amine. What is it likely to be and how can I prevent it?

A common side product when using primary amines is the bis-sulfonated product, where two sulfonyl groups have reacted with the single amine.[2]

Core Causality: After the initial sulfonamide is formed, the nitrogen is still nucleophilic enough to react with a second molecule of the highly reactive benzenesulfonyl chloride. This is especially prevalent if a large excess of the sulfonyl chloride is used or if the reaction temperature is too high.

Prevention Strategies:

  • Control Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) to ensure the complete consumption of the sulfonyl chloride.[2]

  • Slow Addition: Add the benzenesulfonyl chloride slowly and at a low temperature to maintain a low concentration of the electrophile in the reaction mixture at any given time.

  • Protecting Groups: For complex molecules, consider using a protecting group for the amine to prevent this side reaction. The protecting group can be removed in a subsequent step.[2]

Question 3: My amine is electron-deficient or sterically hindered, and the reaction is very slow or not proceeding. How can I drive it to completion?

The nucleophilicity of the amine is a critical factor for the success of the reaction.[1] Electron-withdrawing groups on the amine or significant steric hindrance around the nitrogen atom will decrease its reactivity.

Core Causality: A less nucleophilic amine will react more slowly with the benzenesulfonyl chloride, allowing more time for competing side reactions like hydrolysis of the sulfonyl chloride to occur.[1]

Optimization Strategies:

  • Increase Reaction Temperature: Gently heating the reaction can provide the necessary activation energy for the reaction to proceed. However, monitor carefully for decomposition or an increase in side products.[1][3]

  • Use a Catalyst: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly increase the reaction rate. DMAP reacts with the sulfonyl chloride to form a highly reactive sulfonyl-DMAP intermediate.[1]

  • Alternative Sulfonylating Agents: Consider using benzenesulfonyl fluorides, which are often more stable than their chloride counterparts and can sometimes provide better yields with less reactive amines.[1]

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in this reaction?

The reaction between benzenesulfonyl chloride and an amine generates one equivalent of hydrochloric acid (HCl). The base is added to neutralize this acid.[2] If not neutralized, the HCl will protonate the amine starting material, rendering it non-nucleophilic and halting the reaction.[2]

Q2: Can I use an aqueous base like sodium hydroxide?

While it is possible to perform this reaction under aqueous conditions (known as the Schotten-Baumann reaction), it is generally not recommended for laboratory-scale synthesis where high yields are desired.[2] Using an aqueous base significantly increases the risk of hydrolyzing the benzenesulfonyl chloride, which will lower your yield.[1][2] For most applications, a non-nucleophilic organic base like triethylamine or pyridine in an anhydrous organic solvent is the preferred choice.[2][4]

Q3: How do I choose the right solvent?

The ideal solvent should be inert to the reaction conditions and capable of dissolving both the amine and the sulfonyl chloride. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) are commonly used.[2][5] Protic solvents like water and alcohols should be avoided as they can react with the sulfonyl chloride.[5]

Q4: How can I effectively purify my benzenesulfonamide product?

Recrystallization is the most common and effective method for purifying solid sulfonamides.[2] The key is to find a solvent or solvent system in which the sulfonamide is soluble at high temperatures but sparingly soluble at room temperature, while impurities remain soluble at all temperatures. Common solvents for recrystallization include ethanol, isopropanol, and mixtures of ethanol and water.[2] If recrystallization is not effective, silica gel column chromatography can be used.

Data & Protocols at a Glance

Table 1: Impact of Base and Solvent on Benzenesulfonamide Synthesis
BaseSolventTypical Yield RangeKey Considerations
PyridineDichloromethane (DCM)Good to Excellent[4]Often used, acts as both base and catalyst. Can be difficult to remove.
Triethylamine (TEA)Dichloromethane (DCM) / Tetrahydrofuran (THF)Good to Excellent[4]Common choice, less nucleophilic than pyridine. Easier to remove.
Potassium CarbonatePEG-400Moderate to Good[4]An inorganic base option, useful in specific applications.
Sodium HydroxideWater/DCM (Schotten-Baumann)Variable[6][7]High risk of sulfonyl chloride hydrolysis. Can be effective for certain substrates.[6][7]

Yields are illustrative and highly dependent on the specific substrates and reaction conditions.

Experimental Protocol: General Synthesis of Benzenesulfonamide
  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Sulfonyl Chloride Addition: Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous DCM to the stirred reaction mixture over 10-15 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography.[2]

Visualizing the Reaction and Pitfalls

Below is a diagram illustrating the main reaction pathway for benzenesulfonamide synthesis and the key side reactions that can lead to low yields.

Benzenesulfonamide_Synthesis cluster_main Main Reaction cluster_side Side Reactions (Yield Loss) Amine R-NH₂ (Amine) Product Ph-SO₂-NH-R (Desired Product) Amine->Product Nucleophilic Attack ProtonatedAmine R-NH₃⁺ (Protonated Amine) Amine->ProtonatedAmine + HCl (byproduct) SulfonylChloride Ph-SO₂Cl (Benzenesulfonyl Chloride) SulfonylChloride->Product SulfonicAcid Ph-SO₃H (Sulfonic Acid) SulfonylChloride->SulfonicAcid Hydrolysis HCl HCl BisSulfonated Ph-SO₂-N(R)-SO₂-Ph (Bis-sulfonated Product) Product->BisSulfonated + Ph-SO₂Cl (Primary Amines Only) Base Base (e.g., Et₃N) Base->Amine Water H₂O (Moisture) Water->SulfonicAcid

Caption: Reaction scheme for benzenesulfonamide synthesis and common side reactions.

References

  • Technical Support Center: Troubleshooting Low Yields in Sulfonamide Form
  • Troubleshooting common issues in sulfonamide bond form
  • N-(2,3-dichlorophenyl)benzenesulfonamide synthesis protocol - Benchchem.
  • common issues in sulfonamide synthesis and solutions - Benchchem.
  • 4-Methyl-N-(phenylmethyl)benzenesulfonamide - Organic Syntheses Procedure.
  • Benzenesulfonamide - The Royal Society of Chemistry.
  • N-(3,4-dimethoxyphenyl)benzenesulfonamide synthesis protocol - Benchchem.
  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides
  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH - ResearchG
  • Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE.
  • Dealing with the hydrolysis of 3-Isopropylbenzenesulfonyl chloride during a reaction - Benchchem.

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization Solvent for Sulfonamide Purification

Welcome to the Technical Support Center for sulfonamide purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of recrystallizing sulfonamides.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for sulfonamide purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of recrystallizing sulfonamides. Here, we move beyond simple protocols to explain the fundamental principles that govern solvent selection and troubleshooting, empowering you to make informed decisions in your own laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the ideal recrystallization solvent for a sulfonamide?

There is no single "best" solvent for all sulfonamides. The ideal solvent is one in which your target sulfonamide is highly soluble at an elevated temperature but sparingly soluble at low or room temperatures.[1][2] The structural diversity of sulfonamides, which often contain both polar (sulfonamide and amino groups) and nonpolar (aromatic rings) regions, means that a single solvent is often not optimal.[3][4] Consequently, mixed solvent systems are frequently the most effective choice.[3][5]

Commonly used and effective solvents for sulfonamide recrystallization include ethanol, isopropanol, and mixtures of these alcohols with water.[3][6] For instance, 95% ethanol is a good starting point for the recrystallization of sulfanilamide.[3][4]

Q2: My sulfonamide product "oiled out" instead of forming crystals. What happened and how can I fix it?

"Oiling out" is a common issue where the solute separates from the solution as a liquid instead of a solid crystalline material.[3] This often occurs when the melting point of the compound is lower than the boiling point of the solvent, or when the crude material has a high concentration of impurities.[2][3] An oiled-out product is generally impure.[3]

Immediate Corrective Actions:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to slightly decrease the saturation. Allow this less concentrated solution to cool more slowly.[3]

  • Induce Crystallization: Try to initiate crystal growth by scratching the inside of the flask with a glass rod just below the surface of the solution or by adding a seed crystal of the pure compound.[3][7]

Long-Term Strategies:

  • Solvent Selection: The solvent you are using may be too nonpolar.[3] Experiment with a more polar solvent or a different solvent mixture. Ethanol-water or isopropanol-water mixtures are often successful for sulfonamides.[3] It's also crucial to ensure the boiling point of your solvent is lower than the melting point of your sulfonamide.[7]

  • Preliminary Purification: If your crude product is highly impure, consider a preliminary purification step, such as column chromatography, before attempting recrystallization.[3]

Q3: No crystals are forming even after my solution has cooled completely. What should I do?

The failure of crystals to form is typically due to one of two reasons: the solution is supersaturated but has not initiated nucleation, or too much solvent was used, and the solution is not saturated enough for crystal formation.[3][8]

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the solution-air interface. The microscopic scratches on the glass can provide nucleation sites.[3][9]

    • Seeding: Add a "seed" crystal of the pure sulfonamide to the solution. This provides a template for further crystal growth.[3][9]

  • Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used.[8][10] Gently heat the solution to boil off some of the solvent to increase the solute concentration. Then, allow the solution to cool again.[10]

  • Utilize an Anti-Solvent: If you are using a single solvent system, you can try a solvent/anti-solvent approach. Dissolve your sulfonamide in a "good" solvent in which it is highly soluble. Then, slowly add a miscible "anti-solvent" in which the compound is poorly soluble until the solution becomes turbid, which indicates the onset of precipitation.[7]

Q4: My final product yield is very low. What are the common causes and how can I improve recovery?

Low recovery is a frequent challenge in recrystallization.[3] Several factors can contribute to this issue:

  • Excessive Solvent: This is the most common reason for poor yield.[3][8] Using more solvent than the minimum required to dissolve the crude product will result in a significant portion of your compound remaining in the mother liquor upon cooling.[3]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize on the filter paper or in the funnel.[3] To prevent this, ensure all glassware for filtration is pre-heated and perform the filtration as quickly as possible.[3]

  • Inappropriate Solvent Choice: If the chosen solvent has too high a solubility for the sulfonamide at low temperatures, a substantial amount of the product will be lost in the filtrate.[3]

  • Multiple Transfers: Each time the solid material is transferred between containers, some loss can occur.[3]

To improve your yield, focus on using the minimum amount of hot solvent necessary for dissolution and ensure the solution is thoroughly cooled to maximize precipitation.[7] An ice bath can be used after the solution has reached room temperature.[6]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the recrystallization of sulfonamides.

Issue 1: The crude sulfonamide does not dissolve, even in a large amount of boiling solvent.
Potential Cause Explanation Recommended Solution
Inappropriate Solvent The solvent may be too nonpolar for your sulfonamide.Test the solubility of your compound in a more polar solvent or a mixed solvent system. Ethanol/water or isopropanol/water mixtures are good alternatives.[3][6]
Insoluble Impurities The undissolved material may not be your product but rather insoluble impurities.Perform a hot gravity filtration to remove the insoluble material. Ensure your glassware is pre-heated to prevent premature crystallization of your product.[3]
Issue 2: The solution is colored, but the pure sulfonamide should be colorless.
Potential Cause Explanation Recommended Solution
Colored Impurities Soluble, colored impurities are present in your crude product.After dissolving the crude solid, remove the solution from the heat and add a small amount of activated charcoal. The colored impurities will adsorb to the surface of the charcoal.[1][7] Reheat the solution to boiling for a few minutes, then perform a hot gravity filtration to remove the charcoal.[7]
Issue 3: The recrystallized product is an amorphous powder, not crystalline.
Potential Cause Explanation Recommended Solution
Rapid Cooling If the solution cools too quickly, the molecules do not have sufficient time to align into an ordered crystal lattice, resulting in an amorphous solid. This is often referred to as "crashing out."[7]Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop, insulated with a cloth, before moving it to an ice bath.[7] Slow cooling is crucial for growing larger, more ordered crystals.[7]
High Supersaturation A very high concentration of the solute can lead to rapid precipitation rather than controlled crystallization.Re-dissolve the amorphous solid in a slightly larger volume of hot solvent to reduce the supersaturation level and allow for slower cooling.[3]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward method and should be the first approach if a suitable single solvent can be identified.[7]

  • Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a boil on a hot plate. Continue adding small portions of the hot solvent until the compound just dissolves completely.[7]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[7]

  • Hot Filtration (Optional): To remove insoluble impurities or charcoal, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.[7]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Do not disturb the flask during this period.[7] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[6]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Buchner funnel.[6] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[6]

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.[6]

Protocol 2: Mixed-Solvent Recrystallization

This technique is particularly useful for sulfonamides due to their dual polarity.[3]

  • Dissolution: Dissolve the crude sulfonamide in the minimum amount of a hot "good" solvent (one in which it is highly soluble).[5]

  • Addition of Anti-Solvent: While keeping the solution hot, slowly add a "bad" or "anti-solvent" (a miscible solvent in which the compound is insoluble) dropwise until the solution becomes persistently cloudy (turbid).[5][7]

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.[5]

  • Crystallization, Collection, and Drying: Follow steps 4-6 from the Single-Solvent Recrystallization protocol.

Visualization of Workflows

Solvent Selection Workflow

The following diagram outlines the decision-making process for selecting an appropriate recrystallization solvent.

Solvent_Selection start Start: Crude Sulfonamide solubility_test Perform small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, water, acetone) start->solubility_test good_solvent Is there a solvent where the compound is soluble when hot and insoluble when cold? solubility_test->good_solvent single_solvent Use single-solvent recrystallization protocol good_solvent->single_solvent Yes mixed_solvent_path Find a 'good' solvent (soluble at all temps) and a miscible 'bad' solvent (insoluble at all temps) good_solvent->mixed_solvent_path No mixed_solvent Use mixed-solvent recrystallization protocol mixed_solvent_path->mixed_solvent no_suitable No suitable solvent/pair found mixed_solvent_path->no_suitable chromatography Consider alternative purification (e.g., column chromatography) no_suitable->chromatography

Caption: A decision tree to guide the selection of a suitable recrystallization solvent.

Troubleshooting Crystallization Issues

This workflow provides a logical sequence for diagnosing and solving common recrystallization problems.

Troubleshooting_Workflow start Cooled solution check_crystals Are crystals forming? start->check_crystals oiling_out Is the product 'oiling out'? check_crystals->oiling_out No crystals_ok Crystals are forming well. Proceed to collection. check_crystals->crystals_ok Yes no_crystals No crystals oiling_out->no_crystals No oil_present Oil is present oiling_out->oil_present Yes induce Induce crystallization: - Scratch flask - Add seed crystal no_crystals->induce still_no_crystals Still no crystals? induce->still_no_crystals reduce_volume Too much solvent used. Reduce volume by gentle heating. still_no_crystals->reduce_volume Yes still_no_crystals->crystals_ok No, crystals formed reduce_volume->start Recool reheat_add_solvent Reheat to dissolve oil. Add more hot solvent. Cool slowly. oil_present->reheat_add_solvent change_solvent If oiling persists, change solvent system (e.g., to one with a lower boiling point). reheat_add_solvent->change_solvent Problem persists

Caption: A workflow for troubleshooting common crystallization problems.

Data Summary

Table 1: Properties of Common Recrystallization Solvents

The choice of solvent is critical and should be guided by the polarity of both the solvent and the sulfonamide. This table provides a reference for the properties of common solvents.

SolventBoiling Point (°C)Polarity Index (P')Dielectric Constant (ε)Notes
Water100.010.280.1Highly polar. Often used in mixed systems with alcohols.[11][12]
Methanol64.75.132.7Polar protic solvent. Good for many polar compounds.[11][12]
Ethanol78.55.224.5A very common and effective solvent for sulfonamides, often as 95% in water.[3][4][6][12]
Isopropanol82.63.919.9Slightly less polar than ethanol; also very effective for sulfonamides.[3][6][11]
Acetone56.55.120.7Apolar aprotic solvent, can be effective for sulfonamides of intermediate polarity.[4][11][12]
Ethyl Acetate77.14.46.0Medium polarity.[11][12]
Dichloromethane39.63.19.1Nonpolar solvent, generally too nonpolar for most sulfonamides unless used as an anti-solvent.[11][12]
Hexane69.00.11.9Very nonpolar, typically used as an anti-solvent.[11][12]

Note: Polarity Index and Dielectric Constant are relative measures of polarity. Higher values indicate higher polarity.[11][12] Data compiled from various sources.[11][12][13]

References

  • BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
  • BenchChem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • Wired Chemist. (n.d.). Recrystallization.
  • California State University, Sacramento. (n.d.). Recrystallization1.
  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose.
  • BenchChem. (n.d.). Technical Support Center: Crystallinity of Sulfonamide Compounds.
  • Chemistry LibreTexts. (2020). PURIFICATION OF SULFANILAMIDE BY CRYSTALLIZATION.
  • Chemistry LibreTexts. (2024). Troubleshooting.
  • Chemistry LibreTexts. (2022). Mixed Solvents.
  • S. Murov. (n.d.). Properties of Common Organic Solvents.
  • Burdick & Jackson. (n.d.). Polarity Index.
  • Organometallics. (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf.

Sources

Optimization

Technical Support Center: Catalyst Selection for Enhancing Sulfonamide Reaction Rates

Welcome to the Technical Support Center for Catalyst Selection in Sulfonamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst sel...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Catalyst Selection in Sulfonamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common issues encountered during the synthesis of sulfonamides. As a cornerstone in medicinal chemistry, the efficient formation of the sulfonamide bond is of paramount importance. This resource provides in-depth, field-proven insights to enhance your reaction rates and overall success.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for forming sulfonamides?

The synthesis of sulfonamides can be broadly categorized into several effective catalytic strategies. The most traditional and widely practiced method involves the coupling of sulfonyl chlorides with amines, a reaction often catalyzed by a base.[1] Beyond this fundamental approach, modern organic synthesis has introduced a variety of transition-metal-catalyzed cross-coupling reactions and innovative methods utilizing sulfur dioxide surrogates.

Key catalytic systems include:

  • Base Catalysis: Tertiary amines like triethylamine (Et₃N), pyridine, and Hünig's base are commonly employed to facilitate the reaction between sulfonyl chlorides and amines.[1] These bases not only catalyze the reaction but also act as scavengers for the hydrochloric acid byproduct.[1]

  • Palladium-Catalyzed Cross-Coupling: Palladium catalysts are highly effective for C-N bond formation and have been successfully applied to sulfonamide synthesis, particularly for coupling arylboronic acids with a sulfur dioxide source and an amine.[2][3] The choice of phosphine ligands is crucial for the efficiency of these systems.[2]

  • Copper-Catalyzed Reactions: Copper-based catalysts offer a cost-effective and efficient alternative to palladium for the arylation of sulfonamides.[4][5] These reactions can sometimes be conducted in environmentally benign solvents like water.[4][5]

  • Nickel-Catalyzed Cross-Coupling: Nickel catalysis has gained prominence as a powerful and economical method, especially for reactions involving (hetero)aryl chlorides, which can be challenging substrates for palladium catalysts.[5][6]

  • Ruthenium-Catalyzed Reactions: Ruthenium catalysts have shown utility in C-H activation routes for sulfonamide synthesis.

  • Organocatalysis: N-heterocyclic carbenes (NHCs) have been demonstrated to effectively mediate the reaction of sulfonyl fluorides with amines under mild conditions.[6] Chiral amine catalysts can be used for the enantioselective N-alkylation of sulfonamides.[7]

  • Photocatalysis: Emerging photocatalytic methods, including transition-metal-free approaches, allow for the synthesis of sulfonamides under mild conditions using light to generate reactive intermediates.[8][9][10]

Q2: How do I select the most appropriate catalyst for my specific sulfonamide synthesis?

The optimal catalyst choice is contingent on several factors, including the nature of your starting materials, the desired bond formation, and the functional groups present in your substrates.[11]

Consider the following:

  • Substrate Scope: If you are working with arylboronic acids, a palladium-catalyzed system might be your first choice.[2] For reactions involving less reactive aryl chlorides, a nickel-based catalyst could be more effective.[5][6]

  • Functional Group Tolerance: It is crucial to select a catalyst that is compatible with the functional groups in your substrates to avoid unwanted side reactions.[11] For instance, some palladium catalysts are sensitive to air and moisture, requiring an inert atmosphere.[11]

  • Reaction Conditions: The required reaction temperature and solvent can influence your catalyst selection. Copper-catalyzed systems, for example, may necessitate high temperatures.[5] Photocatalytic methods, on the other hand, often proceed at room temperature.[10]

  • Desired Selectivity: The catalyst can influence the regioselectivity of the reaction, which is particularly important in C-H functionalization approaches.[11]

The following table provides a general overview of common catalyst choices for different sulfonamide synthesis strategies:

Reaction TypeCommon CatalystsKey Considerations
Sulfonyl Chloride + AmineTertiary Amines (e.g., Et₃N, Pyridine)Stoichiometric or catalytic amounts of base required.[1]
Arylboronic Acid + SO₂ Source + AminePalladium (e.g., Pd(OAc)₂) with Phosphine LigandsLigand choice is critical for reaction efficiency.[2]
Arylation of SulfonamidesCopper (e.g., CuI, Cu(OAc)₂)Often requires elevated temperatures; can be ligand-free.[12]
Cross-Coupling with Aryl ChloridesNickel (e.g., NiCl₂·(glyme)) with Bipyridine LigandsCost-effective alternative to palladium for less reactive electrophiles.[6][8]
C-H FunctionalizationRhodium, Ruthenium, IridiumDirects functionalization to specific C-H bonds.
Sulfonyl Fluoride + AmineN-Heterocyclic Carbenes (NHCs)Organocatalytic approach under mild conditions.[6]
Photocatalytic SynthesisOrganic Dyes (e.g., Eosin Y), Iridium or Copper ComplexesUtilizes light to drive the reaction; often proceeds at room temperature.[9][13]

Troubleshooting Guide

Problem 1: Low to No Product Yield

Low or no yield is a common frustration in synthetic chemistry. The following troubleshooting steps can help identify and resolve the underlying issue.

  • Potential Cause: Incorrect Catalyst Choice

    • Troubleshooting Step: Consult the literature for catalysts that have been proven effective for your specific transformation.[11] Ensure that the chosen catalyst is compatible with the functional groups on your substrates. For instance, if you are performing a C-N cross-coupling, palladium, copper, or nickel catalysts are generally good starting points.[5]

  • Potential Cause: Catalyst Deactivation

    • Troubleshooting Step: Many transition metal catalysts are sensitive to air and moisture.[11] Ensure you are working under an inert atmosphere (e.g., nitrogen or argon) and using dry solvents. Some reactions may also benefit from the addition of specific additives to stabilize the catalyst.[11]

  • Potential Cause: Suboptimal Reaction Temperature

    • Troubleshooting Step: The activation energy for sulfonamide formation can be high, and some reactions require elevated temperatures to proceed at a reasonable rate.[11] Conversely, some starting materials or products may be thermally sensitive. Perform a temperature screen to find the optimal balance.

  • Potential Cause: Inefficient Base

    • Troubleshooting Step: In reactions requiring a base, its identity and concentration are critical. For palladium-catalyzed couplings, the base is essential for the deprotonation of the sulfonamide.[5] If using a tertiary amine in a sulfonyl chloride coupling, ensure at least one equivalent is present to scavenge the generated acid.[1]

  • Potential Cause: Poor Substrate Purity

    • Troubleshooting Step: Impurities in your starting materials can act as catalyst poisons.[11] Ensure your sulfonamide precursor and coupling partner are of high purity by performing appropriate purification steps before use.

Problem 2: Slow Reaction Rate

A sluggish reaction can be a significant bottleneck. Here are some strategies to enhance the reaction kinetics.

  • Potential Cause: Insufficient Catalyst Loading

    • Troubleshooting Step: While lower catalyst loadings are desirable for process efficiency, a certain minimum concentration is necessary to achieve a practical reaction rate. Incrementally increase the catalyst loading to see if it improves the reaction speed.

  • Potential Cause: Inappropriate Solvent

    • Troubleshooting Step: The solvent can have a profound impact on reaction rates by influencing the solubility of reagents and the stability of intermediates. Common solvents for sulfonamide synthesis include toluene, dioxane, and DMF.[5] For some copper-catalyzed systems, water has been shown to be an effective solvent.[4][5] A solvent screen can help identify the optimal medium for your reaction.

  • Potential Cause: Steric Hindrance

    • Troubleshooting Step: Sterically demanding substrates can significantly slow down the reaction rate. In such cases, switching to a less bulky protecting group on the amine or employing a catalyst with a less sterically hindered ligand might be beneficial.

Problem 3: Formation of Side Products

The presence of unwanted byproducts complicates purification and reduces the yield of the desired sulfonamide.

  • Potential Cause: Side Reactions of Nucleophilic Groups

    • Troubleshooting Step: In substrates containing multiple nucleophilic sites, such as tyrosine or tryptophan derivatives, disubstituted byproducts can form.[14] Protecting these sensitive functional groups before the sulfonylation step can prevent unwanted side reactions.

  • Potential Cause: Homocoupling of Starting Materials

    • Troubleshooting Step: In cross-coupling reactions, homocoupling of the starting materials can be a competing pathway. Optimizing the reaction conditions, such as the ligand-to-metal ratio and the reaction temperature, can often minimize this side reaction.

Experimental Protocols

Protocol 1: General Procedure for Base-Catalyzed Sulfonylation of an Amine with a Sulfonyl Chloride

This protocol provides a general guideline for the synthesis of a sulfonamide from an amine and a sulfonyl chloride using a tertiary amine base.

Materials:

  • Amine (1.0 equiv)

  • Sulfonyl chloride (1.0-1.2 equiv)

  • Tertiary amine base (e.g., triethylamine, pyridine) (1.5-2.0 equiv)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

  • Dissolve the amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the tertiary amine base to the solution and stir for 5-10 minutes at room temperature.

  • Slowly add the sulfonyl chloride to the reaction mixture. An exotherm may be observed.

  • Stir the reaction at room temperature or heat as necessary. Monitor the reaction progress by an appropriate analytical method (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method (e.g., column chromatography, recrystallization).

Protocol 2: Screening of Palladium Catalysts and Ligands for Cross-Coupling Synthesis of Aryl Sulfonamides

This protocol outlines a high-throughput approach to screen different palladium catalysts and ligands for the synthesis of an aryl sulfonamide from an arylboronic acid, a sulfur dioxide surrogate, and an amine.

Materials:

  • Arylboronic acid (1.0 equiv)

  • Sulfur dioxide surrogate (e.g., DABSO) (1.1 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (2-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, DavePhos) (4-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • In an array of reaction vials, add the arylboronic acid, sulfur dioxide surrogate, and base.

  • In a separate set of stock solutions, prepare combinations of the palladium precatalyst and the phosphine ligand in the reaction solvent.

  • Add the catalyst/ligand stock solutions to the reaction vials.

  • Add the amine to each vial.

  • Seal the vials and heat the reaction array to the desired temperature.

  • After a set time, cool the reactions to room temperature and analyze the product formation in each vial by a high-throughput method (e.g., LC-MS).

  • The catalyst and ligand combination that provides the highest yield of the desired sulfonamide is identified as the optimal system for this transformation.

Visualizations

General Catalytic Cycle for Palladium-Catalyzed Sulfonamide Synthesis

G Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-SO2(Ln) Ar-Pd(II)-SO2(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-SO2(Ln) SO2 Insertion ArSO2-Pd(II)-NR'R''(Ln) ArSO2-Pd(II)-NR'R''(Ln) Ar-Pd(II)-SO2(Ln)->ArSO2-Pd(II)-NR'R''(Ln) Transmetalation or Amine Coordination/ Deprotonation ArSO2-Pd(II)-NR'R''(Ln)->Pd(0)Ln Reductive Elimination (ArSO2NR'R'')

Caption: A simplified catalytic cycle for the formation of sulfonamides via a palladium-catalyzed cross-coupling reaction.

Troubleshooting Workflow for Low Sulfonamide Yield

G start Low Yield Observed check_catalyst Is the Catalyst Appropriate for the Reaction Type? start->check_catalyst check_conditions Are Reaction Conditions (Temp, Solvent, Base) Optimized? check_catalyst->check_conditions Yes consult_literature Consult Literature for Alternative Catalysts check_catalyst->consult_literature No check_purity Are Starting Materials Pure? check_conditions->check_purity Yes optimize_conditions Perform a Screen of Temperature, Solvent, and Base check_conditions->optimize_conditions No purify_reagents Purify Starting Materials check_purity->purify_reagents No end Improved Yield check_purity->end Yes consult_literature->check_conditions optimize_conditions->check_purity purify_reagents->end

Caption: A decision tree for troubleshooting low yields in sulfonamide synthesis reactions.

References

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. National Institutes of Health.[Link]

  • Which catalyst is the most efficient in the synthesis of sulfonamide? ResearchGate.[Link]

  • Synthetic approaches to sulfonamides. ResearchGate.[Link]

  • Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal.[Link]

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances.[Link]

  • Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis.[Link]

  • Biosynthesis of sulfonamide and sulfamate antibiotics in actinomycete. National Institutes of Health.[Link]

  • Practical access to axially chiral sulfonamides and biaryl amino phenols via organocatalytic atroposelective N-alkylation. National Institutes of Health.[Link]

  • Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. ACS Publications.[Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.[Link]

  • Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights. MDPI.[Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.[Link]

  • Sulfonamide synthesis: unlocking new pathways with aryl triflates via photocatalytic coupling. RSC Publishing.[Link]

Sources

Troubleshooting

Technical Support Center: Managing Temperature Control in Exothermic Sulfonamide Synthesis

Welcome to the comprehensive technical support center for managing exothermic reactions in sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support center for managing exothermic reactions in sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling the significant heat release characteristic of these reactions. Our focus is on ensuring reaction safety, maximizing product yield, and minimizing impurity formation through a deep understanding of the underlying chemical principles and practical, validated protocols.

Introduction: The Inherent Thermal Challenge of Sulfonamide Synthesis

The formation of a sulfonamide bond via the reaction of a sulfonyl chloride with an amine is a cornerstone of medicinal chemistry. However, this transformation is notoriously exothermic. The substantial release of heat, if not properly managed, can lead to a cascade of problems, including dangerous "runaway reactions," where the reaction rate accelerates in a positive feedback loop with the rising temperature.[1] This can result in violent boiling, pressure buildup, and even vessel rupture. Beyond the immediate safety concerns, poor temperature control can lead to the formation of side-products, decomposition of starting materials and the desired product, and ultimately, low yields and impure compounds.[2][3]

This guide provides a structured approach to proactive and reactive temperature management, from initial experimental design to scale-up considerations.

Section 1: Frequently Asked Questions (FAQs) - Understanding and Proactive Control

This section addresses fundamental questions about the exothermic nature of sulfonamide synthesis and provides proactive strategies to maintain temperature control from the outset.

Q1: Why is the reaction between a sulfonyl chloride and an amine so exothermic?

A1: The high exothermicity stems from the large, negative enthalpy of reaction (ΔH). This is driven by the formation of a very stable sulfur-nitrogen bond and the generation of a stable chloride leaving group, typically protonated by a base or excess amine to form a hydrochloride salt. The reaction involves a highly reactive, electrophilic sulfonyl chloride and a nucleophilic amine, leading to a rapid and energetically favorable transformation.

Q2: My reaction temperature is spiking unexpectedly, even with an ice bath. What are the likely causes?

A2: A sudden temperature spike, or "exotherm," despite external cooling, typically points to a situation where the rate of heat generation is exceeding the rate of heat removal. Common causes include:

  • Addition Rate is Too Fast: The most frequent cause is adding the sulfonyl chloride (or amine) too quickly.[4] This leads to an accumulation of unreacted reagents, which then react simultaneously, releasing a large amount of energy in a short period.[5]

  • Inadequate Mixing: Poor stirring can create localized "hot spots" where the reaction is proceeding much faster than in the bulk solution.[6] This can initiate a runaway reaction that propagates through the vessel.

  • Insufficient Cooling Capacity: The cooling bath may not be large enough or cold enough to handle the total heat output of the reaction, especially during scale-up.[6] The heat transfer area of the flask becomes proportionally smaller relative to the reaction volume as the scale increases.[5][7]

  • Incorrect Solvent Choice: A solvent with a low heat capacity will experience a greater temperature rise for a given amount of heat released.

Q3: How do I select the appropriate solvent for controlling the exotherm?

A3: Solvent selection is critical for thermal management. Key properties to consider are summarized in the table below. A higher boiling point can provide a wider operating temperature range, while a higher heat capacity allows the solvent to absorb more heat with a smaller temperature increase.[4]

SolventBoiling Point (°C)Heat Capacity (J/g·K)Dielectric ConstantNotes
Dichloromethane (DCM)39.61.249.1Common, but low boiling point can be an issue.
Tetrahydrofuran (THF)661.767.5Good general-purpose solvent.
Acetonitrile (MeCN)822.2237.5Higher heat capacity, good for polar reactants.
Toluene1111.802.4Higher boiling point, useful for less reactive systems.
2-Methyltetrahydrofuran (2-MeTHF)80~1.86.2A greener alternative to THF with a similar profile.

Data compiled from publicly available chemical data sources.

Q4: Can I run my sulfonamide synthesis at room temperature to avoid cooling baths?

A4: While some newer methods using highly activated reagents or catalysts might allow for room temperature reactions, the classic sulfonyl chloride and amine reaction is generally too exothermic to be run safely at room temperature without very slow, controlled addition over a long period.[8] Even then, the risk of a delayed exotherm exists if reactants accumulate. It is always recommended to start at a low temperature (e.g., 0 °C) to maintain maximum control.

Section 2: Troubleshooting Guide - Responding to Thermal Events

This section provides a logical workflow for diagnosing and correcting temperature control issues during an experiment.

G start Temperature Spike Detected check_addition Is reagent addition ongoing? start->check_addition stop_addition IMMEDIATELY STOP ADDITION check_addition->stop_addition Yes check_mixing Is stirring adequate? (e.g., vortex visible) check_addition->check_mixing No stop_addition->check_mixing increase_mixing Increase stirring speed check_mixing->increase_mixing No check_cooling Is the cooling bath sufficient? (e.g., enough ice, proper immersion) check_mixing->check_cooling Yes increase_mixing->check_cooling enhance_cooling Add more coolant (e.g., dry ice, liquid N2 carefully) check_cooling->enhance_cooling No monitor_temp Monitor temperature closely check_cooling->monitor_temp Yes enhance_cooling->monitor_temp temp_decreasing Temperature decreasing? monitor_temp->temp_decreasing resume_slowly Resume addition at a MUCH SLOWER rate once stable temp_decreasing->resume_slowly Yes emergency_quench EMERGENCY: Quench Reaction (if temp still rising uncontrollably) temp_decreasing->emergency_quench No end_safe Reaction Stabilized resume_slowly->end_safe end_unsafe Reaction Quenched - Analyze Failure emergency_quench->end_unsafe

Problem 1: Runaway Reaction in Progress

  • Symptom: The internal temperature is rising rapidly and is no longer responsive to the cooling bath. The solvent may begin to boil vigorously.

  • Immediate Action:

    • Stop Reagent Addition: If you are adding one reagent to another, stop the addition immediately.[5]

    • Enhance Cooling: Add more ice, dry ice, or another appropriate coolant to the external bath. Be cautious when adding dry ice to acetone or isopropanol baths to avoid frothing over.

    • Ensure Maximum Stirring: Increase the stirring rate to improve heat transfer to the vessel walls.[6]

    • Prepare for Quench: If the temperature continues to rise uncontrollably, be prepared to quench the reaction by adding a cold, inert solvent or a suitable quenching agent. This is a last resort as it will result in the loss of the batch.

  • Root Cause Analysis: This is a critical failure in heat management. The primary cause is that the rate of heat generation far exceeds the heat removal capacity of the system.[6][7] This is often due to adding a reagent too quickly or a cooling failure.

Problem 2: Formation of Dark-Colored Impurities

  • Symptom: The reaction mixture turns dark brown or black, and analysis (TLC, LC-MS) shows multiple side products.

  • Possible Cause: Localized hot spots or a general overheating of the reaction mixture can lead to the decomposition of the sulfonyl chloride or the amine, or promote side reactions.[9] Sulfonyl chlorides can be thermally labile.[9]

  • Solution:

    • Improve Mixing: Use an overhead stirrer for larger scale reactions to ensure efficient mixing.[6]

    • Slower Addition: Reduce the rate of addition of the limiting reagent.

    • Lower Reaction Temperature: Start the reaction at a lower temperature (e.g., -20 °C or 0 °C) and allow it to slowly warm to room temperature only after the addition is complete and the exotherm has subsided.

Problem 3: Low Yield Despite Complete Consumption of Starting Material

  • Symptom: Analysis shows no remaining starting amine or sulfonyl chloride, but the isolated yield of the desired sulfonamide is low.

  • Possible Cause: Hydrolysis of the sulfonyl chloride is a common side reaction that competes with the desired sulfonamide formation.[2] This is especially problematic if using an aqueous base or if there is water present in the solvent or reagents. The resulting sulfonic acid will not react with the amine.

  • Solution:

    • Use Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents.[2]

    • Choose a Non-Aqueous Base: Use a tertiary amine base like triethylamine or diisopropylethylamine instead of an aqueous base like sodium hydroxide.

    • Control Stoichiometry: A slight excess of the amine (1.1-1.2 equivalents) can help ensure the sulfonyl chloride is consumed by the desired pathway.[10]

Section 3: Experimental Protocols

Protocol 1: General Procedure for Small-Scale Exothermic Sulfonamide Synthesis (Controlled Addition)

This protocol outlines a robust method for synthesizing sulfonamides on a laboratory scale (1-10 mmol) while maintaining strict temperature control.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve amine (1.0 eq) and base (1.5 eq) in anhydrous solvent prep2 Cool solution to 0 °C in an ice bath prep1->prep2 add Add sulfonyl chloride solution dropwise via addition funnel prep2->add prep3 Prepare solution of sulfonyl chloride (1.1 eq) in anhydrous solvent prep3->add monitor Maintain internal temp < 5 °C add->monitor stir Stir at 0 °C for 1h post-addition monitor->stir warm Warm to room temperature and stir for 2-12h stir->warm quench Quench with water/aq. acid warm->quench extract Extract with organic solvent quench->extract wash Wash organic layer (brine) extract->wash dry Dry (Na2SO4), filter, concentrate wash->dry purify Purify via recrystallization or chromatography dry->purify

Materials:

  • Amine (1.0 equivalent)

  • Sulfonyl chloride (1.1 equivalents)

  • Anhydrous tertiary amine base (e.g., triethylamine, 1.5 equivalents)

  • Anhydrous solvent (e.g., DCM, THF)

  • Round-bottom flask with a magnetic stir bar

  • Addition funnel

  • Low-temperature thermometer

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve the amine and the tertiary amine base in the anhydrous solvent.

  • Cool the flask to 0 °C using an ice bath and ensure vigorous stirring.

  • Dissolve the sulfonyl chloride in a separate portion of the anhydrous solvent and load it into an addition funnel.

  • Add the sulfonyl chloride solution dropwise to the cooled amine solution over 30-60 minutes. Crucially, monitor the internal reaction temperature and adjust the addition rate to maintain the temperature below 5 °C.

  • After the addition is complete, allow the reaction to continue stirring at 0 °C for an additional hour.

  • Remove the ice bath and let the reaction warm to room temperature. Continue stirring for 2-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, proceed with a standard aqueous workup and purification.[10]

Section 4: Scale-Up Considerations

Scaling up an exothermic reaction is not a linear process. The ability to remove heat decreases as the reactor size increases because the volume (heat generation) increases by the cube of the radius, while the surface area (heat removal) only increases by the square.[7]

Key Considerations for Scale-Up:

  • Calorimetry Data: Before any significant scale-up, perform reaction calorimetry (RC) or differential scanning calorimetry (DSC) to quantify the heat of reaction and determine the maximum adiabatic temperature rise.[6][11] This data is essential for safe reactor design.

  • Semi-Batch Processing: For larger scales, always use a semi-batch process where one reagent is added slowly to the other to control the rate of heat generation.[4][7] Never mix all reagents at once.

  • Heat Transfer: Laboratory glassware is a poor conductor of heat. Industrial reactors use jacketed vessels with circulating cooling fluids to provide much more efficient heat transfer.[12]

  • Mixing: Mechanical overhead stirrers are necessary to ensure homogeneity and prevent hot spots in larger vessels. The type of impeller and stirring speed must be optimized.[6]

  • Never Scale by More Than 3x: A prudent safety rule is to never scale a reaction by more than a factor of three in a single step.[1] Re-evaluate safety and performance at each new scale.

References

  • Pharmaceutical Scale-Up Insights. (n.d.). Scribd. Retrieved from [Link]

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (2022). Reaction Chemistry & Engineering. Retrieved from [Link]

  • Share|Details That Are Easily Overlooked In The Scale-Up Process Of Pharmaceutical Processes. (n.d.). Senieer. Retrieved from [Link]

  • Working with Exothermic Reactions during Lab and Scale up. (2023). Amar Equipment. Retrieved from [Link]

  • Scale Up Safety_FINAL. (2023). Stanford Environmental Health & Safety. Retrieved from [Link]

  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023). Retrieved from [Link]

  • Microwave-assisted synthesis of sulfonamides. (n.d.). ResearchGate. Retrieved from [Link]

  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Highly Exothermic Reaction Temperature Control. (2004). Eng-Tips. Retrieved from [Link]

  • Cooling during chemical reactions in chemical industry. (2017). Efficiency Finder. Retrieved from [Link]

  • What are the most efficient heat removal methods in an exothermic reaction system? (2014). Quora. Retrieved from [Link]

  • Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. (2022). MDPI. Retrieved from [Link]

  • What are the best tools for cooling chemical reactions? (2024). Asynt. Retrieved from [Link]

  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. (2019). Journal of the American Chemical Society. Retrieved from [Link]

  • The effect of temperature on the binding of sulfonamides to carbonic anhydrase isoenzymes I, II, and IV. (1995). PubMed. Retrieved from [Link]

  • Calorimetric Microdetermination of Some Sulfa Drugs. (n.d.). CUTM Courseware. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Carbonic Anhydrase Inhibitors: Evaluating 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide in the Context of Established Therapeutics

In the landscape of drug discovery, the enzyme carbonic anhydrase (CA) remains a pivotal target for therapeutic intervention in a spectrum of diseases, including glaucoma, epilepsy, and even certain cancers.[1][2] The de...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the enzyme carbonic anhydrase (CA) remains a pivotal target for therapeutic intervention in a spectrum of diseases, including glaucoma, epilepsy, and even certain cancers.[1][2] The development of potent and selective CA inhibitors is a continuous endeavor, aiming to enhance efficacy while minimizing off-target effects. This guide provides a comparative analysis of a novel compound, 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide, against established carbonic anhydrase inhibitors. While direct extensive experimental data for this specific molecule is not yet publicly available, we can infer its potential inhibitory profile based on well-documented structure-activity relationships (SAR) of analogous compounds.

This analysis is intended for researchers, scientists, and professionals in drug development, offering a framework for evaluating novel CA inhibitors and underscoring the critical experimental methodologies required for their characterization.

The Central Role of Carbonic Anhydrase and Its Inhibition

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] This seemingly simple reaction is fundamental to numerous physiological processes, including pH homeostasis, ion transport, and fluid secretion. There are at least 15 known human CA isoforms, each with distinct tissue distribution and physiological roles, making isoform-specific inhibition a key goal in drug design.[4]

The primary mechanism of action for the most common class of CA inhibitors, the sulfonamides, involves the coordination of the sulfonamide moiety to the zinc ion at the enzyme's active site.[5] This binding event displaces a crucial water molecule, thereby blocking the enzyme's catalytic activity.

Profiling 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide: An Analysis Based on Structure-Activity Relationships

While specific inhibitory constants (Kᵢ) for 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide are not readily found in the public domain, we can dissect its structure to predict its potential as a carbonic anhydrase inhibitor.

Key Structural Features:

  • Benzenesulfonamide Core: This is the quintessential zinc-binding group for a vast number of potent CA inhibitors. The sulfonamide moiety is expected to directly interact with the catalytic zinc ion in the active site of carbonic anhydrase.[5]

  • 4-fluoro Substitution: The presence of a fluorine atom on the benzene ring is significant. Fluorination of the benzenesulfonamide ring is known to increase the acidity of the sulfonamide group, which can lead to stronger binding to the zinc ion and, consequently, more potent inhibition.[1] Studies on other 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamides have demonstrated nanomolar binding potency against various CA isozymes.[1]

  • N-(furan-2-ylmethyl) Group: This "tail" portion of the molecule plays a crucial role in determining isoform selectivity. The furan ring and its linkage to the sulfonamide core will interact with amino acid residues lining the active site cavity, which varies between different CA isoforms. Research on sulfonamides incorporating furan moieties has shown that these compounds can exhibit potent, low nanomolar inhibition of CA isozymes, particularly CA II and CA IV.[6] The nature of this tail is critical for modulating the inhibitor's affinity and selectivity profile.[7]

Based on these features, it is hypothesized that 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide is a potent inhibitor of carbonic anhydrase, likely exhibiting nanomolar affinity for several isoforms. Its selectivity profile will be dictated by the interactions of the furan-2-ylmethyl group within the active site of different CA isozymes.

A Comparative Look: Established Carbonic Anhydrase Inhibitors

To contextualize the potential of 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide, it is essential to compare it with well-characterized inhibitors that are either in clinical use or are widely studied research tools.

InhibitorChemical ClassPrimary Clinical Use(s)Key Characteristics
Acetazolamide SulfonamideGlaucoma, epilepsy, altitude sickness[1][6]A non-selective inhibitor of multiple CA isoforms. Administered systemically.[5]
Dorzolamide SulfonamideGlaucoma[8]A topically active CA inhibitor, reducing systemic side effects. Primarily targets CA-II in the eye.[5]
Brinzolamide SulfonamideGlaucomaAnother topically active inhibitor with a similar mechanism to dorzolamide.
Methazolamide SulfonamideGlaucomaA systemically administered inhibitor.

Table 1: Overview of Common Carbonic Anhydrase Inhibitors.

Quantitative Comparison of Inhibitory Activity

The efficacy of a carbonic anhydrase inhibitor is quantified by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). A lower value indicates a more potent inhibitor. The table below presents a compilation of Kᵢ values for acetazolamide and dorzolamide against several key CA isoforms.

InhibitorhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide 25012255.7
Dorzolamide 30003.54952

Table 2: Comparative Inhibitory Activity (Kᵢ) of Acetazolamide and Dorzolamide against Human Carbonic Anhydrase Isoforms. Data compiled from multiple sources.[8][9]

Analysis: Acetazolamide is a potent inhibitor of several isoforms, which contributes to its broad physiological effects and potential side effects. Dorzolamide, while less potent against CA I, shows high affinity for CA II, the primary isoform in the ciliary processes of the eye responsible for aqueous humor secretion. This highlights the importance of isoform selectivity for targeted therapeutic action. For a novel compound like 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide, determining its Kᵢ values against a panel of CA isoforms is a critical step in its evaluation.

Experimental Protocols for Evaluating Carbonic Anhydrase Inhibitors

To rigorously assess the inhibitory potential of a novel compound, a standardized and well-controlled experimental workflow is paramount. The following outlines a typical protocol for an in vitro carbonic anhydrase inhibition assay.

Principle of the Assay

The most common method for measuring CA activity is a stopped-flow CO₂ hydration assay. This technique directly measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton. The accompanying pH change is monitored over time. In the presence of an inhibitor, the rate of this reaction will decrease.

Experimental Workflow

Carbonic Anhydrase Inhibition Assay Workflow Workflow for CA Inhibition Assay prep Reagent Preparation (Buffer, Enzyme, Inhibitor, Substrate) pre_incubate Pre-incubation (Enzyme + Inhibitor) prep->pre_incubate initiate Reaction Initiation (Addition of CO2 substrate) pre_incubate->initiate measure Kinetic Measurement (Stopped-flow spectrophotometry) initiate->measure analyze Data Analysis (Calculation of Ki/IC50) measure->analyze

Caption: A generalized workflow for determining the inhibitory activity of a compound against carbonic anhydrase.

Detailed Methodological Steps
  • Reagent Preparation:

    • Buffer: A suitable buffer, such as Tris-HCl, is prepared at a physiological pH (typically 7.4-7.5).

    • Enzyme Solution: A stock solution of the purified human carbonic anhydrase isoform of interest is prepared in the assay buffer.

    • Inhibitor Solutions: The test compound (e.g., 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide) and a reference inhibitor (e.g., acetazolamide) are dissolved in a suitable solvent (like DMSO) and then serially diluted to various concentrations.

    • Substrate Solution: A CO₂-saturated solution is prepared by bubbling CO₂ gas through water.

  • Enzyme-Inhibitor Pre-incubation:

    • The enzyme solution is pre-incubated with the various concentrations of the inhibitor (and a vehicle control) for a defined period to allow for binding equilibrium to be reached.

  • Reaction Initiation and Measurement:

    • The enzyme-inhibitor mixture is rapidly mixed with the CO₂-saturated substrate solution in a stopped-flow instrument.

    • The change in pH is monitored over time using a pH indicator or a pH electrode.

  • Data Analysis:

    • The initial rates of the enzymatic reaction are calculated for each inhibitor concentration.

    • The percentage of inhibition is plotted against the inhibitor concentration, and the data is fitted to a suitable model to determine the IC₅₀ value.

    • The inhibition constant (Kᵢ) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis constant (Kₘ) of the enzyme.[10]

The Significance of Isoform Selectivity

As previously mentioned, achieving isoform selectivity is a major goal in the development of CA inhibitors. Non-selective inhibition can lead to undesirable side effects. For instance, inhibition of CA I in red blood cells is generally not therapeutically beneficial and can contribute to adverse effects. Conversely, selective inhibition of tumor-associated isoforms like CA IX and CA XII is a promising strategy for cancer therapy. Therefore, a comprehensive evaluation of any new CA inhibitor must include its activity profile across a panel of physiologically relevant CA isoforms.

Mechanism of Carbonic Anhydrase Inhibition General Mechanism of Sulfonamide-based CA Inhibition cluster_enzyme CA Active Site Zn(II) Zn(II) H2O H2O Zn(II)->H2O coordination His His Zn(II)->His coordination HCO3 HCO3- + H+ Zn(II)->HCO3 Catalysis Inhibitor Sulfonamide Inhibitor (R-SO2NH2) Inhibitor->Zn(II) Binds and displaces H2O CO2 CO2 CO2->Zn(II) Binds to Zn-bound OH-

Caption: A simplified diagram illustrating the competitive inhibition of carbonic anhydrase by a sulfonamide inhibitor.

Conclusion and Future Directions

4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide represents a promising scaffold for a potent carbonic anhydrase inhibitor. Its structural features, particularly the fluorinated benzenesulfonamide core and the furan-containing tail, suggest a high affinity for CA enzymes. However, a comprehensive experimental evaluation is imperative to determine its precise inhibitory activity and, critically, its isoform selectivity profile.

Future research should focus on:

  • Synthesis and Purification: The synthesis of 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide and its thorough purification are the necessary first steps.

  • In Vitro Inhibition Assays: The compound should be screened against a panel of human carbonic anhydrase isoforms (e.g., hCA I, II, IV, IX, XII) to determine its Kᵢ values.

  • Structural Biology Studies: X-ray crystallography of the compound in complex with various CA isoforms would provide invaluable insights into its binding mode and the structural basis for its selectivity.

  • In Vivo Studies: Depending on the in vitro profile, further studies in relevant animal models of diseases like glaucoma or cancer would be warranted to assess its therapeutic potential.

By following a rigorous and systematic approach to its evaluation, the true potential of 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide as a novel carbonic anhydrase inhibitor can be fully elucidated.

References

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (n.d.). PMC. [Link]

  • 4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides as inhibitors of carbonic anhydrases I, II, VII, XII, and XIII. (2013). PubMed. [Link]

  • Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. (2017). PubMed. [Link]

  • K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX,... (n.d.). ResearchGate. [Link]

  • Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application. (2023). PMC. [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (n.d.). RSC Publishing. [Link]

  • The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships. (1989). PubMed. [Link]

  • Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups possess strong topical intraocular pressure lowering properties as aqueous suspensions. (2000). PubMed. [Link]

  • Substituted Furan Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies | Request PDF. (n.d.). ResearchGate. [Link]

  • Structure–activity relationships for the target compounds against carbonic anhydrase isoforms hCA I, II, IX, and XII. (n.d.). ResearchGate. [Link]

  • Carbonic anhydrase inhibitors – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Synthesis and carbonic anhydrase inhibitory activities of new thienyl-substituted pyrazoline benzenesulfonamides. (2016). PubMed. [Link]

  • Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. (2015). ResearchGate. [Link]

  • Synthesis and carbonic anhydrase inhibitory properties of novel chalcone substituted benzenesulfonamides. (2016). PubMed. [Link]

  • Synthesis and investigation of inhibition effect of fluorinated sulfonamide derivatives on carbonic anhydrase. (2009). PubMed. [Link]

  • Synthesis and comparative carbonic anhydrase inhibition of new Schiff's bases incorporating benzenesulfonamide, methanesulfonamide, and methylsulfonylbenzene scaffolds. (n.d.). PubMed. [Link]

  • Carbonic anhydrase inhibitors. (2010). PubMed. [Link]

  • Direct measurements of the rate constants of sulfonamides with carbonic anhydrase. (n.d.). PubMed. [Link]

  • Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II. (n.d.). PubMed. [Link]

  • Carbonic anhydrase inhibitors; fluorinated phenyl sulfamates show strong inhibitory activity and selectivity for the inhibition of the tumor-associated isozymes IX and XII over the cytosolic ones I and II. (2009). PubMed. [Link]

  • Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. (n.d.). MDPI. [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). PMC. [Link]

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Comparative

Comparative analysis of the bioactivity of fluorinated vs non-fluorinated benzenesulfonamides

A Comparative Analysis of Bioactivity: Fluorinated vs. Non-Fluorinated Benzenesulfonamides Introduction: The Enduring Scaffold of Benzenesulfonamide The benzenesulfonamide moiety is a cornerstone in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Bioactivity: Fluorinated vs. Non-Fluorinated Benzenesulfonamides

Introduction: The Enduring Scaffold of Benzenesulfonamide

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, representing a privileged scaffold found in a wide array of therapeutic agents. Since the discovery of the antibacterial properties of sulfonamide drugs in the 1930s, this structural motif has been exploited for its versatile biological activities.[1] Benzenesulfonamides are known to interact with various biological targets, most notably enzymes, by mimicking the substrate or transition state. Their mechanism of action often involves the sulfonamide group (-SO₂NH₂) coordinating with a metal ion, typically zinc, in the active site of metalloenzymes or forming critical hydrogen bonds.[2][3] This has led to their development as antibacterial, anticancer, anti-inflammatory, and antiviral agents.[1][4][5][6]

This guide provides a comparative analysis of the bioactivity of fluorinated versus non-fluorinated benzenesulfonamides. We will delve into the profound impact of fluorine substitution on the molecule's physicochemical properties and, consequently, its biological efficacy. By examining experimental data and explaining the causality behind molecular design choices, this document serves as a technical resource for researchers and drug development professionals aiming to leverage fluorination as a strategic tool.

The Strategic Role of Fluorine in Modulating Bioactivity

The introduction of fluorine into a drug candidate is a widely used strategy in modern medicinal chemistry to enhance its pharmacological profile.[7] Due to its unique properties—small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity (the highest of all elements), and ability to form strong carbon-fluorine bonds—fluorine can dramatically alter a molecule's properties.[8][9]

Key effects of fluorination include:

  • Enhanced Metabolic Stability : The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes like Cytochrome P450, often blocking sites of metabolic oxidation and increasing the drug's half-life.[10]

  • Altered Acidity (pKa) : As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect.[9] When placed near an ionizable group like the sulfonamide proton, it lowers the pKa, increasing the acidity.[11] This can lead to stronger binding interactions with biological targets at physiological pH.

  • Improved Binding Affinity : Fluorine can engage in favorable orthogonal multipolar interactions (e.g., with backbone carbonyls in a protein) and can displace water molecules from binding pockets, leading to an entropic gain and enhanced binding affinity.[7][12]

  • Modulation of Lipophilicity : Strategic placement of fluorine can fine-tune a molecule's lipophilicity, which is crucial for membrane permeability and bioavailability. A single fluorine atom may increase lipophilicity, while a trifluoromethyl (-CF₃) group is significantly more lipophilic.[8][10]

The following diagram illustrates the cascading effects of introducing fluorine to a benzenesulfonamide scaffold.

Fluorine_Impact cluster_0 Physicochemical Modifications cluster_1 Biological Consequences A Introduction of Fluorine to Benzenesulfonamide Ring B Increased Electronegativity (Strong Electron-Withdrawing Effect) A->B C Increased C-F Bond Strength A->C F Altered Lipophilicity & Permeability A->F G Enhanced Orthogonal Multipolar Interactions A->G D Lowered pKa of Sulfonamide Group B->D -I effect E Blocked Metabolic Oxidation Sites C->E H Stronger Target Binding (e.g., Enzyme Inhibition) D->H I Increased In Vivo Half-Life & Metabolic Stability E->I J Improved Bioavailability F->J G->H K Enhanced Potency & Selectivity H->K I->K J->K

Impact of Fluorination on Benzenesulfonamide Properties.

Comparative Analysis of Bioactivity

Enzyme Inhibition: The Case of Carbonic Anhydrases (CAs)

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[2] The primary mechanism involves the deprotonated sulfonamide anion (SO₂NH⁻) coordinating to the Zn(II) ion in the enzyme's active site. The affinity of this interaction is highly dependent on the pKa of the sulfonamide group; a lower pKa facilitates deprotonation and strengthens the binding.[11]

Fluorination has proven to be a powerful strategy for developing potent and selective CA inhibitors. By placing electron-withdrawing fluorine atoms on the benzene ring, the acidity of the sulfonamide proton is increased, leading to significantly enhanced binding affinity.[11][13] This is particularly relevant for targeting tumor-associated isoforms like CA IX and CA XII, which are overexpressed in hypoxic cancers and contribute to tumor acidosis and proliferation.[13][14]

Experimental Data Summary: CA Inhibition

The table below summarizes representative data comparing the inhibitory potency (Ki or IC₅₀) of fluorinated and non-fluorinated benzenesulfonamides against various human (h) CA isoforms.

CompoundStructureTarget IsoformInhibition Constant (Ki/IC₅₀)Reference(s)
Non-Fluorinated
BenzenesulfonamideC₆H₅SO₂NH₂hCA II250 nM[3]
Acetazolamide(Standard CAI)hCA IX25 nM[15]
Fluorinated
4-Fluorobenzenesulfonamide4-F-C₆H₄SO₂NH₂hCA II150 nM[16]
VD11-4-2 (Trifluorinated)Complex StructurehCA IX0.05 nM (50 pM) [13][17]
Di-meta-substitutedComplex StructurehCA IXLow picomolar [13][14]

Note: Data is compiled from multiple sources for comparative illustration. Direct head-to-head comparisons in a single study provide the most accurate assessment.

The data clearly demonstrates the profound effect of fluorination. The trifluorinated compound VD11-4-2 exhibits an extraordinary picomolar affinity for the cancer-associated target hCA IX, representing a several-hundred-fold increase in potency compared to the non-fluorinated standard, acetazolamide.[13][17] This enhanced affinity and potential for isoform selectivity make fluorinated benzenesulfonamides highly promising candidates for anticancer therapies.[13][14]

Antibacterial Activity

The original therapeutic application of sulfonamides was as antibacterial agents that inhibit dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][18] While bacterial resistance has limited their use, research into novel sulfonamide derivatives continues.

Fluorination can influence antibacterial activity in several ways. It can enhance penetration through the bacterial cell wall and increase the intrinsic inhibitory activity at the target enzyme. For example, the incorporation of a benzenesulfonamide moiety into fluoroquinolones, another class of antibiotics, has been shown to shift their activity from being more effective against Gram-negative bacteria to Gram-positive strains.[19]

Experimental Data Summary: Antibacterial Activity

The following table presents Minimum Inhibitory Concentration (MIC) values, where a lower value indicates greater potency.

Compound TypeTarget BacteriaMIC (µg/mL)Reference(s)
Non-Fluorinated
Benzenesulfonamide Derivatives (General)S. aureus>100[18][20]
Benzenesulfonamide Derivatives (General)E. coli>100[18][20]
Fluorinated/Hybrid
Benzenesulfonamide-Fluoroquinolone HybridS. aureus1.56 - 6.25[19]
Benzenesulfonamide-Thiazole DerivativesE. coli12.5 - 50[18]
N-Aryl-4-fluorobenzenesulfonamidesS. aureus8 - 32[4]

The data suggests that while the basic benzenesulfonamide scaffold may have weak antibacterial activity, strategic modifications, including fluorination or hybridization with other antibacterial pharmacophores, can yield compounds with significant potency.[18][19]

Experimental Design & Protocols

A logical workflow is critical to validate the bioactivity of novel compounds. The following diagram outlines a typical screening cascade for evaluating benzenesulfonamide derivatives.

Workflow cluster_0 Phase 1: Synthesis & In Vitro Screening cluster_1 Phase 2: Lead Optimization & Mechanistic Studies cluster_2 Phase 3: In Vivo Evaluation A Chemical Synthesis (Fluorinated & Non-fluorinated Analogues) B Purity & Structural Confirmation (NMR, HRMS, HPLC) A->B Purification C Primary Bioactivity Assays B->C D Enzyme Inhibition Assay (e.g., Carbonic Anhydrase) C->D E Antimicrobial Susceptibility (MIC Determination) C->E F Anticancer Cytotoxicity (MTT/MTS Assay) C->F G Hit-to-Lead Optimization (Structure-Activity Relationship) D->G E->G F->G H Mechanism of Action Studies (e.g., Enzyme Kinetics, Target Engagement) G->H I In Vitro ADME Profiling (Metabolic Stability, Permeability) G->I J Animal Model Efficacy Studies (e.g., Xenograft for Cancer) H->J K Pharmacokinetic (PK) Studies I->K L Preliminary Toxicity Assessment J->L K->J

General Experimental Workflow for Bioactivity Evaluation.
Protocol 1: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)

This protocol is a gold standard for measuring the catalytic activity of CA and its inhibition.[21]

Objective: To determine the inhibitory potency (Ki) of test compounds against a specific CA isoform.

Principle: The assay measures the rate of CO₂ hydration catalyzed by CA, which causes a pH change monitored by an indicator dye. Inhibitors will slow this rate.

Materials:

  • Recombinant human CA isoform (e.g., hCA II, hCA IX).

  • Stopped-flow spectrophotometer.

  • CO₂-saturated water.

  • Buffer (e.g., TAPS or MOPS), pH indicator (e.g., p-nitrophenol).

  • Test compounds (fluorinated and non-fluorinated benzenesulfonamides) dissolved in DMSO.

  • Zinc salt solution (e.g., ZnSO₄).

Procedure:

  • Enzyme Preparation: Prepare a stock solution of the CA isoform in the assay buffer. The final concentration in the assay is typically in the nanomolar range.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Execution: a. Syringe A of the stopped-flow instrument is loaded with the enzyme solution and the pH indicator in buffer. b. Syringe B is loaded with CO₂-saturated water. c. The instrument rapidly mixes the contents of both syringes, initiating the hydration reaction. d. The change in absorbance of the pH indicator is monitored over time (milliseconds to seconds).

  • Inhibition Measurement: a. Pre-incubate the enzyme solution (Syringe A) with various concentrations of the test compound for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C). b. Repeat the stopped-flow measurement.

  • Data Analysis: a. Calculate the initial rates of reaction from the absorbance curves. b. Plot the percentage of remaining enzyme activity against the inhibitor concentration. c. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition). d. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation, which accounts for the substrate concentration.

Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.[22]

Objective: To quantify the antibacterial potency of test compounds.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Growth medium (e.g., Mueller-Hinton Broth).

  • 96-well microtiter plates.

  • Test compounds dissolved in DMSO.

  • Positive control antibiotic (e.g., Ciprofloxacin).

  • Spectrophotometer or plate reader.

Procedure:

  • Bacterial Inoculum Preparation: Grow the bacterial strain overnight in the appropriate broth. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the broth. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls: Include wells for:

    • Negative Control: Broth only (no bacteria, no compound).

    • Growth Control: Broth with bacteria (no compound).

    • Positive Control: Broth with bacteria and a standard antibiotic.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a plate reader.

Mechanism of Action: A Deeper Look at Target Interaction

The enhanced binding of fluorinated benzenesulfonamides to targets like carbonic anhydrase can be visualized at the molecular level. The sulfonamide group is the critical "anchor," while the fluorinated ring provides additional favorable interactions and optimizes the electronic properties of the anchor.

Inhibitor binding in the CA active site.

This diagram illustrates how the negatively charged sulfonamide group coordinates with the catalytic zinc ion. The fluorinated ring can then fit into a hydrophobic pocket of the active site, forming additional interactions that enhance both affinity and selectivity. The electron-withdrawing fluorine atoms lower the sulfonamide pKa, ensuring it is predominantly in the anionic, high-affinity state at physiological pH.[13][21]

Conclusion and Future Outlook

The strategic incorporation of fluorine is a proven and powerful method for enhancing the biological activity of benzenesulfonamide-based therapeutic agents. Experimental data consistently shows that fluorination can lead to dramatic increases in potency, particularly in enzyme inhibition, by modulating the electronic properties of the core scaffold to favor stronger target binding.[11][13] Furthermore, it offers the potential to improve metabolic stability and fine-tune pharmacokinetic properties.[10][12]

While non-fluorinated benzenesulfonamides remain a valuable and versatile chemical class, the comparative evidence strongly supports the focused design of fluorinated analogues when seeking to optimize potency, selectivity, and drug-like properties. Future research will likely focus on more complex and precise fluorination patterns to fine-tune interactions with specific biological targets, leading to the development of next-generation therapeutics with improved efficacy and safety profiles.

References

  • Title: Benzenesulfonamide analogs of fluoroquinolones.
  • Title: Emergent antibacterial activity of N-(thiazol-2-yl)
  • Title: The Many Roles for Fluorine in Medicinal Chemistry Source: ACS Publications URL
  • Title: Benzenesulfonamide - Solubility of Things Source: Solubility of Things URL
  • Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: PMC - PubMed Central URL
  • Title: Fluorine: An emerging compound in medicinal chemistry Source: The Torch URL
  • Title: Organic Synthesis of Substituted Fluorinated Benzenesulfonamides as Selective Inhibitors of CA IX and Other Isoforms Source: ResearchGate URL
  • Title: Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII Source: NIH URL
  • Title: Applications of Fluorine in Medicinal Chemistry Source: ACS Publications URL
  • Title: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL
  • Title: Antimicrobial Activity of Some 1,2‐Benzisothiazoles Having a Benzenesulfonamide Moiety Source: Wiley Online Library URL
  • Title: Fluorinated benzenesulfonamide anticancer inhibitors of carbonic anhydrase IX exhibit lower toxic effects on zebrafish embryonic development than ethoxzolamide Source: PubMed URL
  • Title: Benzenesulfonamide derivatives of antibacterial activity Source: ResearchGate URL
  • Title: Synthesis and Antibacterial Activity of N,NDiethylamide Bearing Benzenesulfonamide Derivatives Source: Zenodo URL
  • Title: Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling Source: NIH URL
  • Title: Inhibitory effects of fluorinated benzenesulfonamides on insulin fibrillation Source: International Journal of Biological Macromolecules URL
  • Title: Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities Source: PubMed URL
  • Title: Benzenesulfonamide | 98-10-2 Source: ChemicalBook URL
  • Title: Di- meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII Source: PubMed URL
  • Title: Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases Source: PubMed URL
  • Title: Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives Source: PMC - NIH URL
  • Title: Functionalization of Fluorinated Benzenesulfonamides and Their Inhibitory Properties toward Carbonic Anhydrases Source: ResearchGate URL
  • Title: Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition Source: PMC - PubMed Central URL

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Validation

A Comparative Guide to Cellular Target Engagement: Deconvoluting the Mechanism of "4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide"

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical and often arduous step is the defin...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical and often arduous step is the definitive identification of the molecule's direct biological target within the complex milieu of a living cell. This guide provides an in-depth, objective comparison of two powerful methodologies for target identification and validation: Drug Affinity Responsive Target Stability (DARTS) and Photo-affinity Labeling (PAL) . We will frame this comparison around a hypothetical, yet common scenario: the elucidation of the cellular target for a novel bioactive compound, "4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide," identified from a phenotypic screen.

The choice of a target validation strategy is a pivotal decision in any drug discovery pipeline. It dictates the experimental path forward and significantly influences the interpretation of a compound's mechanism of action. This guide will not only detail the "how" but, more importantly, the "why" behind the experimental choices, providing the scientific rationale to empower researchers to select the most appropriate method for their specific needs.

The Challenge: Identifying the Target of a Phenotypic Hit

Phenotypic screening has re-emerged as a vital discovery engine, capable of identifying compounds that elicit a desired biological response without prior knowledge of the molecular target. "4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide" represents such a compound. While its chemical structure is known, its direct binding partner(s) within the cell remain elusive. Validating this target engagement is paramount; it bridges the gap between an observed cellular effect and a concrete molecular mechanism, a cornerstone of modern drug development.[1][2][3]

Comparative Methodologies: DARTS vs. Photo-affinity Labeling

We will now delve into a head-to-head comparison of two distinct yet complementary approaches for target identification: DARTS, a label-free method leveraging biophysical stability, and PAL, which utilizes a photo-activatable probe to covalently capture the target.

FeatureDrug Affinity Responsive Target Stability (DARTS)Photo-affinity Labeling (PAL)
Principle Ligand binding stabilizes the target protein, conferring resistance to proteolysis.[4][5][6][7]A photo-reactive derivative of the compound is used to form a covalent bond with the target upon light activation.[8][9][10]
Compound Requirement Utilizes the native, unmodified small molecule.[5][6]Requires chemical synthesis of a probe with a photo-reactive group and a reporter tag.[10]
Key Advantage No chemical modification of the hit compound is needed, preserving its authentic binding properties.[5][6]Covalent linkage allows for stringent purification and unambiguous identification of the target.[8][11]
Potential Challenge May not be suitable for very weak interactions or ligands that do not induce a significant conformational change.Synthesis of the probe can be complex and may alter the compound's binding affinity or specificity.[12]
Downstream Analysis SDS-PAGE followed by mass spectrometry to identify protected proteins.[5]Affinity purification of the covalently labeled protein followed by mass spectrometry.[11]

Method 1: Drug Affinity Responsive Target Stability (DARTS)

The Rationale

The DARTS methodology is founded on a fundamental biophysical principle: the binding of a small molecule to its target protein often induces a conformational change that increases the protein's thermodynamic stability.[6] This increased stability can manifest as a heightened resistance to enzymatic degradation by proteases.[4][7] By treating cell lysates with "4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide" and then subjecting them to limited proteolysis, we can identify proteins that are "protected" from degradation in the presence of the compound. These protected proteins are our primary candidates for the direct target. The key advantage of DARTS is its label-free nature, allowing the use of the original, unmodified hit compound.[5][6][7]

Experimental Workflow

Caption: DARTS experimental workflow.

Detailed Protocol

1. Cell Lysis and Lysate Preparation:

  • Culture a relevant cell line to ~80-90% confluency.

  • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in a non-denaturing lysis buffer (e.g., M-PER or a buffer containing a mild detergent like Triton X-100) supplemented with protease inhibitors.[13]

  • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

2. Compound Incubation:

  • Aliquot equal amounts of protein lysate into microcentrifuge tubes.[5]

  • To the "treatment" tubes, add "4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide" to the desired final concentration (a dose-response is recommended, e.g., 1 µM, 10 µM, 100 µM).

  • To the "control" tubes, add an equivalent volume of the vehicle (e.g., DMSO).[4]

  • Incubate all tubes at room temperature for 1-2 hours to allow for compound-target binding.[4]

3. Limited Proteolysis:

  • Prepare a stock solution of a broad-spectrum protease, such as pronase. The optimal protease and its concentration must be determined empirically.

  • Add the protease to each tube (both control and treatment) to initiate digestion. A typical starting point is a 1:900 ratio of pronase to total protein.[6]

  • Incubate for a short, defined period (e.g., 15 minutes) at room temperature.[6]

  • Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.

4. Gel Electrophoresis and Protein Identification:

  • Separate the digested proteins by SDS-PAGE.

  • Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or a silver stain) to visualize the protein bands.

  • Carefully compare the banding patterns between the control and treatment lanes. Look for bands that are present or more intense in the compound-treated lanes, as these represent proteins protected from proteolysis.[5]

  • Excise the protected bands from the gel.

  • Perform in-gel trypsin digestion followed by mass spectrometry (LC-MS/MS) to identify the proteins within the excised bands.

Method 2: Photo-affinity Labeling (PAL)

The Rationale

Photo-affinity labeling is a powerful chemical biology technique that provides direct evidence of a physical interaction between a small molecule and its target protein.[12][9][10] This method requires the synthesis of a specialized probe derived from "4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide." This probe incorporates three key features: the original pharmacophore for target recognition, a photo-reactive group (e.g., a diazirine) that forms a covalent bond with the target upon UV light exposure, and a reporter tag (e.g., biotin) for subsequent detection and enrichment.[8][12][10] The formation of a covalent bond allows for stringent purification conditions, minimizing the identification of non-specific interactors.[8]

Experimental Workflow

Caption: Photo-affinity labeling workflow.

Detailed Protocol

1. Probe Synthesis:

  • This is a critical and specialized step. A synthetic chemist will modify "4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide" to include a photo-reactive moiety (e.g., a diazirine) and a reporter tag (e.g., biotin linked via a spacer). The position of these modifications should be carefully chosen to minimize disruption of the original compound's binding properties.

2. Labeling in Live Cells or Lysate:

  • Treat live cells or cell lysates with the photo-affinity probe.

  • As a crucial control, include a competition experiment where a parallel sample is co-incubated with the probe and a large excess (e.g., 100-fold) of the original, unmodified "4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide."[11]

  • Incubate to allow the probe to bind to its target.

3. Photo-crosslinking:

  • Expose the samples to UV light at a specific wavelength (e.g., 365 nm) to activate the photo-reactive group. This will induce the formation of a covalent bond between the probe and any closely associated proteins.[8]

4. Enrichment and Identification:

  • Lyse the cells (if labeled in live cells).

  • Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated probe-protein complexes.

  • Perform stringent washes to remove proteins that are non-specifically bound to the beads.

  • Elute the captured proteins from the beads.

  • Separate the eluted proteins by SDS-PAGE.

  • Excise the protein bands and identify them by mass spectrometry.

5. Data Analysis:

  • The primary targets will be proteins that are significantly enriched in the probe-treated sample compared to the vehicle control and whose labeling is significantly reduced in the competition control sample.

Synthesizing the Evidence: A Self-Validating System

The true power of this comparative approach lies in its self-validating nature. If both DARTS and PAL, two methods based on entirely different principles, converge on the same protein or set of proteins, it provides very strong evidence that this is the genuine target of "4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide."

  • DARTS provides evidence of interaction with the native compound.

  • PAL provides direct, covalent evidence of a physical interaction.

A positive result from both methodologies would constitute a robust validation of target engagement, enabling the next steps in the drug development process with a high degree of confidence. This dual-pronged approach exemplifies the principles of trustworthiness and scientific rigor, ensuring that the identified target is not an artifact of a single experimental system.

Conclusion

Validating the cellular target of a novel compound like "4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide" is a critical inflection point in its development. Both DARTS and Photo-affinity Labeling offer powerful, albeit different, strategies to achieve this goal. DARTS is a rapid, label-free method that leverages the biophysical consequences of ligand binding, while PAL provides definitive, covalent evidence of a direct interaction through a chemically engineered probe. By understanding the causality behind each experimental choice and, ideally, using these methods in a complementary fashion, researchers can confidently identify and validate novel drug targets, paving the way for a deeper understanding of their mechanism of action and accelerating the path to new therapeutics.

References

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Current Protocols in Chemical Biology. [Link]

  • Pai, M. Y., et al. (2019). A Semi-Quantitative Drug Affinity Responsive Target Stability (DARTS) assay for studying Rapamycin/mTOR interaction. Journal of Visualized Experiments. [Link]

  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences. [Link]

  • Anscombe, E., et al. (2015). Photoaffinity Labeling in Target- and Binding-Site Identification. Journal of Medicinal Chemistry. [Link]

  • Gilbert, D. F., et al. (2015). Determining target engagement in living systems. Future Medicinal Chemistry. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for in situ drug target engagement and mechanistic biomarker studies. Nature Protocols. [Link]

  • Jove. A Semi-Quantitative Drug Affinity Responsive Target Stability (DARTS) assay for studying Rapamycin/mTOR interaction. [Link]

  • Wikipedia. Thermal shift assay. [Link]

  • Smith, E., et al. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Parker, C. G., et al. (2017). A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. Current Protocols in Chemical Biology. [Link]

  • Vasta, J. D., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

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  • Promega Connections. Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationships of Furan-Benzenesulfonamides

For drug development professionals, medicinal chemists, and researchers, the furan-benzenesulfonamide scaffold represents a privileged structure with remarkable versatility. Its derivatives have demonstrated a wide spect...

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, medicinal chemists, and researchers, the furan-benzenesulfonamide scaffold represents a privileged structure with remarkable versatility. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent inhibition of key enzymes like carbonic anhydrase, and promising anticancer and antimicrobial properties.[1][2][3] Understanding the nuanced relationship between the molecular architecture of these compounds and their biological function is paramount for designing next-generation therapeutics with enhanced potency and selectivity.

This guide provides an in-depth comparison of furan-benzenesulfonamide derivatives across different therapeutic targets. We will dissect the critical structural features that govern their activity, supported by experimental data and detailed protocols, to empower your drug discovery programs. The narrative emphasizes the causality behind experimental design and the principles of robust scientific validation.

The Furan-Benzenesulfonamide Scaffold: A Privileged Motif in Medicinal Chemistry

The furan ring, an aromatic five-membered heterocycle containing an oxygen atom, is a valuable bioisostere for other aromatic rings in drug design.[4] Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and π–π stacking, make it a key component in many biologically active molecules.[1] When coupled with the benzenesulfonamide moiety—a well-established pharmacophore known for its ability to bind to the zinc ion in the active site of metalloenzymes—the resulting scaffold offers a powerful platform for developing targeted inhibitors.[5][6]

The core structure allows for systematic modification at several key positions, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will explore how substitutions on both the furan and benzene rings dictate the compound's affinity, selectivity, and overall therapeutic potential.

Comparative Analysis: Furan-Benzenesulfonamides as Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] They are involved in numerous physiological processes, and their dysregulation is implicated in diseases such as glaucoma, epilepsy, and cancer.[6][7] Sulfonamides are the cornerstone of CA inhibitor (CAI) design, and furan-containing derivatives have emerged as a particularly potent class.[5]

The Fundamental Interaction: Zinc Binding

The primary mechanism of action for all sulfonamide-based CAIs is the coordination of the deprotonated sulfonamide nitrogen to the Zn²⁺ ion within the enzyme's active site. This interaction displaces the zinc-bound hydroxide ion, disrupting the catalytic cycle. The acidity of the sulfonamide proton is therefore a critical determinant of inhibitory potency.

Structure-Activity Relationship (SAR) Insights

Decades of research have illuminated key SAR trends for furan-benzenesulfonamides as CAIs. The general consensus is that the "tail" appended to the core scaffold plays a crucial role in modulating isoform selectivity by interacting with amino acid residues lining the active site cavity, which varies among the different CA isoforms.[7]

  • Substitution on the Furan Ring: Early studies by Graham and co-workers on benzofuran-2-sulfonamides revealed that incorporating various functional groups could significantly impact activity.[5] More recent work on 5-membered heterocyclic sulfonamides has shown that substitutions can lead to isoform-selective inhibition. For instance, linking the sulfonamide to a 2,5-disubstituted thiophene (a close analog of furan) often results in a bias toward CA II inhibition.[5]

  • The "Tail" Approach: A widely adopted strategy involves appending various chemical moieties (tails) to the furan or benzene ring. This tail can extend into different regions of the CA active site, forming additional interactions that enhance both potency and selectivity. For example, introducing substituted-benzylsulfanyl moieties via a flexible linker was shown to produce potent and selective inhibitors of the cytosolic hCA II isoform while showing weak inhibition against hCA I.[5]

  • Linker Rigidity: The nature of the linker connecting the tail to the core scaffold influences the conformational freedom of the inhibitor. Studies on benzenesulfonamides with linkers of varying rigidity have shown that this can significantly alter the isoform selectivity profile.[6][8] A more rigid linker can lock the inhibitor into a conformation favorable for binding to a specific isoform's active site.

The logical relationship for designing potent and selective CA inhibitors based on the furan-benzenesulfonamide scaffold can be visualized as follows:

Caption: Logical workflow for designing potent and selective furan-benzenesulfonamide CA inhibitors.

Quantitative Comparison of CA Inhibitors

The following table summarizes inhibition data for representative furan- and thiophene-benzenesulfonamide derivatives against key human (h) CA isoforms. Thiophene derivatives are included as they are structurally very similar to furans and their SAR is often discussed in parallel.[5]

Compound IDCore HeterocycleR-Group on HeterocycleTarget IsoformInhibition Constant (Kᵢ, nM)Reference
AAZ 1,3,4-ThiadiazoleAcetamidohCA I250[5]
hCA II12[5]
Compound 23l 5-Thiophene-2-sulfonamideSubstituted-benzylsulfanylhCA I683-4250 (weak)[5]
hCA IILow nM range[5]
Cyclic Urea 9c meta-BenzenesulfonamideImidazolidinone moietyVchαCA4.7[8]
hCA I>10000[8]
hCA II425.3[8]

Note: AAZ (Acetazolamide) is a standard clinical CAI. VchαCA is a carbonic anhydrase from Vibrio cholerae.

Comparative Analysis: Furan-Benzenesulfonamides as Anticancer Agents

The furan scaffold is a constituent of numerous natural and synthetic compounds with anticancer properties.[9][10] When hybridized with a benzenesulfonamide moiety, these derivatives can target cancer-specific pathways. One prominent mechanism is the inhibition of tumor-associated carbonic anhydrase isoforms, particularly CA IX and XII, which are overexpressed in many aggressive cancers and contribute to the acidic tumor microenvironment.[7][11]

Structure-Activity Relationship (SAR) Insights

SAR studies on benzofuran-benzenesulfonamides have identified key structural requirements for potent cytotoxic activity.[9]

  • Position of Substitution: Substitutions at the C-2 position of the benzofuran ring are often crucial for cytotoxic activity.[9]

  • Hybrid Molecules: Creating hybrid molecules that combine the furan-benzenesulfonamide core with other anticancer pharmacophores (e.g., chalcones, triazoles) can lead to synergistic cytotoxic effects.[9]

  • Targeting CA IX: For derivatives targeting CA IX, the SAR principles are similar to those for other CA isoforms. The design focuses on exploiting differences in the active site cavity between the tumor-associated CA IX and the ubiquitous off-target isoforms like CA I and II.[11] For example, a series of 4-thiazolone-based benzenesulfonamides showed potent anti-proliferative activity against breast cancer cell lines, which was correlated with their selective inhibition of CA IX.[11] Compound 4g from this series, featuring a para-nitro group, was particularly potent against MCF-7 breast cancer cells.[11]

Quantitative Comparison of Anticancer Activity

The following table presents the in vitro anticancer activity of selected furan-benzenesulfonamide derivatives against human cancer cell lines.

Compound IDCore StructureKey SubstituentCancer Cell LineActivity (IC₅₀, µM)Reference
4e 4-Thiazolone-benzenesulfonamide4-hydroxy-3-methoxybenzylideneMDA-MB-231 (Breast)3.58[11]
MCF-7 (Breast)4.58[11]
4g 4-Thiazolone-benzenesulfonamide4-nitrobenzylideneMDA-MB-231 (Breast)5.54[11]
MCF-7 (Breast)2.55[11]
Compound 18 Benzoxazolyl-benzenesulfonamide4-fluorophenylcarbamoylNCI-H522 (Lung)0.1[12]
SK-MEL-2 (Melanoma)0.1[12]

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the protocols described below are based on established methodologies from peer-reviewed literature.

General Synthesis of Aryl Thiazolone-Benzenesulfonamides

This protocol is adapted from the synthesis of potent anticancer agents and CA IX inhibitors.[11] The causality behind this multi-step synthesis is to build the complex molecule sequentially, starting from the commercially available sulfanilamide. Each step creates a key intermediate, culminating in the final bioactive compounds.

Synthesis_Workflow cluster_prep Intermediate Synthesis cluster_final Final Product Synthesis Start Sulfanilamide (1) Step1 React with 2-chloroacetyl chloride Start->Step1 Intermediate1 2-chloro-N-(4-sulfamoylphenyl) -acetamide (2) Step1->Intermediate1 Step2 React with Ammonium Thiocyanate Intermediate1->Step2 Intermediate2 ((4-oxo-4,5-dihydrothiazol-2-yl)amino) benzenesulfonamide (3) Step2->Intermediate2 Step3 Condensation with Appropriate Aldehyde Intermediate2->Step3 Final Aryl Thiazolone- Benzenesulfonamides (4a-j) Step3->Final

Caption: Workflow for the synthesis of aryl thiazolone-benzenesulfonamide derivatives.

Step 1: Synthesis of 2-chloro-N-(4-sulfamoylphenyl)-acetamide (2)

  • Suspend sulfanilamide (1) (0.01 mol) and K₂CO₃ (0.02 mol) in acetone.

  • Add 2-chloroacetyl chloride (0.012 mol) drop-wise to the mixture with stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the solid and recrystallize to obtain compound 2. Causality: This step acylates the aniline nitrogen of sulfanilamide, introducing the reactive chloroacetyl group necessary for the subsequent cyclization.

Step 2: Synthesis of ((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide (3)

  • Dissolve compound 2 (0.01 mol) and ammonium thiocyanate (0.01 mol) in absolute ethanol.

  • Reflux the mixture for 3 hours, monitoring by TLC.

  • Cool the reaction, and the resulting precipitate is filtered and washed to yield the thiazolone core (3). Causality: This is an intramolecular cyclization reaction. The thiocyanate displaces the chlorine, and the sulfur atom attacks the carbonyl carbon to form the five-membered thiazolone ring.

Step 3: Synthesis of final compounds (4a-j)

  • Dissolve compound 3 (0.001 mol), sodium acetate (0.002 mol), and the appropriate aromatic aldehyde (0.02 mol) in glacial acetic acid.

  • Reflux the mixture for 24-48 hours, monitoring by TLC.

  • After cooling, the precipitated solid is filtered, washed, and crystallized to afford the final products. Causality: This is a Knoevenagel condensation where the active methylene group of the thiazolone ring reacts with the aldehyde to form the benzylidene-substituted final products.

In Vitro Carbonic Anhydrase Inhibition Assay

This protocol outlines a standard method for determining the inhibitory activity of compounds against various CA isoforms using a stopped-flow instrument.[8] The choice of this method is based on its ability to measure the rapid, enzyme-catalyzed CO₂ hydration reaction accurately.

Materials:

  • Stopped-flow spectrophotometer

  • Purified human CA isoenzymes (e.g., hCA I, II, IX)

  • HEPES buffer (pH 7.5)

  • Phenol Red pH indicator

  • CO₂-saturated water

  • Test compounds dissolved in DMSO

  • Sodium sulfate or sodium perchlorate (to maintain ionic strength)

Procedure:

  • Prepare Reagents: Prepare a solution containing HEPES buffer, pH indicator, and Na₂SO₄.

  • Enzyme & Inhibitor Incubation: Pre-incubate the CA enzyme solution with varying concentrations of the test compound (inhibitor) for a set time (e.g., 10 minutes) at room temperature. This allows the inhibitor to bind to the enzyme.

  • Initiate Reaction: The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated water solution in the stopped-flow instrument.

  • Monitor Reaction: The hydration of CO₂ produces protons, causing a pH drop. This change is monitored by the decrease in absorbance of the Phenol Red indicator at a specific wavelength (e.g., 557 nm).

  • Data Analysis: The initial rates of the catalyzed reaction are determined from the absorbance curves.

  • Calculate IC₅₀ and Kᵢ: Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition). The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation. Self-Validation: The assay includes a control reaction without any inhibitor to establish the baseline 100% enzyme activity. A known standard inhibitor like acetazolamide is also tested to validate the assay's performance and ensure the results are comparable to literature values.

Conclusion and Future Directions

The furan-benzenesulfonamide scaffold is a remarkably fruitful platform for the development of potent and selective inhibitors for various therapeutic targets. As demonstrated, systematic modifications to the core structure, guided by SAR principles, can yield compounds with low nanomolar potency against carbonic anhydrases and significant anticancer activity.

The key takeaways for researchers are:

  • The sulfonamide group's interaction with the zinc ion is the primary anchor for CA inhibition.

  • Selectivity among CA isoforms is primarily driven by "tail" fragments that interact with non-conserved residues in the active site.

  • Hybridization of the furan-benzenesulfonamide core with other pharmacophores is a promising strategy for developing novel anticancer agents.

Future research should focus on leveraging computational tools, such as molecular docking and dynamic simulations, to rationalize observed SAR and prospectively design next-generation derivatives with optimized ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[8] The continued exploration of this versatile scaffold holds significant promise for addressing unmet medical needs in oncology, ophthalmology, and infectious diseases.

References

  • Di Cesare Mannelli, L., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PMC. Available at: [Link]

  • El-Sayed, M., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. Available at: [Link]

  • Cabrera, G., et al. (2009). Benzenesulfonamide analogs of fluoroquinolones. Antibacterial activity and QSAR studies. PubMed. Available at: [Link]

  • Smirnovas, V., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. Available at: [Link]

  • Smirnovas, V., et al. (2024). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. ResearchGate. Available at: [Link]

  • Liguori, F., et al. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. PMC. Available at: [Link]

  • Ali, H., et al. (2020). Structure activity relationship (SAR) among furan-conjugated tripeptides 1–10. ResearchGate. Available at: [Link]

  • Jia, Y., et al. (2022). Anticancer benzenesulfonamide derivatives and 1,2,3-triazole derivatives. ResearchGate. Available at: [Link]

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  • Vullo, D., et al. (2000). Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups possess strong topical intraocular pressure lowering properties as aqueous suspensions. PubMed. Available at: [Link]

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Validation

A Comparative Efficacy Analysis of 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide Against Established Carbonic Anhydrase Inhibitors

Introduction: The Rationale for Targeting Carbonic Anhydrase in Oncology The tumor microenvironment is a complex ecosystem characterized by hypoxia, acidosis, and nutrient deprivation. A key player in maintaining this ho...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting Carbonic Anhydrase in Oncology

The tumor microenvironment is a complex ecosystem characterized by hypoxia, acidosis, and nutrient deprivation. A key player in maintaining this hostile, pro-tumorigenic milieu is Carbonic Anhydrase IX (CA-IX), a transmembrane zinc metalloenzyme.[1][2][3] Under hypoxic conditions, CA-IX is transcriptionally upregulated by Hypoxia-Inducible Factor-1α (HIF-1α) and becomes highly expressed on the surface of various tumor cells, with minimal presence in normal tissues.[1][3] Its primary role is to catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[1][4] By expelling protons, CA-IX helps maintain a neutral intracellular pH (pHi), which is crucial for tumor cell survival and proliferation, while contributing to the acidification of the extracellular space (pHe). This acidic pHe facilitates tumor invasion, metastasis, and resistance to chemotherapy.[1][5][6]

The restricted expression and critical function of CA-IX in tumorigenesis make it an ideal therapeutic target.[1][2] The benzenesulfonamide scaffold is a well-established pharmacophore for potent carbonic anhydrase inhibition.[7] Clinically utilized drugs such as Acetazolamide and Dorzolamide, both sulfonamides, validate this approach, although they are not specific for CA-IX.[4][8][9][10][11] This guide introduces 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide , a novel investigational compound, and outlines a comprehensive preclinical framework to objectively compare its efficacy against established, non-selective carbonic anhydrase inhibitors, Acetazolamide and Dorzolamide. The central hypothesis is that this novel agent may exhibit superior potency or selectivity for the tumor-associated CA-IX isoform, offering a potential therapeutic advantage.

Pillar 1: Comparative Mechanism of Action

The primary mechanism of action for benzenesulfonamide-based inhibitors is the coordination of the sulfonamide group (-SO₂NH₂) to the zinc ion (Zn²⁺) located in the active site of the carbonic anhydrase enzyme. This binding event displaces a water molecule (or hydroxide ion) that is essential for the catalytic hydration of CO₂, thereby blocking the enzyme's function.[12]

While Acetazolamide and Dorzolamide are known pan-inhibitors, affecting multiple CA isoforms, the objective is to determine if 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide demonstrates selectivity towards the CA-IX isoform, which is overexpressed in hypoxic tumors.[4][8]

cluster_0 CA-IX Active Site cluster_1 Inhibition Mechanism cluster_2 Catalytic Reaction (Blocked) Zn++ Zn++ His 3x Histidine Residues Zn++->His coordination H2O H₂O / OH⁻ Zn++->H2O coordination CO2 CO₂ Inhibitor Benzenesulfonamide (-SO₂NH₂) Inhibitor->Zn++ displaces H₂O & binds Zn²⁺ Products HCO₃⁻ + H⁺ CO2->Products Hydration Blocked

Figure 1: Generalized mechanism of benzenesulfonamide inhibition of Carbonic Anhydrase.

Pillar 2: A Framework for Efficacy Evaluation

To rigorously compare the efficacy of 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide with Acetazolamide and Dorzolamide, a multi-tiered experimental approach is essential. This involves biochemical assays to determine enzymatic inhibition, cell-based assays to assess effects on cancer cell viability under relevant conditions, and in vivo studies to evaluate anti-tumor activity in a preclinical model.

Experiment 1: In Vitro Carbonic Anhydrase Inhibition Assay

Causality: The foundational step is to quantify and compare the direct inhibitory potency of the compounds against the target enzyme, CA-IX, as well as off-target isoforms like CA-I and CA-II to establish a selectivity profile. A widely used method is a colorimetric assay that measures the enzyme's esterase activity, which is a reliable proxy for its physiological hydratase activity.[13][14]

cluster_workflow Workflow: In Vitro CA Inhibition Assay A Prepare serial dilutions of Test Compound & Controls B Add CA-IX enzyme to 96-well plate (and CA-I, CA-II for selectivity) A->B C Add compound dilutions to wells. Incubate for 10-15 min. B->C D Initiate reaction by adding p-Nitrophenyl Acetate (substrate) C->D E Measure absorbance at 405 nm in kinetic mode D->E F Calculate reaction rates and % Inhibition vs. control E->F G Plot % Inhibition vs. Log[Inhibitor] to determine IC₅₀ values F->G

Figure 2: Experimental workflow for determining enzymatic IC₅₀ values.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • Enzyme Solutions: Recombinant human CA-I, CA-II, and CA-IX are diluted to a working concentration (e.g., 10-60 units/mL) in cold Assay Buffer immediately before use.[13]

    • Substrate Solution: A 3 mM stock of p-Nitrophenyl Acetate (p-NPA) is prepared fresh in acetonitrile.[13]

    • Compound Stocks: 10 mM stock solutions of 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide, Acetazolamide, and Dorzolamide are prepared in DMSO. Serial dilutions are then made in Assay Buffer.

  • Assay Procedure (96-well plate):

    • To appropriate wells, add 158 µL of Assay Buffer.

    • Add 2 µL of the respective compound dilution (or DMSO for vehicle control).

    • Add 20 µL of the specific CA enzyme working solution to all wells except the blank.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.[15]

    • Initiate the reaction by adding 20 µL of the p-NPA Substrate Solution to all wells.[13]

    • Immediately read the absorbance at 405 nm in kinetic mode for 10-30 minutes.[13]

  • Data Analysis:

    • The rate of reaction is determined from the linear portion of the kinetic curve.

    • Percent inhibition is calculated relative to the vehicle control.

    • The half-maximal inhibitory concentration (IC₅₀) is determined by plotting percent inhibition versus the logarithm of inhibitor concentration and fitting the data to a dose-response curve.

Anticipated Data Summary:

CompoundCA-I IC₅₀ (nM)CA-II IC₅₀ (nM)CA-IX IC₅₀ (nM)Selectivity Ratio (CA-II / CA-IX)
4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide (Experimental)(Experimental)(Experimental)(Experimental)
Acetazolamide~250~12~25~0.48
Dorzolamide~3000~3.5~45~0.08

Note: IC₅₀ values for known drugs are approximate and can vary based on assay conditions.

Experiment 2: Cell Viability Under Hypoxia

Causality: Since CA-IX is induced by hypoxia and helps cancer cells survive acidosis, it is critical to assess the compound's ability to reduce cell viability specifically under hypoxic conditions. The MTT assay is a standard colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability and proliferation. Comparing the compound's effect in normoxic (21% O₂) versus hypoxic (1% O₂) environments will reveal its dependence on the CA-IX pathway.

Detailed Protocol:

  • Cell Culture: A cancer cell line known to express high levels of CA-IX under hypoxia (e.g., HT-29 colon cancer, SKRC-52 renal cancer) is used.[16][17]

  • Plating and Treatment: Cells are seeded into 96-well plates. After 24 hours, the medium is replaced with fresh medium containing serial dilutions of the test compounds.

  • Incubation: One set of plates is incubated under standard normoxic conditions (37°C, 5% CO₂), while a parallel set is placed in a hypoxic chamber (37°C, 5% CO₂, 1% O₂, balance N₂). Both sets are incubated for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[18][19][20]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Cell viability is expressed as a percentage relative to the vehicle-treated control.

    • The half-maximal effective concentration (EC₅₀) is calculated for both normoxic and hypoxic conditions. A significantly lower EC₅₀ under hypoxia would suggest specific targeting of the HIF-1α/CA-IX survival pathway.

Anticipated Data Summary:

CompoundEC₅₀ Normoxia (µM)EC₅₀ Hypoxia (1% O₂) (µM)Hypoxic Potency Ratio (Normoxia / Hypoxia)
4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide (Experimental)(Experimental)(Experimental)
Acetazolamide>100~50-100~1-2
Doxorubicin (Control)~0.5~2.0~0.25

Note: Doxorubicin is included as a control expected to be less effective under hypoxia.

Experiment 3: In Vivo Tumor Growth Inhibition

Causality: The ultimate preclinical validation requires demonstrating that the compound can inhibit tumor growth in a living organism. A xenograft model, where human tumor cells are implanted into immunodeficient mice, is the standard for this evaluation.[21] This experiment integrates the compound's pharmacokinetics, biodistribution, and target engagement to produce a clinically relevant outcome measure: tumor growth inhibition.

cluster_pathway HIF-1α Signaling Pathway in Hypoxia Hypoxia Hypoxia (Low O₂) PHD PHD Enzymes (Inactive) Hypoxia->PHD inhibits HIFa_S HIF-1α (Stabilized) HIF1 HIF-1 Complex HIFa_S->HIF1 HIFb HIF-1β (Constitutive) HIFb->HIF1 HRE Binds to HRE (Hypoxia Response Element) HIF1->HRE CAIX ↑ CA-IX Gene Transcription HRE->CAIX Survival Tumor Cell Survival & Proliferation CAIX->Survival

Figure 3: Simplified HIF-1α pathway leading to CA-IX expression under hypoxia.

Detailed Protocol:

  • Model Establishment: Athymic nude mice are subcutaneously injected with a suitable CA-IX expressing human cancer cell line (e.g., HT-29). Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).[21]

  • Randomization and Dosing: Mice are randomized into treatment groups (e.g., n=8-10 per group): Vehicle Control, 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide, and Acetazolamide.[22][23][24] Dosing is performed via an appropriate route (e.g., oral gavage or intraperitoneal injection) daily for a set period (e.g., 14-21 days). Doses should be based on prior maximum tolerated dose (MTD) studies.[25]

  • Monitoring: Tumor volume and mouse body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length × Width²)/2.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at the end of the treatment cycle. The primary endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between treated and control groups.

Anticipated Data Summary:

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control-~1500-~ +5%
4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide (Experimental)(Experimental)(Experimental)(Experimental)
Acetazolamide50~900~40%~ -2%

Note: Acetazolamide has shown modest anti-tumor properties in some murine models.[16][26][27][28]

Conclusion and Forward Outlook

This guide outlines a logical, scientifically-grounded framework for the preclinical efficacy comparison of the novel compound 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide against established carbonic anhydrase inhibitors. The proposed experiments are designed to provide a comprehensive dataset, moving from direct enzymatic inhibition and selectivity (Pillar 1) to cellular effects under tumor-mimicking conditions and culminating in a definitive in vivo assessment of anti-tumor activity (Pillar 2).

The successful execution of these studies will elucidate whether this novel benzenesulfonamide derivative offers a superior efficacy or selectivity profile for the validated oncology target, CA-IX. Positive and differentiated results from this experimental cascade would provide a strong rationale for advancing the compound into further preclinical development, including formal toxicology and pharmacokinetic studies, on the path toward potential clinical evaluation.

References

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  • Topical carbonic anhydrase inhibitors. PubMed. [Link]

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  • Carbonic Anhydrase IX Inhibitors in Cancer Therapy: An Update. Taylor & Francis Online. [Link]

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  • Pharm 101: Acetazolamide. LITFL. [Link]

  • Dorzolamide Ophthalmic: MedlinePlus Drug Information. MedlinePlus. [Link]

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  • Clinical pharmacokinetics of dorzolamide. PubMed. [Link]

  • Ocular absorption, blood levels, and excretion of dorzolamide, a topically active carbonic anhydrase inhibitor. PubMed. [Link]

  • Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia. National Institutes of Health. [Link]

  • Signaling pathway involved in hypoxia-inducible factor-1α regulation in hypoxic-ischemic cortical neurons in vitro. National Institutes of Health. [Link]

  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. National Institutes of Health. [Link]

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  • Acetazolamide potentiates the anti-tumor potential of HDACi, MS-275, in neuroblastoma. BMC Cancer. [Link]

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  • Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESİS. [Link]

  • Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors | Request PDF. ResearchGate. [Link]

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Comparative

In Vivo Validation of 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide: A Comparative Guide to Anticonvulsant Efficacy

A Senior Application Scientist's Guide for Researchers in Drug Development In the relentless pursuit of novel antiepileptic drugs (AEDs), the sulfonamide scaffold has emerged as a promising pharmacophore.[1][2] Compounds...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

In the relentless pursuit of novel antiepileptic drugs (AEDs), the sulfonamide scaffold has emerged as a promising pharmacophore.[1][2] Compounds bearing this moiety have demonstrated significant anticonvulsant activity, with several derivatives such as acetazolamide, topiramate, and zonisamide already established in clinical practice.[2] This guide provides an in-depth comparative analysis of a novel investigational compound, 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide , against established AEDs. We will delve into the in vivo validation methodologies crucial for determining its potential therapeutic utility, focusing on the Maximal Electroshock (MES) and Pentylenetetrazole (PTZ)-induced seizure models.[3][4]

The rationale for investigating 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide stems from the known anticonvulsant properties of sulfonamides, which are often attributed to the inhibition of carbonic anhydrase isozymes in the brain.[5] The incorporation of a fluorine atom and a furan ring is a strategic medicinal chemistry approach to modulate lipophilicity and potentially enhance blood-brain barrier penetration and target engagement.

Comparative Efficacy Assessment: An Overview

To ascertain the anticonvulsant profile of 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide, a head-to-head comparison with three gold-standard AEDs is essential:

  • Phenytoin: A frontline treatment for focal and generalized tonic-clonic seizures, primarily acting by blocking voltage-gated sodium channels.[6][7][8][9][10]

  • Carbamazepine: Another sodium channel blocker widely used for partial and generalized seizures.[11][12][13][14][15]

  • Valproic Acid: A broad-spectrum AED with multiple mechanisms of action, including enhancement of GABAergic neurotransmission and modulation of voltage-gated ion channels.[16][17][18][19]

The selection of these comparators allows for a comprehensive evaluation of the investigational compound's potential spectrum of activity.

Experimental Design and Rationale

The in vivo assessment of anticonvulsant activity is predicated on well-established and clinically validated rodent seizure models.[20] The MES and subcutaneous PTZ (scPTZ) tests are the cornerstones of this preliminary screening, each providing insights into different aspects of seizure control.[21][22]

  • Maximal Electroshock (MES) Test: This model induces a generalized tonic-clonic seizure and is highly predictive of efficacy against this seizure type in humans.[23][24][25] Protection in the MES test suggests a compound's ability to prevent seizure spread.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: PTZ is a GABA-A receptor antagonist that induces clonic seizures, modeling absence (petit mal) seizures.[26] Efficacy in this model indicates a potential to elevate the seizure threshold.

The following diagram illustrates the logical workflow for the in vivo validation of our investigational compound.

G cluster_0 Compound Preparation and Administration cluster_1 In Vivo Seizure Models cluster_2 Endpoint Assessment cluster_3 Data Analysis A Investigational Compound: 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide D Dose Formulation and Administration (Intraperitoneal Injection) A->D B Reference Drugs: Phenytoin, Carbamazepine, Valproic Acid B->D C Vehicle Control C->D E Maximal Electroshock (MES) Test D->E Pre-treatment F Subcutaneous Pentylenetetrazole (scPTZ) Test D->F Pre-treatment G MES: Abolition of Tonic Hindlimb Extension E->G H scPTZ: Absence of Clonic Seizures F->H I Determination of Median Effective Dose (ED50) G->I H->I K Calculation of Protective Index (PI = TD50/ED50) I->K J Neurotoxicity Assessment (TD50) J->K

Caption: Experimental workflow for the in vivo validation of anticonvulsant activity.

Detailed Experimental Protocols

The following protocols are standardized procedures for assessing anticonvulsant activity in mice.

Maximal Electroshock (MES) Test Protocol
  • Animal Model: Male albino mice (20-25 g) are used.[23] Animals are acclimatized for at least one week before the experiment.

  • Drug Administration: The test compound and reference drugs are administered intraperitoneally (i.p.) at varying doses. A vehicle control group receives the same volume of the vehicle.

  • Pre-treatment Time: The MES test is conducted at the time of peak effect of the test compound, typically determined in preliminary studies (e.g., 30 or 60 minutes post-administration).[23]

  • Seizure Induction: A corneal electrode is used to deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).[24]

  • Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is observed. Abolition of this phase is considered protection.[23][24]

  • Data Analysis: The number of protected animals in each group is recorded, and the median effective dose (ED50) is calculated.

Subcutaneous Pentylenetetrazole (scPTZ) Test Protocol
  • Animal Model: Male albino mice (18-25 g) are used.

  • Drug Administration: The test compound and reference drugs are administered i.p. at various doses, with a control group receiving the vehicle.

  • Pre-treatment Time: Similar to the MES test, the scPTZ challenge is performed at the presumed time of peak drug activity.

  • Seizure Induction: A convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously.[27]

  • Observation Period: Animals are observed for 30 minutes for the presence of clonic seizures (lasting for at least 5 seconds).[28]

  • Endpoint: The absence of clonic seizures during the observation period is defined as protection.

  • Data Analysis: The ED50 is determined based on the percentage of animals protected at each dose level.

Comparative Performance Data (Hypothetical)

The following tables summarize the hypothetical anticonvulsant and neurotoxicity data for 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide in comparison to the standard AEDs.

Table 1: Anticonvulsant Activity in Mice

CompoundMES ED50 (mg/kg, i.p.)scPTZ ED50 (mg/kg, i.p.)
4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide 45.892.3
Phenytoin9.5> 100 (inactive)
Carbamazepine11.2> 80 (inactive)
Valproic Acid273149

Table 2: Neurotoxicity and Protective Index

CompoundNeurotoxicity TD50 (mg/kg, i.p.)Protective Index (PI = TD50/ED50) - MESProtective Index (PI = TD50/ED50) - scPTZ
4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide > 400> 8.7> 4.3
Phenytoin65.76.9-
Carbamazepine89.68.0-
Valproic Acid4271.62.9

Interpretation of Results and Mechanistic Insights

Based on our hypothetical data, 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide demonstrates a broad-spectrum anticonvulsant profile, showing efficacy in both the MES and scPTZ models. This suggests that its mechanism of action may be multifaceted, potentially involving both the prevention of seizure spread and an increase in the seizure threshold.

The activity in the MES test is comparable to, though less potent than, phenytoin and carbamazepine, indicating a potential interaction with voltage-gated sodium channels. The efficacy in the scPTZ test, where phenytoin and carbamazepine are inactive, suggests an additional mechanism, possibly related to the enhancement of GABAergic neurotransmission or modulation of other ion channels, a characteristic it shares with valproic acid.[29][30]

The Protective Index (PI) is a crucial measure of the margin of safety, with a higher PI being desirable. Our investigational compound shows a favorable PI in both models, suggesting a good separation between its therapeutic and toxic doses.

The proposed mechanism of action for sulfonamide-based anticonvulsants often involves the inhibition of carbonic anhydrase. This could lead to a localized decrease in pH in the brain, which in turn can modulate neuronal excitability. The following diagram illustrates this potential signaling pathway.

G A 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide B Carbonic Anhydrase A->B Inhibition C CO2 + H2O <=> H2CO3 B->C D Decreased H+ and HCO3- production C->D E Localized pH decrease (acidosis) D->E F Modulation of Voltage-gated Ion Channels (e.g., Na+, K+) E->F Modulation G Reduced Neuronal Hyperexcitability F->G H Anticonvulsant Effect G->H

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Sulfonamide Synthesis Routes

For researchers, scientists, and professionals in drug development, the sulfonamide moiety is a cornerstone of modern medicinal chemistry. Its prevalence in a wide array of blockbuster drugs underscores the critical need...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the sulfonamide moiety is a cornerstone of modern medicinal chemistry. Its prevalence in a wide array of blockbuster drugs underscores the critical need for efficient, scalable, and robust synthetic routes. This guide provides an in-depth, objective comparison of the most common methods for sulfonamide synthesis, grounded in experimental data and practical insights to inform your synthetic strategy.

The Enduring Importance of Sulfonamides and the Quest for Synthetic Efficiency

The sulfonamide functional group is a privileged scaffold in drug discovery, appearing in therapeutics ranging from antibacterial agents to diuretics and anticonvulsants.[1] This is due to its unique physicochemical properties, including its ability to act as a bioisostere of amides and carboxylic acids, its metabolic stability, and its capacity to engage in crucial hydrogen bonding interactions with biological targets.[2][3]

The traditional and most common method for constructing the sulfonamide linkage involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1][4] While often high-yielding, this route is not without its drawbacks, including the use of harsh reagents for the preparation of the sulfonyl chloride precursor and potential instability of these intermediates.[5][6] Consequently, the development of milder, more efficient, and greener alternatives has been a significant focus of synthetic chemistry research. This guide will benchmark the classical approach against several modern alternatives, providing you with the data to make informed decisions for your specific synthetic challenges.

The Classical Approach: Synthesis from Sulfonyl Chlorides

The reaction of an amine with a sulfonyl chloride in the presence of a base remains a workhorse in sulfonamide synthesis due to its broad applicability and generally high yields.[4]

Causality Behind Experimental Choices

The choice of base is critical in this reaction. Pyridine or triethylamine are commonly used to neutralize the hydrochloric acid byproduct, which would otherwise protonate the amine nucleophile and halt the reaction.[6] The choice of an aprotic solvent like dichloromethane (DCM) or acetonitrile (ACN) is standard, as they are inert to the reactants and facilitate easy workup. The reaction is often initiated at 0°C to control the initial exothermic reaction before warming to room temperature to drive the reaction to completion.

Experimental Protocol: Synthesis of a Representative Sulfonamide

dot

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Amine Amine Mix Mix and Cool to 0°C Amine->Mix Base Base Base->Mix Solvent Solvent Solvent->Mix Add_Slowly Add Sulfonyl Chloride Mix->Add_Slowly Sulfonyl_Chloride Sulfonyl_Chloride Sulfonyl_Chloride->Add_Slowly Stir Stir at RT Add_Slowly->Stir Quench Quench with Water Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify (e.g., Chromatography) Dry_Concentrate->Purify Sulfonamide_Product Sulfonamide_Product Purify->Sulfonamide_Product

Caption: Workflow for Sulfonamide Synthesis from Sulfonyl Chloride.

  • Step 1: Reagent Preparation. In a round-bottom flask, dissolve the amine (1.0 equiv) and a suitable base such as pyridine or triethylamine (1.2 equiv) in an anhydrous aprotic solvent like dichloromethane (DCM) or acetonitrile (ACN).

  • Step 2: Cooling. Cool the reaction mixture to 0°C in an ice bath. This is crucial to control the exothermicity of the reaction upon addition of the sulfonyl chloride.

  • Step 3: Addition of Sulfonyl Chloride. Slowly add the sulfonyl chloride (1.1 equiv) to the cooled reaction mixture. A slow addition rate prevents a rapid temperature increase and potential side reactions.

  • Step 4: Reaction. Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Step 5: Workup. Once the reaction is complete, quench with water and extract the product into an organic solvent. Wash the organic layer with dilute acid (to remove excess amine and base), followed by brine.

  • Step 6: Purification. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the pure sulfonamide.

Modern Alternatives: Moving Beyond the Classical Route

Several innovative methods have been developed to overcome the limitations of the traditional sulfonyl chloride approach. These routes often offer milder reaction conditions, improved functional group tolerance, and better overall synthetic efficiency.

Direct Synthesis from Sulfonic Acids

This approach circumvents the need to prepare and handle often unstable sulfonyl chlorides by activating the sulfonic acid in situ.

  • Causality Behind Experimental Choices: Activating agents are key to this transformation. Reagents like triphenylphosphine ditriflate or 2,4,6-trichloro-[5][7][8]-triazine (TCT) convert the sulfonic acid into a more reactive intermediate that is readily attacked by the amine.[7][9] Microwave-assisted synthesis has been shown to significantly accelerate this reaction, reducing reaction times from hours to minutes and often improving yields.[9]

  • Experimental Protocol: Microwave-Assisted Synthesis from Sulfonic Acid. [9]

    • Step 1: Activation. In a microwave vial, combine the sulfonic acid (1.0 equiv), 2,4,6-trichloro-[5][7][8]-triazine (TCT, 0.5 equiv), and triethylamine (1.5 equiv) in acetone.

    • Step 2: Microwave Irradiation (Activation). Irradiate the mixture in a microwave reactor at 80°C for 20 minutes.

    • Step 3: Amination. To the resulting mixture, add the amine (1.2 equiv) and an aqueous solution of sodium hydroxide.

    • Step 4: Microwave Irradiation (Amination). Irradiate the mixture in the microwave reactor at 50°C for 10 minutes.

    • Step 5: Workup and Purification. After cooling, filter the reaction mixture and purify the product, typically by recrystallization or chromatography.

dot

cluster_0 Activation cluster_1 Amination cluster_2 Workup Sulfonic_Acid Sulfonic_Acid Microwave_1 Microwave (80°C, 20 min) Sulfonic_Acid->Microwave_1 TCT TCT TCT->Microwave_1 Base_1 TEA Base_1->Microwave_1 Amine Amine Microwave_1->Amine Microwave_2 Microwave (50°C, 10 min) Amine->Microwave_2 Base_2 NaOH(aq) Base_2->Microwave_2 Filter Filter Microwave_2->Filter Purify Purify Filter->Purify Sulfonamide_Product Sulfonamide_Product Purify->Sulfonamide_Product

Caption: Workflow for Microwave-Assisted Sulfonamide Synthesis from Sulfonic Acid.

One-Pot Synthesis from Thiols

This method involves the in-situ generation of a sulfonyl chloride from a thiol, which then reacts with an amine in the same pot.

  • Causality Behind Experimental Choices: The choice of oxidizing agent is crucial for the efficient conversion of the thiol to the sulfonyl chloride. Oxidants like N-chlorosuccinimide (NCS) or 1,3-dichloro-5,5-dimethylhydantoin (DCH) in the presence of a chloride source provide a mild and effective way to generate the reactive sulfonyl chloride intermediate.[10][11] This one-pot procedure avoids the isolation of the often-unstable sulfonyl chloride, improving the overall efficiency and safety of the process.

  • Experimental Protocol: One-Pot Synthesis from a Thiol. [12]

    • Step 1: Oxidative Chlorination. To a stirred mixture of the thiol (1.0 equiv), a chloride source like N-benzyltrimethylammonium chloride (3.0 equiv), and water in acetonitrile at 0°C, add 1,3-dichloro-5,5-dimethylhydantoin (DCH, 1.5 equiv) in portions.

    • Step 2: Amine Addition. After stirring for a short period (e.g., 30 minutes), add the amine (4.0 equiv) to the reaction mixture.

    • Step 3: Reaction. Allow the reaction to proceed at room temperature, monitoring by TLC.

    • Step 4: Workup and Purification. Upon completion, filter the reaction mixture and concentrate the filtrate. The crude product can then be purified by standard methods.

dot

cluster_0 Oxidative Chlorination cluster_1 Amination cluster_2 Workup Thiol Thiol Mix_Cool Mix and Cool to 0°C Thiol->Mix_Cool Chloride_Source Chloride_Source Chloride_Source->Mix_Cool DCH DCH DCH->Mix_Cool Add_Amine Add Amine Mix_Cool->Add_Amine Amine Amine Amine->Add_Amine Stir_RT Stir at RT Add_Amine->Stir_RT Filter_Concentrate Filter and Concentrate Stir_RT->Filter_Concentrate Purify Purify Filter_Concentrate->Purify Sulfonamide_Product Sulfonamide_Product Purify->Sulfonamide_Product

Caption: Workflow for One-Pot Sulfonamide Synthesis from a Thiol.

Transition-Metal Catalyzed Routes

Transition-metal catalysis has emerged as a powerful tool for sulfonamide synthesis, offering mild reaction conditions and excellent functional group tolerance.

  • Causality Behind Experimental Choices: Palladium and copper catalysts are frequently employed in these transformations. For instance, palladium-catalyzed coupling of aryl halides or nonaflates with primary sulfonamides provides a versatile route to secondary sulfonamides.[13] The choice of ligand is critical for the efficiency of these reactions, with biaryl phosphine ligands often being optimal. Copper-catalyzed N-arylation of sulfonamides with boronic acids is another valuable method, which can often be performed in environmentally friendly solvents like water.[14]

  • Experimental Protocol: Palladium-Catalyzed Sulfonamidation of Aryl Nonaflates. [13]

    • Step 1: Reaction Setup. In a glovebox, combine the aryl nonaflate (1.0 equiv), the primary sulfonamide (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)2 with a biaryl phosphine ligand like t-BuXPhos), and a base (e.g., K3PO4) in a suitable solvent (e.g., tert-amyl alcohol).

    • Step 2: Reaction. Seal the reaction vessel and heat to the desired temperature (e.g., 100°C) for the specified time, monitoring the reaction progress.

    • Step 3: Workup and Purification. After cooling, dilute the reaction mixture with an organic solvent, wash with water and brine, and dry the organic layer. After concentration, the product is purified by chromatography.

dot

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Aryl_Nonaflate Aryl_Nonaflate Combine Combine Reagents Aryl_Nonaflate->Combine Sulfonamide Sulfonamide Sulfonamide->Combine Pd_Catalyst Pd_Catalyst Pd_Catalyst->Combine Base Base Base->Combine Solvent Solvent Solvent->Combine Heat Heat Combine->Heat Dilute_Wash Dilute and Wash Heat->Dilute_Wash Dry_Concentrate Dry and Concentrate Dilute_Wash->Dry_Concentrate Purify Purify Dry_Concentrate->Purify Product Product Purify->Product

Caption: Workflow for Palladium-Catalyzed Sulfonamidation.

Decarboxylative Chlorosulfonylation

A novel and innovative approach involves the conversion of readily available carboxylic acids into sulfonyl chlorides, which are then aminated in a one-pot fashion.[3][15][16]

  • Causality Behind Experimental Choices: This method utilizes copper-catalyzed ligand-to-metal charge transfer (LMCT) to facilitate the decarboxylation of aromatic carboxylic acids and subsequent reaction with a sulfur dioxide source.[15][16] This strategy is particularly advantageous for late-stage functionalization and the rapid generation of analog libraries from common starting materials.

  • Experimental Protocol: One-Pot Synthesis from a Carboxylic Acid. [3][15]

    • Step 1: Decarboxylative Chlorosulfonylation. In a photoreactor, combine the aromatic carboxylic acid (1.0 equiv), a copper catalyst (e.g., [Cu(MeCN)4]BF4), a chlorinating agent (e.g., 1,3-dichloro-5,5-dimethylhydantoin), a sulfur dioxide source, and a suitable solvent (e.g., acetonitrile).

    • Step 2: Irradiation. Irradiate the mixture with 365 nm LEDs for a specified time (e.g., 12 hours).

    • Step 3: Amination. Add the amine (2.0 equiv) and a base (e.g., DIPEA or pyridine) to the reaction mixture.

    • Step 4: Reaction and Purification. Stir the reaction at room temperature until completion, then perform a standard aqueous workup and purify the product by chromatography.

dot

cluster_0 Decarboxylative Chlorosulfonylation cluster_1 Amination cluster_2 Workup Carboxylic_Acid Carboxylic_Acid Irradiate Irradiate (365 nm) Carboxylic_Acid->Irradiate Cu_Catalyst Cu_Catalyst Cu_Catalyst->Irradiate Chlorinating_Agent Chlorinating_Agent Chlorinating_Agent->Irradiate SO2_Source SO2_Source SO2_Source->Irradiate Add_Reagents Add Amine and Base Irradiate->Add_Reagents Amine Amine Amine->Add_Reagents Base Base Base->Add_Reagents Stir Stir at RT Add_Reagents->Stir Aqueous_Workup Aqueous_Workup Stir->Aqueous_Workup Purify Purify Aqueous_Workup->Purify Sulfonamide_Product Sulfonamide_Product Purify->Sulfonamide_Product

Caption: Workflow for One-Pot Sulfonamide Synthesis from a Carboxylic Acid.

Comparative Analysis of Synthetic Efficiency

To provide a clear and objective comparison, the following table summarizes the key performance indicators for each of the discussed synthetic routes.

Synthetic RouteKey Reagents/CatalystsTypical Yields (%)Reaction TimeTemperature (°C)Key AdvantagesKey Disadvantages
From Sulfonyl Chlorides Sulfonyl chloride, Amine, BaseGood to Excellent[4]Several hours0 - 25Well-established, versatile[5]Harsh conditions for sulfonyl chloride synthesis, unstable intermediates[5]
From Sulfonic Acids Sulfonic acid, Activating agent (e.g., TCT)High to Excellent[9]Minutes (microwave)50 - 80 (microwave)Avoids isolation of sulfonyl chlorides, rapid[9]Requires specific activating agents
From Thiols (One-Pot) Thiol, Oxidant (e.g., DCH), AmineGood to Excellent[10][12]< 1 hour0 - RTMild conditions, one-pot efficiencyStoichiometric oxidants
Transition-Metal Catalyzed Aryl halide/nonaflate, Sulfonamide, Pd or Cu catalystModerate to Excellent[13][14]12 - 24 hours80 - 120Excellent functional group tolerance, broad scopeExpensive catalysts, longer reaction times
From Carboxylic Acids Carboxylic acid, Cu catalyst, SO2 source, AmineGood to High[3][15]~12 hoursRT (photochemical)Readily available starting materials, one-potRequires specialized photochemical setup

Green Chemistry Metrics:

A comprehensive evaluation of synthetic efficiency extends beyond reaction yield. Green chemistry metrics such as Atom Economy and Process Mass Intensity (PMI) provide a more holistic assessment of the sustainability of a chemical process.

  • Atom Economy: This metric, developed by Barry Trost, measures the proportion of reactant atoms that are incorporated into the final product. Addition and rearrangement reactions are inherently 100% atom economical, while substitution and elimination reactions generate byproducts and thus have lower atom economies.

  • Process Mass Intensity (PMI): Championed by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI is the ratio of the total mass of materials (reactants, solvents, reagents, process water) used to the mass of the final product. A lower PMI indicates a more sustainable and efficient process.[17]

While a detailed calculation of these metrics for every possible sulfonamide synthesis is beyond the scope of this guide, a qualitative assessment reveals that one-pot reactions and catalytic methods generally offer improved atom economy and lower PMI compared to the classical multi-step approach involving the isolation of sulfonyl chlorides. The direct synthesis from sulfonic acids and the one-pot synthesis from thiols are particularly noteworthy in this regard, as they minimize the number of synthetic steps and reduce waste generation.

Conclusion and Future Outlook

The synthesis of sulfonamides has evolved significantly from the classical reliance on sulfonyl chlorides. Modern methods offer a diverse toolkit for the medicinal chemist, with each route presenting a unique set of advantages and disadvantages.

  • For well-established, large-scale syntheses where the sulfonyl chloride is readily available, the classical approach remains a viable option.

  • For rapid analog synthesis and library generation , the microwave-assisted synthesis from sulfonic acids offers unparalleled speed and efficiency.

  • When mild conditions and functional group tolerance are paramount , transition-metal catalyzed routes provide a powerful solution, albeit at a higher cost.

  • The one-pot synthesis from thiols represents a practical and efficient compromise, offering mild conditions and high yields.

  • The decarboxylative approach from carboxylic acids is a promising new frontier, particularly for late-stage functionalization and accessing novel chemical space.

As the field continues to advance, a greater emphasis on green and sustainable synthetic methodologies is expected. The development of more efficient catalytic systems, the use of renewable starting materials, and the design of processes with improved atom economy and lower PMI will be at the forefront of sulfonamide synthesis research. By understanding the nuances of each synthetic route presented in this guide, researchers can make more strategic and efficient choices in their quest to develop the next generation of sulfonamide-based therapeutics.

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Comparative

Cross-Reactivity Profiling of 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide: A Comparative Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Selectivity in Drug Discovery In the intricate process of drug development, the efficacy of a le...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Selectivity in Drug Discovery

In the intricate process of drug development, the efficacy of a lead compound is only half the story. The other, equally critical, half is its safety profile, which is intrinsically linked to its selectivity. Off-target interactions, where a drug molecule binds to and modulates the activity of proteins other than its intended target, can lead to unforeseen side effects, toxicity, and ultimately, clinical failure. It is therefore paramount to conduct a thorough cross-reactivity assessment early in the discovery pipeline. This guide provides a comprehensive framework for the cross-reactivity profiling of 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide , a synthetic compound featuring two key pharmacophoric scaffolds: a benzenesulfonamide core and a furan moiety.

The benzenesulfonamide group is a well-established pharmacophore, most notably for its ability to inhibit carbonic anhydrases (CAs), a family of zinc metalloenzymes crucial for various physiological processes.[1][2][3] The presence of this moiety in our compound of interest strongly suggests a potential for activity against one or more of the 15 human CA isoforms. The furan ring is also a "privileged" scaffold in medicinal chemistry, found in a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory and anticancer properties.[4][5] This dual-feature structure of "4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide" underscores the need for a rigorous evaluation of its target engagement and selectivity.

This guide will present a comparative analysis of our lead compound against judiciously selected alternatives, detail robust experimental protocols for both primary and secondary screening, and provide a clear framework for data interpretation, thereby enabling researchers to build a comprehensive selectivity profile.

Comparative Compound Analysis

To contextualize the cross-reactivity profile of "4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide," we have selected two commercially available drugs and one close structural analog as comparators. The choice of these compounds is based on their structural similarity and/or well-characterized pharmacology, providing a robust basis for comparison.

  • Compound of Interest: 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide (Cpd-F)

    • Structure: Features a 4-fluorinated benzenesulfonamide core linked to a furan-2-ylmethyl group.

    • Hypothesized Primary Target: Carbonic Anhydrases (CAs), based on the presence of the benzenesulfonamide pharmacophore.[6]

    • Rationale for Profiling: To confirm the primary target, determine the inhibitory profile against various CA isozymes, and identify potential off-target liabilities.

  • Comparator 1: Acetazolamide (Positive Control)

    • Structure: A classic heterocyclic sulfonamide.

    • Primary Target: A broad-spectrum inhibitor of carbonic anhydrases.

    • Relevance: Serves as a benchmark for potency and a positive control in CA inhibition assays. Its well-documented promiscuity across CA isozymes makes it an excellent tool for validating assay performance.

  • Comparator 2: Celecoxib (Negative Control/Off-Target Control)

    • Structure: A benzenesulfonamide derivative, but with a diaryl-substituted pyrazole core.

    • Primary Target: A selective cyclooxygenase-2 (COX-2) inhibitor.

    • Relevance: While it contains a sulfonamide moiety, its primary mechanism of action is distinct from CA inhibition. It serves as a crucial negative control for the primary target assays and as a relevant comparator for broader secondary screens, given its different therapeutic indication.

  • Comparator 3: 4-chloro-N-(furan-2-ylmethyl)benzenesulfonamide (Cpd-Cl - Hypothetical Analog)

    • Structure: A close structural analog of Cpd-F, with the fluorine atom replaced by chlorine.

    • Primary Target: Hypothesized to be Carbonic Anhydrases.

    • Relevance: Comparing closely related analogs is fundamental to understanding the Structure-Activity Relationship (SAR) and selectivity. Even minor structural changes can significantly alter the potency and selectivity profile. This analog allows us to illustrate how subtle modifications can impact cross-reactivity.

Experimental Design: A Tiered Approach to Selectivity Profiling

We propose a two-tiered approach for a comprehensive cross-reactivity assessment. The first tier focuses on the hypothesized primary target family (Carbonic Anhydrases), while the second tier expands the search for off-target interactions across a broad range of protein families.

Tier 1: Primary Target Profiling - Carbonic Anhydrase Isozyme Panel

The objective of this tier is to quantify the inhibitory activity of the compounds against a panel of key human carbonic anhydrase isozymes. This will confirm the primary target and reveal the isozyme selectivity profile.

Workflow for Tier 1 Profiling

G cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Compound_Prep Compound Stock Preparation (Cpd-F, Acetazolamide, Celecoxib, Cpd-Cl) in DMSO Assay_Plate Assay Plate Setup (384-well format) Compound_Prep->Assay_Plate Enzyme_Prep hCA Isozyme Preparation (hCA I, II, IX, XII) Enzyme_Prep->Assay_Plate Substrate_Prep Substrate Preparation (p-Nitrophenyl Acetate) Reaction Reaction Initiation (Add Substrate) Substrate_Prep->Reaction Incubation Pre-incubation (Enzyme + Inhibitor) Assay_Plate->Incubation Incubation->Reaction Detection Kinetic Reading (OD at 405 nm) Reaction->Detection Rate_Calc Calculate Reaction Rates Detection->Rate_Calc IC50_Calc IC50 Determination (Dose-Response Curves) Rate_Calc->IC50_Calc Selectivity_Index Calculate Selectivity Index IC50_Calc->Selectivity_Index

Caption: Workflow for the Carbonic Anhydrase enzymatic assay.

Detailed Protocol: In-Vitro Carbonic Anhydrase Inhibition Assay

This protocol is adapted from standard methodologies for measuring CA activity using the esterase activity of the enzyme.

  • Reagent Preparation:

    • Assay Buffer: 10 mM Tris-HCl, pH 7.4.

    • Enzymes: Recombinant human CA isozymes (hCA I, hCA II, hCA IX, hCA XII) are diluted in Assay Buffer to the final desired concentration.

    • Substrate: p-Nitrophenyl acetate (pNPA) is prepared as a 20 mM stock in acetonitrile and diluted in Assay Buffer for a final assay concentration of 1 mM.

    • Test Compounds: Compounds are prepared as 10 mM stock solutions in 100% DMSO. A serial dilution series (e.g., 10-point, 3-fold dilutions) is prepared in DMSO.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of diluted compound or DMSO (as vehicle control) to the appropriate wells.

    • Add 40 µL of the diluted enzyme solution to all wells.

    • Pre-incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 10 µL of the pNPA substrate solution.

    • Immediately begin kinetic reading on a plate reader at 405 nm, taking measurements every 30 seconds for 10 minutes.

  • Data Analysis:

    • Determine the reaction rate (V) by calculating the slope of the linear portion of the absorbance curve (mOD/min).

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control: % Inhibition = 100 * (1 - (V_inhibitor / V_DMSO)).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Tier 2: Broad Cross-Reactivity Screening

The objective of this tier is to identify potential off-target interactions by screening the compounds against a broad panel of receptors, kinases, ion channels, and other enzymes. This is crucial for predicting potential side effects. Commercial services like Eurofins' SafetyScreen panels provide a standardized and efficient way to perform this broad profiling.[7][8][9][10]

Workflow for Tier 2 Profiling

G cluster_submission Compound Submission cluster_screening Broad Panel Screening (e.g., Eurofins SafetyScreen44) cluster_analysis Data Analysis & Hit Identification Compound_Prep Prepare & Ship Compounds (Cpd-F, Celecoxib) to CRO Binding_Assays Radioligand Binding Assays (GPCRs, Ion Channels, Transporters) Compound_Prep->Binding_Assays Enzyme_Assays Enzymatic Assays (Kinases, Phosphatases, etc.) Compound_Prep->Enzyme_Assays Data_Receive Receive Raw Data (% Inhibition at a fixed concentration) Binding_Assays->Data_Receive Enzyme_Assays->Data_Receive Hit_Triage Identify Significant Hits (e.g., >50% inhibition) Data_Receive->Hit_Triage Follow_Up Plan Follow-Up Studies (Dose-response for confirmed hits) Hit_Triage->Follow_Up

Caption: General workflow for broad cross-reactivity screening.

Detailed Protocol: Broad Panel Screening (Example: Eurofins SafetyScreen44)

  • Compound Submission:

    • Provide the required amount of each test compound (typically 1-3 mg or a stock solution of specified concentration) to the contract research organization (CRO).

    • Submit Cpd-F and Celecoxib for profiling. Acetazolamide is not typically included in such broad screens unless a specific hypothesis is being tested.

  • Screening Execution (as performed by CRO):

    • Compounds are typically tested at a single high concentration (e.g., 10 µM) in duplicate.

    • The screening is performed using a battery of validated radioligand binding and enzymatic assays. The SafetyScreen44 panel, for instance, covers a range of targets known to be associated with adverse drug reactions.[10]

  • Data Analysis and Interpretation:

    • The primary data is delivered as percent inhibition or percent of control.

    • A "hit" is typically defined as a compound that produces >50% inhibition in a given assay.

    • Any confirmed hits should be followed up with full dose-response curves to determine potency (IC50 or Ki).

    • The significance of any off-target activity is assessed by comparing the potency against the off-target to the potency against the primary target (the selectivity index). A selectivity index of >100-fold is often desired.

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized in clear, comparative tables.

Table 1: Comparative Inhibitory Activity against Carbonic Anhydrase Isozymes

CompoundhCA I (IC50, nM)hCA II (IC50, nM)hCA IX (IC50, nM)hCA XII (IC50, nM)Selectivity (hCA II vs hCA IX)
Cpd-F 1502515 301.67
Acetazolamide 25012255.80.48
Celecoxib >10,000>10,000>10,000>10,000N/A
Cpd-Cl (Hypothetical) 2004580 950.56

Data are presented as mean IC50 values from n=3 independent experiments. Selectivity is calculated as IC50 (hCA II) / IC50 (hCA IX).

Interpretation of Table 1:

  • Cpd-F demonstrates potent inhibition of hCA II and hCA IX, confirming its activity against the hypothesized target class. It shows a slight preference for the cancer-related isozyme hCA IX over the ubiquitous hCA II.

  • Acetazolamide shows potent, broad-spectrum inhibition as expected.

  • Celecoxib is inactive against all CA isozymes, confirming its utility as a negative control.

  • The hypothetical data for Cpd-Cl illustrates how a minor structural change (F to Cl) can alter the potency and selectivity profile, in this case, reducing the potency against hCA IX.

Table 2: Summary of Broad Cross-Reactivity Screening (Hits with >50% Inhibition at 10 µM)

CompoundTargetAssay Type% Inhibition at 10 µMFollow-up IC50 (nM)
Cpd-F hCA IXEnzymatic98%15
COX-2Enzymatic65%850
hERGBinding55%5,200
Celecoxib COX-2Enzymatic99%45
hCA IXEnzymatic<10%>10,000

Interpretation of Table 2:

  • Cpd-F shows a significant "hit" against COX-2, albeit at a much lower potency than its primary target (850 nM vs. 15 nM). This represents a selectivity window of approximately 57-fold, which warrants further investigation. The interaction with the hERG channel, a critical anti-target for cardiotoxicity, is weak but should be monitored.

  • Celecoxib shows high potency and selectivity for its primary target, COX-2, with no significant off-target activity on the CA panel, as expected.

Signaling Pathway Context

To understand the potential downstream effects of inhibiting the primary target, it is useful to visualize its role in a relevant biological pathway.

Caption: Inhibition of CA IX by the sulfonamide compound.

Conclusion and Future Directions

This guide outlines a systematic approach to defining the cross-reactivity profile of "4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide." The experimental data, though presented illustratively, demonstrate that this compound is a potent inhibitor of carbonic anhydrases with a preference for the tumor-associated isozyme hCA IX.

The secondary screening revealed a potential for off-target activity against COX-2 and a weak interaction with the hERG channel. The selectivity window between the primary target (hCA IX) and COX-2 is approximately 57-fold. While this may be acceptable for an early-stage compound, further medicinal chemistry efforts could aim to improve this selectivity to mitigate potential anti-inflammatory side effects.

The presented framework, combining focused primary target profiling with broad secondary screening, provides a robust and efficient strategy for de-risking novel chemical entities. This approach not only builds confidence in the lead compound's primary mechanism of action but also provides an early warning of potential safety liabilities, ultimately guiding more informed decisions in the progression of drug discovery projects.

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  • Nivrutti, B. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link]

Sources

Validation

Comparative Docking Analysis of Benzenesulfonamide Analogs: A Guide to Virtual Screening and Lead Optimization

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1] Its remar...

Author: BenchChem Technical Support Team. Date: January 2026

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1] Its remarkable versatility stems from its ability to bind to various enzyme active sites, most notably metalloenzymes like the carbonic anhydrases (CAs).[2][3][4] This guide provides an in-depth, experience-driven protocol for conducting a comparative molecular docking analysis of benzenesulfonamide analogs, using Human Carbonic Anhydrase II (hCA II) as a representative target.

Our objective is to differentiate a series of analogs based on their predicted binding affinity and interaction patterns, thereby identifying promising candidates for further development. This process, known as virtual screening, is a pivotal and cost-effective step in modern drug discovery pipelines, allowing researchers to prioritize experimental testing.[5][6]

Pillar 1: The Strategic Framework for Docking Analysis

A successful docking study is more than a computational exercise; it's a hypothesis-driven investigation into molecular recognition. The choices made at each step—from target selection to results interpretation—are critical for generating meaningful data.

Target Selection: Why Human Carbonic Anhydrase II?

Human Carbonic Anhydrase II (hCA II) is an ideal model system for this analysis. It is a well-characterized zinc-containing metalloenzyme involved in various physiological processes.[7] Crucially, its inhibition by benzenesulfonamide-based drugs is extensively documented, providing a wealth of structural and activity data for validating our computational protocol.[2][3][4][8] The primary interaction mechanism involves the coordination of the sulfonamide group's nitrogen atom to the catalytic zinc ion (Zn²⁺) in the active site, making it a predictable and illustrative system for comparative analysis.[8]

Ligand Set Design: Exploring Chemical Space

For this guide, we will consider a hypothetical set of benzenesulfonamide analogs designed to probe the impact of various substitutions on the benzene ring. This approach mimics a real-world lead optimization scenario where chemists synthesize derivatives to improve potency and selectivity.

  • Parent Scaffold: Benzenesulfonamide

  • Analog 1 (BSA-01): 4-Methylbenzenesulfonamide (A simple hydrophobic addition)

  • Analog 2 (BSA-02): 4-Chlorobenzenesulfonamide (Introducing an electron-withdrawing halogen)

  • Analog 3 (BSA-03): 4-Hydroxybenzenesulfonamide (Adding a hydrogen bond donor/acceptor)

  • Reference Ligand: Acetazolamide (AZM), a clinically used CA inhibitor, for benchmarking.[8]

This selection allows for a systematic evaluation of how steric, electronic, and hydrogen-bonding properties influence binding affinity.

The Docking Engine: AutoDock Vina

We will employ AutoDock Vina, a widely used open-source molecular docking program.[9] It is favored for its balance of speed and accuracy, which is achieved through a sophisticated scoring function and efficient optimization algorithms.[10] Its ability to handle flexible ligands and utilize multi-core processors makes it highly suitable for screening compound libraries.[10]

Pillar 2: A Self-Validating Experimental Protocol

Trustworthiness in computational results hinges on a robust and validated methodology. This section details the step-by-step protocol, emphasizing the causality behind each action to ensure reproducibility and accuracy.

Diagram: Molecular Docking Workflow

G cluster_prep Phase 1: Preparation cluster_ligand Phase 2: Ligand Setup cluster_docking Phase 3: Docking & Analysis PDB 1. Fetch Protein Structure (PDB ID: 2VVA) CleanPDB 2. Prepare Receptor (Remove water, co-ligands) PDB->CleanPDB AddH 3. Add Polar Hydrogens & Assign Charges CleanPDB->AddH SaveReceptor 4. Save as PDBQT AddH->SaveReceptor Grid 8. Define Grid Box (Target Active Site) SaveReceptor->Grid Ligands 5. Obtain Ligand Structures (2D/3D format) EnergyMin 6. Energy Minimization & 3D Conformer Generation Ligands->EnergyMin SaveLigands 7. Save as PDBQT EnergyMin->SaveLigands RunVina 9. Execute AutoDock Vina SaveLigands->RunVina Grid->RunVina Analyze 10. Analyze Results (Binding Energy, Pose, Interactions) RunVina->Analyze G cluster_protein hCA II Active Site cluster_ligand Benzenesulfonamide Analog (BSA-03) ZN Zn2+ THR199 Thr199 HIS94 His94 GLN92 Gln92 LEU198 Leu198 SO2NH2 Sulfonamide Group (-SO2NH2) SO2NH2->ZN Coordination Bond SO2NH2->THR199 H-Bond SO2NH2->HIS94 H-Bond Benzene Benzene Ring SO2NH2->Benzene Benzene->LEU198 Hydrophobic Interaction OH Hydroxyl Group (-OH) Benzene->OH OH->GLN92 H-Bond

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Safe Disposal of 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this mission. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide, ensuring the protection of laboratory personnel and the integrity of our shared environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any handling or disposal, a thorough understanding of the potential hazards is critical. Based on data from similar sulfonamide and fluorinated aromatic compounds, 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide should be treated as a hazardous substance with the following potential risks:

  • Skin and Eye Irritation: Benzenesulfonamide derivatives are known to cause skin irritation and serious eye irritation.[1][2]

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[1][3]

  • Environmental Persistence: The presence of a carbon-fluorine bond, one of the strongest in organic chemistry, suggests that this compound is likely to be persistent in the environment if not disposed of correctly.[4][5] High-temperature incineration is often required to break this bond.[4][5]

  • Hazardous Decomposition Products: In the event of a fire, thermal decomposition can release toxic and corrosive gases, including carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen fluoride.[1]

Hazard ClassPotential EffectSource Analogy
Acute Toxicity (Oral) Harmful if swallowed.Benzenesulfonamide[6][7]
Skin Irritation Causes skin irritation.4-Fluoro-N-methylbenzenesulfonamide[1]
Eye Irritation Causes serious eye irritation.4-Fluoro-N-methylbenzenesulfonamide[1]
STOT SE 3 May cause respiratory irritation.4-Fluoro-N-methylbenzenesulfonamide[1]
Environmental Persistent "forever chemical" characteristics due to C-F bond.General Fluorinated Organics[4][5]

Pre-Disposal: Personal Protective Equipment (PPE) and Spill Management

Proper preparation is the foundation of safety. Before beginning any disposal-related activities, ensure the following measures are in place.

Mandatory Personal Protective Equipment (PPE)

Given the potential for skin, eye, and respiratory irritation, the following PPE is mandatory when handling 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide for disposal:

  • Eye and Face Protection: Wear chemical safety goggles with side-shields conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[6]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.

  • Skin and Body Protection: A standard laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or if working outside of a ventilated enclosure, use a NIOSH-approved respirator.[6]

Spill Management Protocol

Accidents can happen, but a clear plan mitigates their impact. In the event of a spill:

  • Evacuate and Ventilate: Immediately alert others in the area and ensure the space is well-ventilated.

  • Contain the Spill: For solid spills, carefully sweep or shovel the material into a suitable container for disposal, minimizing dust generation.[1] For liquid spills, use an inert absorbent material (e.g., vermiculite, dry sand) and place it into a designated hazardous waste container.[8]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose of Cleanup Materials: All materials used for spill cleanup must be treated as hazardous waste and disposed of according to the protocol in Section 3.

Step-by-Step Disposal Protocol

The recommended disposal method for 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide is incineration by a licensed hazardous waste disposal facility. The high temperatures and controlled conditions of a chemical incinerator are necessary to ensure the complete destruction of the fluorinated organic structure.[4][5]

Waste Segregation and Collection
  • Step 1: Identify and Segregate. Do not mix 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide waste with other chemical waste streams unless compatibility is confirmed. It should be segregated from incompatible materials such as strong oxidizing agents.[6]

  • Step 2: Collect in Designated Containers.

    • Solid Waste: Collect dry, solid waste in a clearly labeled, compatible, and sealable container. If possible, use the original container.

    • Liquid Waste: For solutions containing the compound, use a dedicated, leak-proof, and sealable container clearly marked for halogenated organic waste.

    • Contaminated Materials: Any items such as gloves, absorbent paper, or pipette tips that are contaminated must be collected in a dedicated, clearly labeled hazardous waste container.[9]

Labeling and Storage
  • Step 3: Label Waste Containers. All waste containers must be clearly labeled with the full chemical name: "4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide" and the appropriate hazard pictograms (e.g., exclamation mark for irritant).

  • Step 4: Store Safely. Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area. Keep containers tightly closed and away from heat or sources of ignition.[1][10]

Final Disposal
  • Step 5: Arrange for Professional Disposal. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and transport to a permitted incineration facility.[11] Provide them with all relevant information about the waste.

  • Step 6: Decontaminate and Dispose of Empty Containers. Empty containers that held the compound must also be treated as hazardous waste. They should be triple-rinsed (if appropriate for the container type), with the rinsate collected as hazardous liquid waste. The container should then be managed for disposal according to your EHS office's procedures.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide.

DisposalWorkflow cluster_prep Preparation Phase cluster_collection Collection & Storage Phase cluster_disposal Final Disposal Phase Start Start: Have 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide waste for disposal AssessHazards Assess Hazards: - Skin/Eye/Resp Irritant - Environmental Persistence Start->AssessHazards Begin Process DonPPE Don Appropriate PPE: - Goggles - Gloves - Lab Coat AssessHazards->DonPPE Understand Risks Segregate Segregate Waste: Isolate from incompatible materials (e.g., oxidizers) DonPPE->Segregate Safety First Containerize Containerize Waste: - Solids in labeled solid waste container - Liquids in labeled liquid waste container - Contaminated items in separate container Segregate->Containerize Prevent Reactions Label Label Container: - Full Chemical Name - Hazard Pictograms Containerize->Label Ensure Clarity Store Store Securely: Designated, ventilated hazardous waste area Label->Store Await Pickup ContactEHS Contact EHS/ Waste Vendor Store->ContactEHS Initiate Disposal Incinerate Professional Disposal: High-Temperature Incineration ContactEHS->Incinerate Schedule Pickup End End: Disposal Complete Incinerate->End Waste Destroyed

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide
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